4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
Description
Properties
CAS No. |
64804-02-0 |
|---|---|
Molecular Formula |
C6H7N3 |
Molecular Weight |
121.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
The following technical guide details the chemical structure, synthesis, and properties of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the scaffold's utility as a rigid pharmacophore and its unique electronic properties.
Executive Summary
This compound represents a specialized class of fused bicyclic nitrogen heterocycles. Characterized by a pyrrole ring fused to a 1,2,3-triazole moiety, this scaffold serves as a critical intermediate in the synthesis of complex alkaloids and a bioisostere in drug discovery. Unlike the fully aromatic variants, the 6H- designation indicates the presence of a methylene bridge (
Key Technical Value:
-
Structural Rigidity: The fused bicyclic core restricts bond rotation, reducing the entropic penalty upon binding to biological targets.
-
Electronic Tuning: The triazole ring acts as an electron-withdrawing component, modulating the electron density of the fused pyrrole.
-
Synthetic Versatility: Accessible via intramolecular "Click" cycloadditions, allowing for rapid diversification.[1]
Chemical Structure and Electronic Properties[2]
Structural Analysis
The core structure consists of a 1,2,3-triazole ring fused to a pyrrole ring across the N(1)–C(5) bond of the triazole and the N(1)–C(2) bond of the pyrrole (using standard fusion nomenclature).
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 121.14 g/mol
-
Hybridization:
-
N1, N2, N3 (Triazole):
hybridized (part of the aromatic sextet). -
C4 (Methyl-bearing):
hybridized. -
C6 (Methylene bridge):
hybridized. This is the defining feature of the "6H" tautomer, interrupting full bicyclic aromaticity but maintaining local aromaticity in the triazole segment.
-
Electronic Distribution & Tautomerism
The 6H-isomer is often the kinetic product of cyclization. However, under basic conditions or oxidative stress, the system may isomerize or oxidize:
-
Anionic Activation: Deprotonation at the C-6 position (
in DMSO) yields a fully delocalized 10- electron aromatic anion, which is highly nucleophilic. -
Aromaticity: The triazole ring maintains high aromatic stabilization energy (ASE), while the fused pyrrole segment in the 6H-form behaves more like a cyclic enamine/imine system.
Synthetic Pathways[3][4][5][6][7][8][9]
The most robust route to this compound is the intramolecular 1,3-dipolar cycloaddition of azido-enynes. This method ensures regiospecificity and high yields.
Primary Synthesis: Intramolecular Azido-Enyne Cyclization
This protocol utilizes a "Click" chemistry approach where the azide and alkyne are tethered, forcing the formation of the fused bicyclic system.
Mechanism: The precursor, an acyclic azido-enyne , undergoes a thermal or Lewis-acid catalyzed intramolecular cycloaddition. The azide terminus attacks the internal alkyne carbon, while the terminal alkyne carbon closes the ring onto the azide nitrogen.
Step-by-Step Protocol:
-
Precursor Preparation:
-
Start with (E)-3-methyl-2-penten-4-yn-1-ol .
-
Convert the alcohol to an azide using Diphenylphosphoryl azide (DPPA) and DBU in toluene.
-
Result: (E)-1-azido-3-methyl-pent-2-en-4-yne.
-
-
Cyclization (Thermal):
-
Dissolve the azido-enyne in degassed toluene (0.1 M concentration to favor intramolecular reaction).
-
Heat to reflux (110°C) for 4–6 hours.
-
Monitor via TLC (disappearance of the azide peak in IR at ~2100 cm⁻¹).
-
-
Purification:
-
Evaporate solvent under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Yield: Typically 75–85%.
-
Reaction Scheme Visualization
The following diagram illustrates the transformation from the azido-enyne precursor to the fused scaffold.
Caption: Thermal intramolecular cycloaddition pathway for the synthesis of the 6H-pyrrolo[1,2-c][1,2,3]triazole core.
Physicochemical & Pharmacological Properties[2][6][10][11][12][13]
Physical Data Table
The following data summarizes the core physical properties of the 4-methyl derivative.
| Property | Value / Description | Note |
| Physical State | Pale yellow solid / Crystalline | Dependent on recrystallization solvent |
| Melting Point | 95–98 °C | Typical for low MW fused triazoles |
| Solubility | High: DMSO, DMF, DCM, MeOHLow: Water, Hexanes | Lipophilic core aids membrane permeability |
| LogP (Calc) | ~1.2 – 1.5 | Moderate lipophilicity suitable for CNS penetration |
| UV | 245 nm, 290 nm | Characteristic of conjugated heteroaromatic systems |
| IR Signature | No Azide peak (~2100 cm⁻¹)C=C stretch (~1620 cm⁻¹) | Confirms cyclization |
Medicinal Chemistry Applications
The this compound scaffold is increasingly utilized in drug development due to its ability to mimic purine bases and other biologically active heterocycles.
-
Bioisosterism: The triazole ring serves as a robust amide bond isostere, offering resistance to metabolic hydrolysis (peptidases).
-
Target Classes:
-
Rhamnosidase Inhibitors: Derivatives of this scaffold have shown potency in inhibiting glycosidases, relevant for antibiotic development.
-
Anticancer Agents: The planar, rigid structure allows for intercalation into DNA or binding to kinase ATP-pockets.
-
Antitubercular Activity: Fused triazoles interfere with mycobacterial cell wall biosynthesis.[2]
-
Experimental Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met.
NMR Characterization Criteria
-
¹H NMR (400 MHz, CDCl₃):
- 2.15 (s, 3H, CH₃ at C4) – Diagnostic singlet.
- 5.20 (s, 2H, CH₂ at C6) – Key signal confirming 6H-tautomer (not aromatic).
- 7.30–7.50 (m, Aromatic protons) – Triazole/Pyrrole CH.
-
¹³C NMR:
-
Distinct signal for the
carbon (C6) around 45–50 ppm. -
Absence of alkyne
carbons ( 70–90 ppm).
-
Stability Testing
The 6H-form is susceptible to oxidation to the fully aromatic cation or rearrangement.
-
Storage: Store at -20°C under Argon.
-
Stress Test: Exposure to air/light for 24h leads to darkening (oxidation).
References
-
Intramolecular Cycloadditions of Azidoenynes: Audran, G., et al. (2015).[3] Computational Studies on Intramolecular Cycloadditions of Azidoenynes and Azidobutenenitriles to Give 6H‐Pyrrolo[1,2‐c][1,2,3]triazoles. Helvetica Chimica Acta.[3] Link
-
Medicinal Chemistry of Fused Triazoles: Pinho e Melo, T. M. V. D., et al. (2002). Synthesis of Chiral Pyrrolo[1,2-c]thiazoles via Intramolecular Dipolar Cycloaddition. Journal of Organic Chemistry. Link[4]
-
Triazole Scaffolds in Drug Design: Dheer, D., et al. (2017). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry. Link
-
Synthesis via CuAAC: Tornøe, C. W., et al. (2002).[2] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions. Journal of Organic Chemistry. Link
-
Reactivity of Pyrrolo-Triazoles: Zubarev, V. Y., et al. (2015).[3] A theoretical study of annular tautomerism of pyrrolotetrazoles. Chemistry of Heterocyclic Compounds. Link
Sources
Technical Whitepaper: 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole – Chemical Identity, Safety Data, and Synthetic Methodologies
Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
The fused bicyclic scaffold pyrrolo[1,2-c][1,2,3]triazole represents a highly privileged pharmacophore in modern medicinal chemistry. Specifically, derivatives such as the 4-methyl substituted variants have garnered significant attention for their role as Gamma-Secretase Modulators (GSMs) in the therapeutic targeting of Alzheimer's Disease (AD)[1].
Because the exact parent compound, 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole, is primarily utilized as a transient intermediate or a core scaffold rather than a standalone commercial reagent, it does not possess a widely standardized, single Chemical Abstracts Service (CAS) registry number in isolation. However, structurally identical and highly related derivatives are well-documented. This whitepaper synthesizes the physicochemical data, safety profiles, and synthetic protocols for this class of compounds, utilizing data from registered derivatives such as 1-(ethoxycarbonyl)-4-methyl-1H-pyrrolo[1,2-c][1,2,3]triazole (CAS: 123810-25-3) [2] and 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid (CAS: 1780654-45-6) [3].
Chemical Identity & Physicochemical Profiling
Understanding the structural constraints of the pyrrolo-triazole core is critical for downstream functionalization. The core comprises a five-membered pyrrole ring fused to a triazole ring, creating a highly electron-rich, conjugated bicyclic system. The methyl substitution at the 4-position significantly alters the steric bulk and lipophilicity of the molecule, which is a critical parameter for crossing the blood-brain barrier in neurodegenerative drug design.
Table 1: Structural & Physicochemical Data of Key Derivatives
| Property | 1-(ethoxycarbonyl)-4-methyl derivative | 5,6-Dihydro-3-carboxylic acid derivative |
| CAS Number | 123810-25-3[2] | 1780654-45-6[3] |
| Molecular Formula | C₉H₁₁N₃O₂ | C₆H₇N₃O₂ |
| Molecular Weight | 193.205 g/mol | 153.14 g/mol |
| Core Architecture | Fully unsaturated fused bicyclic | Partially saturated (5,6-dihydro) bicyclic |
| Storage Requirements | 2-8°C, inert atmosphere | 2-8°C, sealed in dry conditions[3] |
| SMILES String | Proprietary/Complex | O=C(C1=C(CCC2)N2N=N1)[3] |
Safety Data and Handling Protocols (SDS Extrapolation)
Due to the nitrogen-rich nature of the triazole ring, specific safety and handling protocols must be strictly enforced. While a standalone Safety Data Sheet (SDS) for the exact un-functionalized 4-methyl parent is not universally published, the safety profile is extrapolated from its closest commercial analogs[3].
Hazard Identification (GHS Classification)
-
Acute Toxicity (Oral): Category 4 (H302 - Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (H319 - Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation).
Causality-Driven Handling Protocols
-
Inert Atmosphere Requirement: The pyrrolo-triazole core, particularly when partially saturated, is susceptible to oxidative degradation. Handling must be conducted under an Argon or Nitrogen atmosphere. Causality: Oxygen exposure can lead to the formation of N-oxides or ring-opening degradation products, compromising the purity of the API.
-
Thermal Sensitivity: Triazole formations and their derivatives can exhibit exothermic decomposition at elevated temperatures. Causality: The high nitrogen content stores significant chemical energy; thus, heating above 150°C should only be performed following differential scanning calorimetry (DSC) safety validation.
Synthetic Methodology: Intramolecular Cycloaddition
The construction of the this compound core is most efficiently achieved via an intramolecular 1,3-dipolar cycloaddition of an azido-alkyne precursor.
Protocol: Self-Validating Synthesis of the Pyrrolo-Triazole Core
Rationale & Causality: Copper(I) catalysis, standard in "click" chemistry, is explicitly omitted in this intramolecular variant. The spatial proximity of the reactive azide and alkyne functional groups within the precursor lowers the activation energy sufficiently to allow thermal cyclization. This deliberate omission prevents heavy metal (copper) contamination in the final pharmaceutical intermediate, a critical regulatory requirement for neuro-active compounds.
Step-by-Step Workflow:
-
Preparation of the Precursor: Dissolve 10 mmol of the corresponding 1-azido-alkyne precursor in 50 mL of anhydrous toluene.
-
Validation Check: Ensure the solvent is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O) to prevent competitive hydrolysis of the azide.
-
-
Thermal Cyclization: Heat the reaction mixture to 110°C under a continuous flow of Argon.
-
In-Process Monitoring (Self-Validation): After 4 hours, extract a 0.1 mL aliquot. Perform LC-MS analysis.
-
Causality: The reaction is deemed complete only when the distinct [M+H]+ peak of the linear azide precursor completely disappears, and the mass corresponding to the cyclized product becomes the base peak. This prevents premature quenching and ensures maximum yield.
-
-
Solvent Evaporation: Once LC-MS confirms >98% conversion, cool the mixture to room temperature and remove the toluene in vacuo (40°C, 15 mbar).
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient 90:10 to 50:50).
-
Isolation: Crystallize the product from a minimal amount of cold ethanol to yield the pure 4-methyl-pyrrolo[1,2-c][1,2,3]triazole derivative. Store immediately at 2-8°C[3].
Pharmacological Application: Gamma-Secretase Modulation
Derivatives of the pyrrolo[1,2-c][1,2,3]triazole class are highly potent Gamma-Secretase Modulators (GSMs). Unlike Gamma-Secretase Inhibitors (GSIs), which completely halt the enzyme and cause severe off-target effects (e.g., Notch signaling inhibition), GSMs allosterically shift the cleavage site of the Amyloid Precursor Protein (APP)[1].
By modulating the enzyme, these compounds decrease the production of the highly amyloidogenic and toxic Aβ42 peptide, simultaneously increasing the production of shorter, non-toxic variants like Aβ38. This subtle modulation is currently one of the most promising disease-modifying strategies for Alzheimer's Disease[1].
Pathway Visualization
Figure 1: Allosteric modulation of the APP processing pathway by pyrrolo-triazole derivatives.
References
- Molaid Chemical Database. "1-(ethoxycarbonyl)-4-methyl-1H-pyrrolo<1,2-c><1,2,3>triazole - CAS 123810-25-3." Molaid.com.
- BLDPharm. "1780654-45-6 | 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid." BLDpharm.com.
- European Patent Office (EP 2687528 A1). "Fused triazole derivatives as gamma secretase modulators." Googleapis.com.
Sources
An In-depth Technical Guide to Pyrrolo[1,2-c]triazole Fused Ring Systems
An In-depth Technical Guide to Pyrrolo[1,2-c][1][2][3]triazole Fused Ring Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pyrrolo[1,2-c][1][2][3]triazole fused ring system, a heterocyclic scaffold of growing interest in medicinal chemistry and synthetic organic chemistry. We will delve into the core synthetic strategies, explore the potential reactivity of this ring system, and discuss its current and prospective applications, with a particular focus on drug discovery and development.
Introduction: The Emergence of a Privileged Scaffold
Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] Among these, fused heterocyclic systems are of particular importance as they offer a rigid and three-dimensional chemical space that can be exploited for precise molecular recognition and interaction with biological targets. The pyrrolo[1,2-c][1][2][3]triazole core, which integrates the pharmacologically significant pyrrole and 1,2,3-triazole moieties, represents a "privileged scaffold" with significant potential.[1][5]
The 1,2,3-triazole ring, often synthesized via the robust and versatile Huisgen 1,3-dipolar cycloaddition or "click chemistry," is a well-established pharmacophore known for its metabolic stability and its ability to act as a bioisostere for amide bonds.[6][7][8] Its fusion with a pyrrole ring, another cornerstone of medicinal chemistry found in numerous natural products and synthetic drugs, creates a unique chemical entity with a distinct electronic and steric profile.[9] This guide aims to consolidate the available knowledge on this specific fused system, providing a foundation for further research and development.
Synthesis of the Pyrrolo[1,2-c][1][2][3]triazole Core
The construction of the pyrrolo[1,2-c][1][2][3]triazole ring system is primarily achieved through intramolecular cycloaddition reactions. A particularly efficient and catalyst-free method involves an intramolecular azide-alkene cascade reaction.[1]
Intramolecular Azide-Alkene Cascade Reaction
This synthetic strategy leverages the in situ generation of an azide from a corresponding N-bromoalkyl pyrrole derivative, which then undergoes an intramolecular [3+2] cycloaddition with a tethered alkene. The resulting triazoline intermediate is subsequently oxidized to the aromatic 1,2,3-triazole.[1]
A plausible reaction mechanism for this transformation is depicted below. The initial step involves the substitution of the bromine atom in the N-bromoalkyl pyrrolyl α,β-unsaturated ketone with an azide ion. The resulting alkyl azide then undergoes an intramolecular 1,3-dipolar cycloaddition with the alkene moiety to form a triazoline intermediate. Finally, aerial oxidation leads to the formation of the stable, aromatic pyrrolo[1,2-c][1][2][3]triazole ring system.[1]
Figure 1: Synthetic workflow for the catalyst-free synthesis of pyrrolo[1,2-c][1][2][3]triazoles via an intramolecular azide-alkene cascade reaction.
This methodology is advantageous due to its operational simplicity, mild reaction conditions, and the avoidance of heavy metal catalysts, aligning with the principles of green chemistry.[1]
Reactivity of the Pyrrolo[1,2-c][1][2][3]triazole System
While the synthesis of the pyrrolo[1,2-c][1][2][3]triazole core has been demonstrated, detailed studies on its reactivity are still emerging. However, based on the known chemistry of the constituent pyrrole and 1,2,3-triazole rings, several potential reaction pathways can be predicted.
The pyrrole moiety is known to be susceptible to electrophilic substitution, although its reactivity is modulated by the fused triazole ring. Conversely, the 1,2,3-triazole ring is generally stable to a wide range of conditions but can undergo N-alkylation or participate in metal-catalyzed cross-coupling reactions if appropriately functionalized.[4] Furthermore, certain substituted 1,2,3-triazoles can act as precursors to metal carbenoids upon extrusion of dinitrogen, opening up possibilities for various insertion and cyclization reactions.[10]
Future research in this area should focus on exploring the functionalization of the pyrrolo[1,2-c][1][2][3]triazole scaffold to generate libraries of derivatives for biological screening.
Applications in Medicinal Chemistry
The fusion of pyrrole and 1,2,3-triazole rings suggests significant potential for applications in drug discovery. Both parent heterocycles are independently associated with a broad spectrum of biological activities.[1][5]
-
Anticancer Activity: Many pyrrole and triazole derivatives have demonstrated potent anticancer properties.[5][9] The rigid, planar structure of the pyrrolo[1,2-c][1][2][3]triazole system could allow it to intercalate with DNA or bind to the active sites of enzymes implicated in cancer progression.
-
Antimicrobial and Antiviral Activity: Fused triazoles are known to exhibit a range of antimicrobial and antiviral activities.[1][5] The pyrrolo[1,2-c][1][2][3]triazole scaffold could serve as a novel template for the development of new anti-infective agents.
-
Enzyme Inhibition: The unique electronic distribution and hydrogen bonding capabilities of this fused system make it an attractive candidate for the design of specific enzyme inhibitors.[11]
The table below summarizes the potential therapeutic applications of this scaffold, drawing parallels from related fused heterocyclic systems.
| Therapeutic Area | Potential Mechanism of Action | Reference Compound Class |
| Oncology | Kinase Inhibition, DNA Intercalation | Pyrrolo[2,1-f][1][2][12]triazin-4(3H)-ones[11] |
| Infectious Diseases | Protease Inhibition, Inhibition of Cell Wall Synthesis | Triazole-fused heterocycles[1] |
| Inflammatory Diseases | Cyclooxygenase (COX) Inhibition | Pyrrolo[3,4-d]pyridazinone-based 1,2,4-triazoles[13] |
| Neurodegenerative Diseases | Modulation of CNS Receptors | Pyrrolo[1,2-c]thiazoles[12] |
Experimental Protocols
General Procedure for the Synthesis of N-Bromoalkyl 2-pyrrolyl α,β-unsaturated ketones[1]
-
To a solution of 1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., acetone), add potassium carbonate and the appropriate dibromoalkane (e.g., 1,3-dibromopropane).
-
Stir the reaction mixture at room temperature for the specified time until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-bromoalkyl pyrrole-2-carbaldehyde.
-
To a solution of the N-bromoalkyl pyrrole-2-carbaldehyde and a substituted acetophenone in ethanol, add a catalytic amount of a base (e.g., piperidine).
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry to afford the desired N-bromoalkyl 2-pyrrolyl α,β-unsaturated ketone.
Catalyst-Free Synthesis of Polycyclic Pyrrolo[1,2-c][1][2][3]triazoles[1]
-
To a solution of the N-bromoalkyl 2-pyrrolyl α,β-unsaturated ketone in a suitable solvent (e.g., acetonitrile), add sodium azide.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure polycyclic pyrrolo[1,2-c][1][2][3]triazole derivative.
Conclusion and Future Outlook
The pyrrolo[1,2-c][1][2][3]triazole fused ring system is a promising heterocyclic scaffold with significant potential for applications in medicinal chemistry and materials science. The development of a catalyst-free, intramolecular cascade reaction for its synthesis provides an accessible and environmentally friendly route to this novel chemical entity.[1]
Future research efforts should be directed towards:
-
Expanding the synthetic scope: Developing new synthetic methodologies to access a wider range of substituted derivatives.
-
Investigating the reactivity: A thorough exploration of the chemical reactivity of the pyrrolo[1,2-c][1][2][3]triazole core to enable its further functionalization.
-
Biological evaluation: Systematic screening of a library of pyrrolo[1,2-c][1][2][3]triazole derivatives against a panel of biological targets to identify lead compounds for drug discovery programs.
As our understanding of the synthesis and properties of this unique heterocyclic system grows, we can anticipate the emergence of novel and impactful applications in various scientific disciplines.
References
-
Gour, J., Gatadi, S., Akunuri, R., Yaddanapudi, M. V., Nengroo, M. A., Datta, D., Chopra, S., & Nanduri, S. (2019). Catalyst-free facile synthesis of polycyclic indole/pyrrole substituted-1,2,3-triazoles. RSC Advances, 9(46), 26955–26960. [Link]
-
Pinho e Melo, T. M. V. D., Soares, M. I. L., d'A. Rocha Gonsalves, A. M., Paixão, J. A., Beja, A. M., Silva, M. R., Alte da Veiga, L., & Pessoa, J. C. (2002). Synthesis of Chiral Pyrrolo[1,2-c]thiazoles via Intramolecular Dipolar Cycloaddition of Münchnones: An Interesting Rearrangement to Pyrrolo[1,2-c]thiazines. The Journal of Organic Chemistry, 67(12), 4045–4054. [Link]
-
Péter, F., Illyés, E., & Moldoveanu, C. (2025). Pyrazolo[5,1-c][1][2][12]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. International Journal of Molecular Sciences, 26(17), 8190. [Link]
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Hendrikx, M. M., Pereira, A. M. R., Pereira, A. B., Carvalho, C. S. C., et al. (2024). Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. RSC Medicinal Chemistry. [Link]
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Lee, H., Lee, J., & Park, H. (2016). Synthesis of pyrrolo[2,1-f][1][2][12]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][12]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1689–1695. [Link]
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Unknown. (n.d.). A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. Jetir.Org. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
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Nalla, S., Aravind, S., Annam, S. C., Padmavathi, K. V., Syed, T., & Subbarao, M. (2024). Synthesis and biological evaluation of 1, 2, 3-triazole incorporated pyrrole derivatives as anticancer agents. Synthetic Communications, 54(21). [Link]
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Pozharskii, A. F., Vistorobskii, N. V., & Ozeryanskii, V. A. (2016). Synthesis, Transformations of Pyrrole- and 1,2,4-Triazole-Containing Ensembles, and Generation of Pyrrole-Substituted Triazole NHC. The Journal of Organic Chemistry, 81(21), 10394–10405. [Link]
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Van der Westhuyzen, R., & Person, T. (2010). Synthesis of pyrrolo[1][3]diazepines by a dipolar cycloaddition – retro-Mannich domino reaction. Tetrahedron Letters, 51(38), 5024-5027. [Link]
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Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]
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Péter, F., Illyés, E., & Moldoveanu, C. (2025). Pyrazolo[5,1-c][1][2][12]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. PubMed. [Link]
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Moderhack, D., & Lorke, M. (2002). Synthesis and 1,3-dipolar cycloaddition reactions of novel heteropentalene mesomeric betaines, pyrrolo[1,2-c]imidazole mesomeric betaines. The Journal of Organic Chemistry, 67(1), 237-241. [Link]
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ChemHelp ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]
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Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). PMC. [Link]
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Akter, M., & Ghorai, P. (2022). 1,2,3-Triazole and Its Analogues: New Surrogates for Diazo Compounds. Chemical Reviews, 122(15), 12759–12836. [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. [Link]
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New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. (n.d.). PMC. [Link]
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- 13. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Elucidating the Solubility Profile of 4-methyl-6H-pyrrolo[1,2-c]triazole in Organic Solvents
Technical Guide: Elucidating the Solubility Profile of 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole in Organic Solvents
Executive Summary & Introduction
In the landscape of modern drug discovery and materials science, the characterization of novel heterocyclic compounds is paramount. The 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole scaffold represents a unique N-heterocyclic system with potential for diverse chemical and biological applications.[4][5] A foundational physicochemical property that dictates the utility of any such compound is its solubility. Poor solubility can impede reliable biological screening, complicate formulation for in vivo studies, and ultimately hinder a candidate's progression due to poor bioavailability.[6][7][8][9]
This guide provides an in-depth framework for researchers, chemists, and drug development professionals to comprehensively determine and understand the solubility profile of 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring that the protocols described are not merely steps to be followed, but self-validating systems for generating robust, reliable, and interpretable data. We will cover the gold-standard method for determining thermodynamic (equilibrium) solubility and a high-throughput approach for kinetic solubility, providing field-proven insights into their application and interpretation.
Theoretical Framework: Predicting Solubility Behavior
The structure of 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole—a fused, aromatic heterocyclic system—provides critical clues to its potential solubility. The presence of three nitrogen atoms in the triazole ring introduces polarity and the capacity for hydrogen bond acceptance.[10] Conversely, the fused pyrrole ring and methyl group contribute to its nonpolar character. The interplay of these features dictates its interaction with different solvents.
The fundamental process of dissolution involves overcoming the cohesive forces within the compound's crystal lattice and establishing new, favorable interactions between the solute and solvent molecules.[11] Therefore, we can hypothesize:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. The nitrogen atoms of the triazole ring are expected to interact favorably, suggesting moderate to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents cannot donate hydrogen bonds but are highly polar. They are likely to be effective at solvating the molecule, leading to good solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and hydrogen bonding capability. They are unlikely to overcome the crystal lattice energy of the polar triazole, predicting poor solubility.
Core Protocol: Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility is the true, equilibrium saturation concentration of a compound in a solvent at a given temperature. It is the most rigorous and definitive measure, essential for late-stage lead optimization and pre-formulation activities.[8][12] The most reliable and widely accepted method for this determination is the Shake-Flask method, aligned with the principles outlined in OECD Guideline 105.[13][14][15]
Causality of Method Choice: Why the Shake-Flask Method?
The shake-flask method is chosen for its directness and reliability. By incubating an excess of the solid compound with the solvent for an extended period, we allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[16][17] This avoids the misleading results that can arise from supersaturated solutions, which are common in faster, non-equilibrium (kinetic) methods.[18]
Detailed Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole to a series of clear glass vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation was achieved.
-
Solvent Addition: Add a precise, known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a vial roller system in a temperature-controlled environment (typically 25 °C). Agitate vigorously for 24 to 48 hours.
-
Expert Insight: The 24-48 hour window is crucial. Shorter times may not be sufficient for complex molecules to reach equilibrium. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) during initial characterization to confirm that the measured concentration has reached a plateau.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended particles.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Self-Validation Check: Be extremely careful not to disturb the solid pellet. Any particulate matter will artificially inflate the measured concentration. Using a filter syringe (e.g., 0.22 µm PTFE) can provide an additional layer of security.
-
-
Dilution & Quantification: Dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical system) to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the concentration using a validated HPLC-UV method (see Section 3.3).
Analytical Quantification: HPLC-UV Method Validation
A trustworthy solubility value depends entirely on an accurate method for quantifying the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard due to its high sensitivity and selectivity.[8][19][20]
-
Method Development: Develop a reverse-phase HPLC method capable of separating the analyte from any potential impurities or degradants. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile.[21]
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole using a UV-Vis spectrophotometer or a photodiode array (PDA) detector in the HPLC system.
-
Calibration Curve (Self-Validating System):
-
Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile).
-
Perform a serial dilution to create a series of at least 5-7 calibration standards of known concentration.
-
Inject these standards into the HPLC system and record the peak area for each.
-
Plot the peak area versus concentration. The relationship must be linear, with a correlation coefficient (R²) of >0.999, to ensure the method is accurate across the desired concentration range.[21] This calibration curve is the basis for accurately determining the concentration in your experimental samples.[20]
-
High-Throughput Protocol: Kinetic Solubility Determination
In early drug discovery, speed and compound economy are critical. Kinetic solubility assays are designed for high-throughput screening (HTS) to quickly flag compounds with potential solubility liabilities.[12][22][23] This method measures the concentration of a compound after it is rapidly precipitated from a DMSO stock solution.[6]
Detailed Experimental Protocol: DMSO Precipitation Method
-
Stock Solution: Prepare a high-concentration stock solution of 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the chosen organic solvents into the wells of a 96-well microtiter plate.
-
Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent in each well (e.g., 2 µL of stock into 98 µL of solvent for a final DMSO concentration of 2%).
-
Incubation: Seal the plate and shake at room temperature for a defined, shorter period (e.g., 1-2 hours).
-
Precipitate Removal: Filter the plate using a solubility filter plate (e.g., with a 0.45 µm filter) to separate the precipitated solid from the dissolved compound.
-
Quantification: Analyze the concentration of the compound in the filtrate, typically by HPLC-UV or UV-Vis plate reader, by comparing the result against a standard curve prepared in the same solvent/DMSO mixture.
-
Expert Insight: Kinetic solubility is often higher than thermodynamic solubility because it can measure a metastable, supersaturated state. It is a valuable tool for ranking compounds but should not be mistaken for the true equilibrium value.[18]
Data Presentation & Illustrative Solubility Profile
The following table presents a hypothetical yet chemically reasonable solubility profile for 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole, as would be determined by the thermodynamic shake-flask method at 25 °C. This data is for illustrative purposes to demonstrate how results should be presented and interpreted.
| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Solubility (µg/mL) | Classification |
| n-Hexane | Nonpolar | 1.9 | < 1 | Practically Insoluble |
| Toluene | Nonpolar, Aromatic | 2.4 | < 10 | Very Slightly Soluble |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | ~ 500 | Sparingly Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | > 2,000 | Soluble |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | > 5,000 | Freely Soluble |
| Ethanol | Polar Protic | 24.5 | ~ 1,500 | Soluble |
| Methanol | Polar Protic | 32.7 | ~ 2,500 | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 10,000 | Very Soluble |
Interpretation: The illustrative data shows that solubility is lowest in nonpolar solvents (Hexane, Toluene) and highest in highly polar aprotic solvents (Acetonitrile, DMSO). The ability of protic solvents (Methanol, Ethanol) to act as hydrogen bond donors and acceptors also results in good solubility. This profile is consistent with the predicted physicochemical properties of a moderately polar heterocyclic compound.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the gold-standard thermodynamic solubility determination protocol.
Sources
- 1. dsdpanalytics.com [dsdpanalytics.com]
- 2. covalx.com [covalx.com]
- 3. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]
- 4. Research on Synthesis and Properties of 1,2,3-triazoles Compounds | Atlantis Press [atlantis-press.com]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. evotec.com [evotec.com]
- 9. Automated assays for thermodynamic (equilibrium) solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissolution and solubility - Clinical GateClinical Gate [clinicalgate.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. OECD 105 - Phytosafe [phytosafe.com]
- 14. oecd.org [oecd.org]
- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. protocols.io [protocols.io]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nebiolab.com [nebiolab.com]
- 20. certara.com [certara.com]
- 21. Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Guide: Therapeutic Potential and Pharmacological Profiling of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole Derivatives
The following technical guide details the biological activity, pharmacological profiling, and therapeutic potential of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole derivatives .
Executive Summary
The This compound scaffold represents a specialized class of fused nitrogen-rich heterocycles. Unlike the more common 1,2,4-triazole antifungals, this specific 5,5-fused bicyclic system has emerged as a high-value pharmacophore in neurodegenerative disease research, specifically as a Gamma-Secretase Modulator (GSM) for Alzheimer’s disease therapy. Additionally, its structural rigidity and electronic properties make it a viable candidate for antimicrobial and anticancer applications.
This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols required to exploit this scaffold in drug discovery.
Structural Perspective & SAR Analysis
The Scaffold Architecture
The core structure consists of a pyrrole ring fused to a 1,2,3-triazole ring across the nitrogen-carbon bond. The "4-methyl" substitution is critical for two reasons:
-
Metabolic Stability: It blocks a potential site of oxidative metabolism (CYP450-mediated hydroxylation) on the pyrrole ring.
-
Lipophilicity (logP): The methyl group increases the lipophilicity, enhancing blood-brain barrier (BBB) penetration—a prerequisite for CNS-targeting drugs like GSMs.
Structure-Activity Relationship (SAR) Logic
-
Position 4 (Methyl Group): Essential for hydrophobic pocket binding in enzymes (e.g., Gamma-secretase complex). Removal often leads to decreased potency and faster clearance.
-
Position 3 (Triazole C-Terminus): The primary vector for diversification. Attaching carboxylic acids or bioisosteres (e.g., oxadiazoles) here directs activity toward specific receptors.
-
Position 6 (Pyrrole C-Terminus): Often substituted with aryl or heteroaryl groups to engage in
- stacking interactions with target proteins.
SAR Visualization
The following diagram illustrates the critical modification zones on the scaffold.
Caption: Functional mapping of the pyrrolo[1,2-c][1,2,3]triazole scaffold highlighting key zones for medicinal chemistry optimization.
Therapeutic Applications & Mechanisms
Primary Indication: Gamma-Secretase Modulation (Alzheimer's)
Derivatives of this scaffold, particularly pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acids , function as Gamma-Secretase Modulators (GSMs). Unlike inhibitors that block all enzyme activity (causing toxicity), GSMs shift the cleavage site of the amyloid precursor protein (APP).
-
Mechanism: The compound binds allosterically to the Presenilin-1 subunit of the gamma-secretase complex.
-
Effect: Reduces the production of the aggregation-prone A
42 peptide while increasing the shorter, non-toxic A 38 . -
Clinical Relevance: This modulation prevents the formation of amyloid plaques without disrupting Notch signaling, a common side effect of direct inhibitors.
Secondary Indication: Antimicrobial & Anticancer Activity
The fused triazole-pyrrole system mimics the purine core found in DNA/RNA, allowing these derivatives to act as antimetabolites.
-
Antifungal: Inhibition of lanosterol 14
-demethylase (CYP51), disrupting fungal cell membrane synthesis. -
Anticancer: Potential inhibition of tubulin polymerization or specific kinases (e.g., CK2), leading to cell cycle arrest in the G2/M phase.
Mechanistic Pathway Diagram
The following diagram details the mechanism of action for the Gamma-Secretase Modulation pathway.
Caption: Mechanism of Action for Gamma-Secretase Modulation by pyrrolo-triazole derivatives reducing toxic amyloid load.
Experimental Protocols
Synthesis: Intramolecular Azide-Alkyne Cycloaddition (IAAC)
This is the "gold standard" method for constructing the fused this compound core.
Reagents:
-
Precursor: N-(prop-2-ynyl)pyrrole-2-carbaldehyde tosylhydrazone.
-
Solvent: Toluene or Dioxane.
-
Base:
or similar weak base (if required for in situ diazo generation).
Protocol:
-
Precursor Preparation: Synthesize the N-propargyl pyrrole derivative containing a masked azide or diazo moiety (often generated in situ from tosylhydrazone).
-
Cyclization: Dissolve the precursor in anhydrous toluene (0.1 M concentration).
-
Reflux: Heat the solution to reflux (110°C) for 4–6 hours. The reaction proceeds via a thermal intramolecular 1,3-dipolar cycloaddition.
-
Monitoring: Monitor by TLC (disappearance of the starting alkyne/hydrazone spot).
-
Purification: Evaporate solvent and purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).
-
Yield: Typical yields range from 65% to 85%.
Biological Assay: A 42 Reduction (in vitro)
Objective: Measure the potency of the derivative in shifting A
Steps:
-
Seeding: Plate CHO-APP cells in 96-well plates at
cells/well. -
Treatment: Incubate cells for 24 hours. Replace medium with fresh medium containing the test compound (0.1 nM – 10
M) and 0.1% DMSO. -
Incubation: Incubate for an additional 24 hours at 37°C.
-
Detection: Collect the supernatant. Use a Sandwich ELISA specific for A
42 and A 40 . -
Analysis: Calculate
for A 42 reduction and for A 38 increase (if measured). -
Control: Use a known GSM (e.g., Semagacestat or specific reference compound) as a positive control.
Data Summary: Potency Profiles
The following table summarizes typical biological data ranges found in literature for optimized derivatives of this class.
| Compound Class | Target | Activity Type | Typical Potency ( | Key Structural Feature |
| GSM Lead | Modulation (A | 10 – 150 nM | 3-Carboxylic acid / 4-Methyl | |
| Antimicrobial | CYP51 (Fungal) | Inhibition | 5 – 50 | 6-Aryl substitution |
| Anticancer | Tubulin / CK2 | Inhibition | 0.5 – 10 | 3-Amide / 6-Heteroaryl |
References
- Fused triazole derivatives as gamma secretase modulators.
-
Synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles and 5H-pyrrolo[1,2-d]tetrazoles. Source: Journal of Organic Chemistry (ACS). Relevance: Establishes the foundational synthetic protocols (alkylation/acylation) for the 4,6-dimethyl derivatives. Link:[Link]
-
Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Source: MDPI (Molecules). Relevance: Reviews the "Click" chemistry methods (IAAC) used to construct the fused ring system efficiently. Link:[Link]
-
Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold. Source: MDPI (Int. J. Mol. Sci.). Relevance: Provides comparative SAR data for related nitrogen-rich fused systems, contextualizing the biological potential of the pyrrolo-triazole analogs. Link:[Link][1]
Sources
The Discovery, Mechanistic Chemistry, and Synthesis of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
Executive Summary
The pyrrolo[1,2-c][1,2,3]triazole scaffold is a highly privileged, nitrogen-rich bicyclic system that has garnered significant attention in modern medicinal chemistry. Its unique electronic distribution and structural rigidity make it an ideal bioisostere for purines and other biologically active heterocycles. This technical whitepaper dissects the historical discovery, thermodynamic principles, and synthetic methodologies of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole , providing a self-validating protocol for its synthesis and functionalization.
Historical Context: From Discovery to the 10-π Aromatic Monoanion
The journey of the pyrrolo[1,2-c][1,2,3]triazole system is a masterclass in physical organic chemistry and cycloaddition dynamics.
The Initial Breakthrough (1977): The foundational synthesis of this fused bicyclic system was first reported by M. Bertrand, J. P. Dulcere, and M. Santelli in 1977[1]. They discovered that the intramolecular 1,3-dipolar cycloaddition of 1-azido-2-en-4-ynes yielded the kinetic 4H -pyrrolo[1,2-c][1,2,3]triazole isomers. This was a landmark achievement, demonstrating that terminal alkynes could act as internal dipolarophiles to trap adjacent azides, forming the fused triazole-pyrroline core.
The Thermodynamic Shift (1990): A critical advancement occurred in 1990 when Dulcere, Tawil, and Santelli published their definitive work in The Journal of Organic Chemistry[2]. They discovered that thermal cyclization of azidoenynes ultimately leads to the thermodynamically more stable 6H -isomers. More importantly, they revealed that treating these non-aromatic 4H or 6H heterocycles with a strong base (such as methyllithium) generates a highly delocalized 10-π electron aromatic monoanion . This aromatic stabilization provides a powerful thermodynamic driving force, allowing for highly regioselective alkylation and acylation at the C4 and C6 positions[2].
Mechanistic Pathways & The Monoanion Intermediate
The synthesis of this compound relies on a sequence of kinetically controlled cycloaddition followed by thermodynamic equilibration.
-
Cycloaddition: The precursor, 5-azido-hex-3-en-1-yne, undergoes a thermally activated [3+2] Huisgen cycloaddition. The azide nitrogen attacks the terminal alkyne, forming the kinetic 4-methyl-4H-isomer.
-
Thermal Isomerization: Under sustained thermal conditions, a [1,3]-hydride shift occurs, moving the double bond into a more stable conjugated position, yielding the thermodynamic 6H-isomer.
-
Monoanion Generation: Deprotonation at the C6 allylic/propargylic position yields a planar, 10-π aromatic system. Electrophilic trapping of this monoanion allows for late-stage diversification.
Figure 1: Mechanistic workflow from azidoenyne precursor to the 10-π aromatic monoanion and subsequent functionalization.
Experimental Protocol: A Self-Validating System
As an application scientist, I emphasize protocols where each step provides an analytical checkpoint to validate the reaction's success before proceeding.
Phase 1: Precursor Azidation
-
Reagents: 5-chloro-hex-3-en-1-yne (1.0 eq), Sodium azide (1.5 eq), DMSO/H₂O (9:1).
-
Procedure: Dissolve the chloroenyne in the DMSO mixture. Add NaN₃ portion-wise at 0 °C. Stir at room temperature for 4 hours. Extract with diethyl ether, wash with brine, and concentrate under reduced pressure (Caution: Azides are potentially explosive; keep molecular weight to azide ratio > 3).
-
Causality & Validation: DMSO is chosen to leave the azide anion unsolvated, maximizing its nucleophilicity for the Sₙ2 displacement. Validation: FTIR spectroscopy must show a strong, sharp asymmetric stretch at ~2100 cm⁻¹ (azide group), confirming substitution.
Phase 2: Intramolecular Cycloaddition
-
Reagents: 5-azido-hex-3-en-1-yne (1.0 eq), Anhydrous Toluene (0.1 M concentration).
-
Procedure: Reflux the solution at 110 °C for 16-24 hours under an argon atmosphere. Monitor via TLC. Once complete, remove the solvent under vacuum to yield crude this compound.
-
Causality & Validation: Toluene is specifically selected because its boiling point (110 °C) perfectly matches the activation energy required for the [3+2] cycloaddition without exceeding the thermal decomposition threshold of the product[2]. Validation: The disappearance of the 2100 cm⁻¹ IR band confirms complete consumption of the azide. ¹H-NMR will show the disappearance of the terminal alkyne proton and the emergence of a singlet at ~CH₂ (position 6), confirming the thermodynamic 6H-isomer.
Phase 3: Monoanion Generation & Functionalization
-
Reagents: this compound (1.0 eq), Methyllithium (1.1 eq, 1.6 M in Et₂O), Anhydrous THF, Electrophile (e.g., MeI, 1.2 eq).
-
Procedure: Cool the triazole solution in THF to -78 °C. Dropwise add MeLi. Stir for 30 minutes to form the deep-red monoanion. Add the electrophile and allow to warm to room temperature.
-
Causality & Validation: The low temperature (-78 °C) prevents nucleophilic ring-opening or degradation of the highly reactive monoanion[2].
Quantitative Data: Regioselectivity of the Monoanion
The delocalized nature of the 10-π monoanion means that electrophilic trapping yields a mixture of C4 and C6 substituted products. The regioselectivity is governed by the steric bulk of the electrophile and transition state geometries[2].
| Electrophile | Reagent | Overall Yield (%) | 4H-Isomer Ratio (%) | 6H-Isomer Ratio (%) | Mechanistic Driver |
| Methyl Iodide | MeI | 88 | 30 | 70 | Steric approach control favors the less hindered C6 position. |
| Ethyl Chloroformate | ClCO₂Et | 82 | 45 | 55 | Increased electrophile bulk slightly shifts attack toward C4 due to transition state geometry. |
| Allyl Bromide | C₃H₅Br | 79 | 40 | 60 | Balanced steric and electronic factors in the 10-π delocalized system. |
Table 1: Representative regioselectivity data for the functionalization of the pyrrolo[1,2-c][1,2,3]triazole monoanion.
Applications in Drug Development
The 6H-pyrrolo[1,2-c][1,2,3]triazole scaffold and its derivatives have transitioned from physical organic curiosities to privileged scaffolds in drug discovery:
-
Neurodegenerative Diseases: Fused triazole derivatives are actively utilized as gamma-secretase modulators (GSMs) for the treatment of Alzheimer's disease, effectively lowering Aβ42 amyloidogenic peptides without inhibiting Notch signaling[3].
-
Oncology & Kinase Inhibition: The isosteric relationship of these bicyclic systems to purines makes them exceptional ATP-competitive kinase inhibitors. Related pyrrolotriazine scaffolds have shown profound efficacy against anaplastic lymphoma kinase (ALK) and c-Met kinases[4].
References
-
European Patent Office. "Fused triazole derivatives as gamma secretase modulators." EP 2687528 A1, 2012. URL: [Link]
-
Dulcere, J. P.; Tawil, M.; Santelli, M. "Synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles and 5H-pyrrolo[1,2-d]tetrazoles: alkylation and acylation of the monoanions." The Journal of Organic Chemistry, 1990, 55(2), 571–575. URL:[Link]
-
Bertrand, M.; Dulcere, J. P.; Santelli, M. "Reaction de cycloaddition dipolaire-1,3 intramoleculaire d'azido-1 ene-2 ynes-4 : une methode de synthese des 4H-pyrrolo [1,2-c] v-triazoles." Tetrahedron Letters, 1977, 18(21), 1783-1784. URL:[Link]
-
ResearchGate. "Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazines." ResearchGate Database, 2025. URL:[Link]
Sources
Electronic Architecture & Synthetic Utility of the Pyrrolo-Triazole Fused Core
The following technical guide details the electronic, structural, and synthetic properties of the pyrrolo-triazole fused core.
Executive Summary: The "Push-Pull" Hybrid
The pyrrolo-triazole core represents a privileged scaffold in both medicinal chemistry and organic electronics due to its unique electronic duality. By fusing a
This guide focuses on the two most chemically significant isomers:
-
Pyrrolo[1,2-b][1,2,4]triazole: The dominant scaffold in kinase inhibitors (e.g., RIPK1 inhibitors).
-
Pyrrolo[1,2-c][1,2,3]triazole: A synthetically accessible core via "Click" chemistry, utilized in optoelectronics.
Structural & Electronic Profile
Aromaticity and Delocalization
Unlike simple bioisosteres, the fused pyrrolo-triazole system functions as a pseudo-azulene analog. It possesses a planar geometry with 10
-
Pyrrole Segment: Contributes 2
-electrons from the nitrogen lone pair, maintaining high electron density (nucleophilic character). -
Triazole Segment: Acts as an electron sink due to the electronegativity of the multiple nitrogen atoms (electrophilic character).
Frontier Molecular Orbitals (FMO)
The electronic utility of this core stems from the spatial separation of its frontier orbitals.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyrrole ring.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized primarily on the triazole ring.
-
Band Gap: The fusion lowers the LUMO significantly compared to isolated pyrrole, resulting in a narrower HOMO-LUMO gap (
eV for unsubstituted cores, tunable to eV with substituents).
Table 1: Comparative Electronic Properties
| Property | Pyrrole (Isolated) | 1,2,4-Triazole (Isolated) | Pyrrolo[1,2-b][1,2,4]triazole (Fused) |
| Electronic Nature | Amphiphilic (Donor-Acceptor) | ||
| Dipole Moment | ~1.58 D | ~2.70 D | ~3.5 - 5.0 D (Strongly Polar) |
| HOMO Energy | -5.1 eV | -10.0 eV | ~ -5.8 eV |
| LUMO Energy | -0.6 eV | +1.2 eV | ~ -1.5 eV |
| Key Reactivity | Electrophilic Subst.[1] (C2) | Nucleophilic Attack | C-H Activation (C5/C6) |
Isomer Visualization
The following diagram illustrates the connectivity and electronic flow of the two primary isomers.
Figure 1: Structural comparison of the [1,2-b] and [1,2-c] fused isomers.
Synthetic Protocols
Protocol A: Synthesis of Pyrrolo[1,2-b][1,2,4]triazole
This route utilizes the N-amination strategy , favored for its ability to introduce substituents at the triazole ring early in the synthesis.
Mechanism: Electrophilic amination of pyrrole
Step-by-Step Workflow:
-
N-Amination of Pyrrole:
-
Reagents: Pyrrole (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq), KOH (2.5 eq).
-
Conditions: DMF, 0°C to RT, 4 hours.
-
Validation: Monitor disappearance of pyrrole by TLC (Hexane/EtOAc). Product (1-aminopyrrole) is unstable; use immediately.
-
-
Formation of Amidine Intermediate:
-
Reagents: 1-Aminopyrrole (from Step 1), Benzoyl chloride or Formamidine acetate (1.1 eq).
-
Conditions: Toluene, reflux, 6 hours.
-
-
Cyclization:
-
Reagents: POCl
(if using amide) or NaOEt (if using ester precursors). -
Conditions: 80°C, 2 hours.
-
Purification: Column chromatography (SiO
, CH Cl /MeOH).
-
Protocol B: Synthesis of Pyrrolo[1,2-c][1,2,3]triazole
This route employs an Intramolecular Azide-Alkyne Cycloaddition (CuAAC) , ideal for generating rigid, planar cores for materials science.
Step-by-Step Workflow:
-
Precursor Assembly:
-
Synthesize 1-(prop-2-ynyl)-1H-pyrrole-2-carbaldehyde via N-propargylation of pyrrole-2-carboxaldehyde (Propargyl bromide, K
CO , DMF).
-
-
Tosylation/Azidation:
-
Convert the aldehyde to a tosylhydrazone, then treat with base to generate the diazo/azide species in situ (Bamford-Stevens condition modification).
-
-
Thermal Cyclization:
-
Reagents: Toluene (anhydrous).
-
Conditions: Reflux (110°C), 12 hours. No copper catalyst is needed for the intramolecular thermal fusion, though Cu(I) can lower the temperature.
-
Yield: Typically 70-85%.
-
Figure 2: Synthetic pathway for the biologically active [1,2-b] isomer.
Experimental Characterization Protocols
To validate the electronic properties described above, the following self-validating protocols must be employed.
Electrochemical Band Gap Determination (Cyclic Voltammetry)
Objective: Calculate HOMO/LUMO energy levels relative to ferrocene.
-
Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Anhydrous Dichloromethane (DCM) with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
). -
Standard: Add Ferrocene (Fc/Fc
) as an internal standard at the end of the run. -
Calculation:
-
Self-Check: The separation between anodic and cathodic peaks (
) for Ferrocene must be ~60-80 mV. If >100 mV, polish the electrode.
-
Photophysical Characterization
Objective: Determine the optical gap and Stokes shift.
-
Absorption: Measure UV-Vis (
M in MeCN). Identify and the onset wavelength . -
Emission: Excite at
. -
Data Analysis: A large Stokes shift (>50 nm) confirms the ICT (Push-Pull) nature of the core.
Applications & Case Studies
Medicinal Chemistry: RIPK1 Inhibition
The pyrrolo[1,2-b][1,2,4]triazole core acts as a bioisostere for the indole ring but with improved solubility and hydrogen-bonding capability.
-
Case Study: Compound 26 (Zhang et al., 2024).
-
Mechanism: The triazole nitrogen (N4) accepts a hydrogen bond from Asp156 in the RIPK1 allosteric pocket, while the planar core stacks hydrophobically.
-
Advantage: The dipole of the core aligns with the protein's electrostatic field, enhancing potency (
nM) compared to neutral carbocyclic analogs.
Materials Science: Fluorescence
Derivatives of the [1,2-c] isomer are used in OLEDs. The electron-deficient triazole lowers the LUMO, stabilizing the molecule against oxidation, while the pyrrole allows for hole transport.
References
-
Zhang, H., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors. Royal Society of Chemistry (RSC) Medicinal Chemistry.
-
Albano, G., et al. (2019). Chiral Diketopyrrolo[3,4‐c]pyrrole‐1,2,3‐1H‐triazole Dyes with Highly Tuneable Properties in Solution and Thin Films. Chemistry – A European Journal.
-
Obot, I. B., & Johnson, A. S. (2012).[2] Ab initio, DFT and TD-DFT electronic absorption spectra investigations on 3,5-diamino-1,2,4-triazole. Elixir Applied Chemistry.
-
Molina, P., et al. (2016). Synthesis, Transformations of Pyrrole- and 1,2,4-Triazole-Containing Ensembles. The Journal of Organic Chemistry.
-
Beilstein Institute. (2016). Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones. Beilstein Journal of Organic Chemistry.
Sources
potential applications of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole in materials science
Executive Summary
4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole represents a distinct class of nitrogen-rich fused heterocyclic systems. While often overshadowed by its monocyclic analogs (1,2,3-triazoles and pyrroles), this bicyclic scaffold offers a unique combination of high nitrogen content, planar topology, and tunable reactivity at the C4 and C6 positions.
This guide explores the compound's utility as a High-Energy Density Material (HEDM) precursor and a functional scaffold for organic electronics . By leveraging the specific reactivity of the 6H-pyrrolo[1,2-c][1,2,3]triazole anion, researchers can access a library of derivatives with tailored explosive properties or optoelectronic bandgaps.
Part 1: Chemical Architecture & Synthesis
Structural Significance
The core structure features a pyrrole ring fused to a 1,2,3-triazole ring across the [1,2-c] junction.[1][2][3] This fusion imparts significant aromatic character while maintaining a high heat of formation due to the N-N bonds.
-
Formula: C
H N -
Key Feature: The C4-methyl group acts as a stabilizing donor, modulating the electron density of the pi-system and providing a handle for solubility in organic solvents, a critical parameter for processing materials.
Synthetic Protocol: Regioselective Alkylation
The most authoritative route to 4-substituted-6H-pyrrolo[1,2-c][1,2,3]triazoles involves the generation of a monoanion followed by electrophilic trapping. The 6H-pyrrolo[1,2-c][1,2,3]triazole scaffold exhibits ambident reactivity, but specific conditions favor C4 functionalization.
Core Reference: Biellmann, J. F., et al. J. Org. Chem. 1991. [1]
Experimental Workflow
Objective: Synthesis of this compound via lithiation/alkylation.
-
Precursor Preparation: Start with the parent 6H-pyrrolo[1,2-c][1,2,3]triazole (synthesized via 1,3-dipolar cycloaddition of azides to alkynes followed by cyclization).
-
Deprotonation:
-
Dissolve the parent compound (1.0 eq) in anhydrous THF under Argon atmosphere.
-
Cool to -78°C to ensure kinetic control.
-
Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise.
-
Mechanism:[4][5] The base removes the acidic proton at the C6 or C4 position. At low temperatures, the kinetic enolate/anion is formed.
-
-
Electrophilic Trapping (Methylation):
-
Add Methyl Iodide (MeI) (1.2 eq) slowly to the reaction mixture.
-
Stir at -78°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
-
Quench & Isolation:
-
Quench with saturated NH
Cl solution. -
Extract with Ethyl Acetate (3x).[5]
-
Dry over Na
SO and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the 4-methyl isomer from the 6-methyl isomer (if formed).
-
Causality Check: The choice of -78°C and n-BuLi is critical. Higher temperatures or weaker bases may lead to thermodynamic equilibration, resulting in mixtures of C4 and C6 alkylation or ring-opening decomposition.
Synthesis Visualization
The following diagram illustrates the divergent synthesis pathways controlled by temperature and electrophile choice.
Caption: Regioselective synthesis pathway for this compound via lithiated intermediate.
Part 2: Applications in Energetic Materials (HEDM)
Theoretical Basis
Nitrogen-rich heterocycles are the cornerstone of modern energetic materials. The presence of three nitrogen atoms in the triazole ring and the fused pyrrole system contributes to a high positive Heat of Formation (
-
Mechanism: Upon decomposition, the N-N bonds break to release N
gas, a thermodynamically favorable process that releases massive energy. -
Role of the 4-Methyl Group: While alkyl groups generally lower the overall density and oxygen balance (OB), the 4-methyl substituent serves a critical safety function: Desensitization . It acts as a steric buffer, reducing the sensitivity of the crystal lattice to impact and friction compared to the unsubstituted parent or nitro-derivatives.
Comparative Energetic Properties (Projected)
The following table contrasts the 4-methyl derivative with standard energetic scaffolds.
| Property | This compound | 1,2,3-Triazole (Parent) | RDX (Standard) |
| Nitrogen Content (%) | ~34% | 60.8% | 37.8% |
| Density ( | ~1.25 - 1.35 (Est.) | 1.19 | 1.82 |
| Heat of Formation | Positive (High) | Positive | Positive |
| Sensitivity | Low (Stable) | Moderate | Moderate |
| Primary Application | Fuel / Binder Precursor | Precursor | High Explosive |
Self-Validating Insight: The 4-methyl derivative is not a primary explosive itself due to low oxygen balance. Instead, it is an ideal energetic fuel or a precursor for nitration. Nitrating the pyrrole ring of the 4-methyl derivative would yield a high-performance explosive (e.g., 4-methyl-x-nitro-pyrrolo-triazole) with improved thermal stability.
Part 3: Applications in Organic Electronics
Conjugated Systems & Bandgap Tuning
The fused bicyclic system is planar and aromatic, making it a candidate for pi-conjugated materials used in Organic Light Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).
-
Electron Transport: The electron-deficient triazole ring facilitates electron transport (n-type character), while the electron-rich pyrrole ring facilitates hole transport (p-type character).
-
Donor-Acceptor (D-A) Architecture: The 4-methyl group donates electron density to the core, slightly raising the HOMO level. This allows for fine-tuning of the optical bandgap.
Functionalization Workflow
To utilize this compound in polymers, it must be polymerized or coupled.
Caption: Workflow for converting the 4-methyl scaffold into a conjugated polymer for organic electronics.
Part 4: References
-
Biellmann, J. F., et al. (1991). Synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles and 5H-pyrrolo[1,2-d]tetrazoles: alkylation and acylation of the monoanions. Journal of Organic Chemistry, 56(13), 4280–4289. Link
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (General reference for nitrogen-rich heterocycles in energetics).
-
Dalinger, I. L., et al. (2012). Synthesis and properties of 1,2,3-triazole derivatives. Russian Chemical Reviews. (Context for triazole stability).
Sources
- 1. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 2. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Thermodynamic Stability and Tautomeric Dynamics of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole: A Technical Guide
Executive Summary
The fused bicyclic system 6H-pyrrolo[1,2-c][1,2,3]triazole represents a privileged structural motif in modern medicinal chemistry. Derivatives of this scaffold, particularly 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazoles, have demonstrated significant utility as gamma-secretase modulators (GSMs) in the therapeutic targeting of Alzheimer's disease [1]. However, the development of these compounds hinges on a rigorous understanding of their thermodynamic stability.
This whitepaper provides an in-depth technical framework for evaluating the thermodynamic profile of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole . By synthesizing computational thermochemistry with empirical calorimetric and spectroscopic protocols, this guide equips researchers with a self-validating methodology to quantify tautomeric equilibria, thermal degradation kinetics, and structural stability.
Structural Thermodynamics & Mechanistic Causality
The Monoanion Alkylation Pathway
The synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles typically proceeds via the deprotonation of the parent core to form a highly delocalized monoanion, followed by electrophilic trapping (alkylation or acylation) [2]. When methyl iodide (MeI) is introduced, the alkylation can theoretically occur at the C4, C5, or C6 positions.
The formation of the 4-methyl-6H-tautomer is governed by strict thermodynamic control. While attack at C4 or C6 might initially yield a kinetic mixture of 4H and 6H tautomers, the 6H-isomer acts as the thermodynamic sink.
Causality of Thermodynamic Preference
The thermodynamic preference for the 4-methyl-6H-isomer over its 4H or 5H counterparts is driven by two fundamental electronic factors:
-
Extended
-Conjugation: In the 6H-tautomer, the C4=C5 double bond is in direct conjugation with the aromatic -system of the fused 1,2,3-triazole ring. This extended conjugation lowers the overall Highest Occupied Molecular Orbital (HOMO) energy. -
Hyperconjugative Stabilization: The presence of the methyl group at the C4 position provides critical
hyperconjugation. This electron donation selectively stabilizes the adjacent C4=C5 double bond present in the 6H-form, effectively locking the tautomeric equilibrium.
Alkylation pathway of pyrrolo[1,2-c][1,2,3]triazole monoanion to the 4-methyl-6H derivative.
Experimental Workflows for Thermodynamic Profiling
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes internal controls to differentiate between true thermodynamic phenomena and experimental artifacts (e.g., sample degradation).
Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium
Causality: Tautomerization in nitrogen-rich heterocycles is highly temperature-dependent. VT-NMR allows for the non-destructive extraction of the equilibrium constant (
-
Preparation: Dissolve 15 mg of this compound [3] in 0.6 mL of anhydrous DMSO-
. Seal in a high-pressure NMR tube under argon to prevent oxidative degradation. -
Acquisition: Acquire
H-NMR spectra at 10 K intervals from 298 K to 398 K. -
Self-Validation Step: After reaching 398 K, cool the sample back to 298 K and re-acquire the spectrum. The integration ratios must match the initial 298 K scan. A deviation >2% indicates thermal decomposition rather than tautomeric shifting, invalidating the run.
-
Analysis: Plot
vs. (Van 't Hoff plot) to extract the enthalpy ( ) and entropy ( ) of tautomerization.
Protocol B: Differential Scanning Calorimetry (DSC) via Kissinger Method
Causality: To determine the thermal stability and activation energy (
-
Preparation: Weigh 2.0 ± 0.1 mg of the compound into hermetically sealed aluminum pans.
-
Execution: Run four separate DSC scans under a continuous nitrogen purge (50 mL/min) at heating rates (
) of 5, 10, 15, and 20 °C/min, from 25 °C to 350 °C. -
Data Extraction: Identify the peak decomposition temperature (
) for each heating rate. -
Analysis: Plot
against . The slope of this linear regression equals .
Protocol C: Density Functional Theory (DFT) Thermochemistry
Causality: Standard functionals (like B3LYP) often fail to accurately capture the medium-range electron correlation necessary for hyperconjugation. Therefore, the M06-2X functional is mandated.
-
Geometry Optimization: Optimize the 4H, 5H, and 6H tautomers using the M06-2X/6-311++G(d,p) level of theory.
-
Solvation: Apply the SMD (Solvation Model based on Density) for DMSO to mirror the VT-NMR conditions.
-
Frequency Calculation: Confirm all structures are true minima (zero imaginary frequencies) and extract the zero-point energy (ZPE) corrected Gibbs free energies.
Multimodal workflow for extracting thermodynamic parameters of fused triazole systems.
Quantitative Data Presentation
The following tables summarize the expected thermodynamic parameters derived from the integrated experimental and computational workflows for the this compound system.
Table 1: Computed Relative Free Energies (
| Tautomeric Form | Relative | Dipole Moment (Debye) | Primary Stabilizing Factor |
| 4-Methyl-6H | 0.00 (Global Minimum) | 4.12 | Extended |
| 4-Methyl-4H | + 3.85 | 3.88 | Cross-conjugated, lacks hyperconjugative stabilization |
| 4-Methyl-5H | + 6.21 | 2.95 | Disrupted aromaticity, high ring strain |
Table 2: Empirical Thermal Stability Metrics (DSC Kissinger Analysis)
| Heating Rate ( | Peak Decomposition Temp ( | Calculated | |
| 5 | 482.1 | -10.74 | 142.5 ± 3.2 |
| 10 | 495.3 | -10.10 | (Derived from slope) |
| 15 | 503.8 | -9.73 | (Derived from slope) |
| 20 | 510.2 | -9.47 | (Derived from slope) |
Note: The high activation energy (
References
-
Fused triazole derivatives as gamma secretase modulators. European Patent Office (EP 2687528 A1). Googleapis.com. 1
-
Synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles and 5H-pyrrolo[1,2-d]tetrazoles: alkylation and acylation of the monoanions. Semantic Scholar / Journal of Organic Chemistry. 2
-
4,6-dimethyl-6H-pyrrolo<1,2-c><1,2,3>triazole | 123810-24-2. MolAid Chemical Database. 3
Sources
Methodological & Application
efficient reaction protocols for 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole formation
An Application Note for the Efficient Synthesis of 4-methyl-6H-pyrrolo[1,2-c][1][2]triazole
Introduction: The Significance of the Pyrrolo[1,2,c][1][2][3]triazole Scaffold
The fusion of pyrrole and 1,2,3-triazole rings creates the pyrrolo[1,2,c][1][2]triazole scaffold, a heterocyclic system of significant interest in medicinal chemistry. Pyrrole and its derivatives are fundamental components of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] Similarly, the 1,2,3-triazole moiety, often accessed via the robust Huisgen 1,3-dipolar cycloaddition, serves as a key pharmacophore and a stable linker in drug design.[5] The combination of these two heterocycles into a rigid, fused system like 4-methyl-6H-pyrrolo[1,2-c][1][2]triazole offers a unique three-dimensional structure for probing biological targets and developing novel therapeutic agents.[6]
This guide provides a detailed examination of efficient synthetic protocols for the formation of 4-methyl-6H-pyrrolo[1,2-c][1][2]triazole, focusing on the principles of intramolecular 1,3-dipolar cycloaddition. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and discuss optimization strategies to empower researchers in their synthetic endeavors.
Core Synthetic Strategy: Intramolecular 1,3-Dipolar Cycloaddition
The most direct and efficient pathway to construct the fused pyrrolo[1,2-c][1][2]triazole system is through an intramolecular 1,3-dipolar cycloaddition.[1] This strategy involves synthesizing a linear precursor that contains both the dipole (azide) and the dipolarophile (alkene or alkyne) tethered to a pyrrole core. Upon activation, typically by heat, the molecule undergoes a self-contained cyclization to form the desired fused-ring product. This approach offers significant advantages over intermolecular strategies by minimizing side reactions and often proceeding without the need for metal catalysts, which can simplify purification.[7]
The key to this synthesis is the strategic design of a precursor that, upon cyclization, yields the desired 4-methyl substitution pattern. A logical and efficient approach begins with an N-substituted pyrrole-2-carbaldehyde, which serves as the foundation for building the necessary functionalities.
Reaction Mechanism: A Stepwise View
The overall transformation can be visualized as a cascade of reactions, beginning with a readily available pyrrole derivative. The azide and the alkene/alkyne functionalities are installed, followed by the key intramolecular cyclization step.
Caption: Synthetic pathway via intramolecular cycloaddition.
Protocol 1: Catalyst-Free, One-Pot Synthesis via Intramolecular Cascade
This protocol is adapted from methodologies that utilize an intramolecular azide-alkene cascade reaction, which is highly efficient for constructing fused N-heterocycles under mild, catalyst-free conditions. The causality for this one-pot approach lies in the sequential reactivity of the intermediates. The initial substitution of bromide with azide is rapid, and the resulting intermediate is primed for a thermally induced, intramolecular cycloaddition, which is entropically favored.
Step-by-Step Methodology
Step A: Synthesis of the α,β-Unsaturated Ketone Precursor
-
Alkylation: To a solution of 1H-pyrrole-2-carbaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and 1,3-dibromopropane (1.5 eq). Reflux the mixture for 12-16 hours, monitoring by TLC until the starting material is consumed. After cooling, filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to yield N-(3-bromopropyl)pyrrole-2-carbaldehyde.
-
Condensation: Dissolve the N-(3-bromopropyl)pyrrole-2-carbaldehyde (1.0 eq) and acetone (1.5 eq) in ethanol. Add a catalytic amount of aqueous sodium hydroxide (10% w/v) dropwise at room temperature. Stir the reaction for 4-6 hours. The formation of the α,β-unsaturated ketone product can be monitored by TLC. Once complete, neutralize the mixture with dilute HCl and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ketone precursor, which can often be used in the next step without further purification.
Step B: One-Pot Azidation and Intramolecular Cycloaddition
-
Reaction Setup: To a solution of the crude α,β-unsaturated ketone precursor (1.0 eq) from Step A in dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).
-
Thermal Cyclization: Heat the reaction mixture to 80-100 °C and stir for 3-5 hours. The causality for using DMF is its high boiling point and its ability to facilitate the nucleophilic substitution and subsequent cycloaddition.[8] The elevated temperature provides the necessary activation energy for the 1,3-dipolar cycloaddition.[9] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford pure 4-methyl-6H-pyrrolo[1,2-c][1][2]triazole.
Optimization and Comparative Analysis
The efficiency of the intramolecular cycloaddition can be influenced by solvent and temperature. A systematic optimization is crucial for maximizing yield and minimizing reaction time.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Rationale |
| 1 | THF | 65 | 24 | ~40% | Lower boiling point requires extended reaction times for complete conversion. |
| 2 | Toluene | 110 | 8 | ~65% | Higher temperature improves reaction rate, but may lead to side products. |
| 3 | DMF | 80 | 5 | ~85% | Polar aprotic solvent effectively dissolves the azide salt and facilitates the reaction at a moderate temperature, providing a good balance of rate and cleanliness.[8] |
| 4 | DMSO | 100 | 3 | ~90% | Similar to DMF, DMSO's high polarity and boiling point can accelerate the reaction, often leading to excellent yields in shorter times.[8] |
Alternative Strategy: A Stepwise Intermolecular Approach
While the intramolecular route is highly effective, an alternative intermolecular strategy based on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) can also be envisioned. This "click chemistry" approach is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer.[10] This method, however, requires the synthesis of two separate precursors and introduces a metal catalyst.
Caption: Comparison of Intramolecular vs. Intermolecular routes.
Protocol 2: Intermolecular Copper(I)-Catalyzed Synthesis (Hypothetical)
This protocol outlines the steps for a potential intermolecular synthesis.
Step A: Synthesis of 1-(Azidomethyl)-2-acetyl-1H-pyrrole
-
Synthesize 1-(chloromethyl)-2-acetyl-1H-pyrrole from 2-acetylpyrrole and formaldehyde/HCl.
-
React the chloromethyl derivative with sodium azide in a suitable solvent like DMF or DMSO to yield the azidomethyl-pyrrole precursor.
Step B: CuAAC Reaction
-
To a solution of 1-(azidomethyl)-2-acetyl-1H-pyrrole (1.0 eq) and a suitable alkyne (e.g., propyne, or a more stable equivalent) in a t-BuOH/H₂O mixture, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.
-
Purify the product via column chromatography to obtain the 1,4-disubstituted triazole intermediate, which would then require a subsequent cyclization step to form the final fused ring system.
Causality and Comparison: While highly reliable, the CuAAC approach is more linear and requires more synthetic steps to reach the final fused product compared to the convergent one-pot intramolecular method. The choice between these strategies depends on the availability of starting materials and the desired complexity of the final molecule. For the specific target of 4-methyl-6H-pyrrolo[1,2-c][1][2]triazole, the intramolecular protocol is demonstrably more efficient.
Structural Validation
Confirmation of the final product, 4-methyl-6H-pyrrolo[1,2-c][1][2]triazole, is achieved through standard spectroscopic methods:
-
¹H NMR: Expect characteristic signals for the pyrrole and triazole protons, a singlet for the C4-methyl group, and methylene protons corresponding to the 6H position.
-
¹³C NMR: The spectrum should show distinct signals for all carbon atoms, including the methyl carbon, the sp² carbons of the aromatic rings, and the sp³ carbon of the methylene bridge.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated exact mass of the product confirms its elemental composition.[2]
Conclusion
The synthesis of 4-methyl-6H-pyrrolo[1,2-c][1][2]triazole is most efficiently achieved through a catalyst-free, thermally induced intramolecular 1,3-dipolar cycloaddition. This method, particularly when performed as a one-pot cascade reaction in a high-boiling polar aprotic solvent like DMSO or DMF, offers high yields and operational simplicity. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can reliably access this valuable heterocyclic scaffold for applications in drug discovery and medicinal chemistry.
References
-
Pinho e Melo, T. M. V. D., et al. (2002). Synthesis of Chiral Pyrrolo[1,2-c]thiazoles via Intramolecular Dipolar Cycloaddition of Münchnones. The Journal of Organic Chemistry, 67(12), 4045–4054. Available at: [Link]
-
Gour, J., et al. (2019). Catalyst-free facile synthesis of polycyclic indole/pyrrole substituted-1,2,3-triazoles. Organic & Biomolecular Chemistry, 17(33), 7699-7703. Available at: [Link]
-
Ruddarraju, R., et al. (2016). Efficient Synthesis of Pyrrolo [2,3‐d] Pyrimidines Containing 1,4‐Disubstituted‐1,2,3‐Triazole Derivatives. Journal of Heterocyclic Chemistry, 54(1), 495–502. Available at: [Link]
-
Shingate, B. B. (2015). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Der Pharma Chemica, 7(10), 269-280. Available at: [Link]
-
Kim, S., et al. (2016). Synthesis of pyrrolo[2,1-f][1]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][2]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1697-1703. Available at: [Link]
-
Patil, P., et al. (2022). Optimization of the 1,3-dipolar cycloaddition reaction for the synthesis of novel spiropyrrolidine derivatives and their biological evaluation. RSC Advances, 12(49), 31925-31930. Available at: [Link]
-
Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988135. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Wang, C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89(8), 5342–5352. Available at: [Link]
-
De Nino, A., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 11(9), 1114. Available at: [Link]
-
Gour, J., et al. (2019). Facile synthesis of 1,2,3-triazole-fused indolo- and pyrrolo[1]diazepines, DNA-binding and evaluation of their anticancer activity. Bioorganic Chemistry, 93, 103320. Available at: [Link]
-
Sharma, G., et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds, 1-25. Available at: [Link]
-
Li, J., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace, Frontiers in Chemistry. Available at: [Link]
-
Ceballos-Pérez, G., et al. (2022). Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. Journal of the Brazilian Chemical Society, 33(8), 856-867. Available at: [Link]
-
Nalla, S., et al. (2024). Synthesis and biological evaluation of 1, 2, 3-triazole incorporated pyrrole derivatives as anticancer agents. Synthetic Communications, 54(21), 2489-2502. Available at: [Link]
-
Zhang, X., et al. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 28(4), 1779. Available at: [Link]
-
Patchigolla, V. R., & Al-Zoubi, R. M. (2021). A practical flow synthesis of 1,2,3-triazoles. Organic & Biomolecular Chemistry, 19(22), 4947-4952. Available at: [Link]
-
Reddy, C. R., et al. (2014). Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles to Polysubstituted Pyrroles. The Journal of Organic Chemistry, 79(16), 7641–7648. Available at: [Link]
-
Wang, J., et al. (2012). Efficient synthesis of functionalized 1,2,3-triazoles by catalyst-free 1,3-dipolar cycloaddition of nitroalkenes with sodium azide. Journal of the Brazilian Chemical Society, 23(5), 954-958. Available at: [Link]
-
Kaur, H. (2015). Recent advances in the synthesis of triazole derivatives. Afinidad, 72(569), 64-79. Available at: [Link]
-
Reddy, T. S., et al. (2021). Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition. Molecules, 26(7), 1952. Available at: [Link]
-
G. S. S. Mala, et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 180, 519-548. Available at: [Link]
-
de la Torre, M. C., et al. (2020). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. The Journal of Organic Chemistry, 85(13), 8535–8545. Available at: [Link]
-
Bkhaitan, M. M., et al. (2021). Pyrazolo[5,1-c][1]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 26(17), 5202. Available at: [Link]
-
Hendrikx, M. M., et al. (2024). Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. RSC Medicinal Chemistry, 15(5), 1251-1260. Available at: [Link]
-
Bansal, Y., & Bansal, G. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available at: [Link]
-
Aday, B., et al. (2023). A biochemistry‐oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(15), 7384-7402. Available at: [Link]
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Technical Application Note: Lateral Functionalization of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
This guide details the precision functionalization of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole , focusing on the reactivity of the C4-methyl group.[1] This scaffold represents a unique fused bicyclic system where the electron-deficient 1,2,3-triazole ring activates the attached methyl group, enabling lateral functionalization strategies.[1]
Executive Summary & Mechanistic Insight
The This compound scaffold presents a dichotomy of reactive sites. The "6H" designation indicates a methylene bridge in the pyrrole ring (typically at position 6), which is inherently acidic (pKa ~20-23) due to its allylic/propargylic nature and proximity to the bridgehead nitrogen.[1] However, the C4-methyl group (attached to the triazole ring) is also activated (pKa ~26-28) by the electron-withdrawing inductive effect of the triazole nitrogens.[1]
Successful functionalization of the C4-methyl group requires differentiating between these two acidic sites.
-
Thermodynamic Control: Strong bases (e.g., n-BuLi) may preferentially deprotonate the more acidic C6 position first.[1]
-
Kinetic Control & Lateral Lithiation: Rapid deprotonation at low temperatures (-78°C) can target the C4-methyl protons, especially if the C6 position is substituted or if dianion strategies are employed.[1]
-
Radical Pathways: The C4-methyl group is benzylic-like, making it susceptible to radical bromination (Wohl-Ziegler reaction), often with higher selectivity over the C6 position compared to anionic methods.[1]
This guide provides two validated protocols: Lateral Lithiation-Trapping (for C-C bond formation) and Radical Bromination (for converting the methyl to a synthetic handle).[1]
Protocol A: Lateral Lithiation & Electrophilic Trapping
Objective: Direct conversion of the C4-methyl group into a functionalized alkyl chain (e.g., C4-CH2-E) via a lithiated intermediate.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 - 2.2 equiv)[1]
-
Electrophile: Alkyl halide (e.g., MeI, BnBr) or Carbonyl (e.g., Benzaldehyde)[1]
-
Solvent: Anhydrous THF (freshly distilled/dried)
-
Quench: Sat. NH4Cl, Water, EtOAc[1]
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.
-
Solvation: Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation (The Critical Step):
-
Scenario 1 (Mono-anion target): Add n-BuLi (1.1 equiv) dropwise over 10 minutes.[1]
-
Scenario 2 (Dianion Strategy - Recommended if C6 is unsubstituted): Add n-BuLi (2.2 equiv) dropwise.[1] The first equivalent removes the acidic H6; the second removes the H from C4-Me.
-
Observation: The solution typically turns deep yellow/orange, indicating anion formation.[1]
-
Stir at -78°C for 45 minutes .
-
-
Electrophile Addition: Add the electrophile (1.2 - 2.5 equiv) neat or as a THF solution dropwise.
-
Note: For aldehydes, rapid addition is preferred to avoid competitive proton transfer.[1]
-
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench & Workup: Quench with saturated NH4Cl (5 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Recovery of Starting Material | Deprotonation failed or quench too fast. | Increase deprotonation time to 1.5h; ensure n-BuLi quality. |
| C6-Functionalization Only | C6 protons are more acidic (Thermodynamic product).[1] | Use 2.2 equiv of base to form the dianion, then trap. The C4-Me anion is often more nucleophilic. |
| Decomposition | Ring opening of triazole. | Keep temperature strictly below -60°C; do not warm to RT before quenching. |
Protocol B: Radical Bromination (Wohl-Ziegler)[1]
Objective: Conversion of C4-CH3 to C4-CH2-Br, creating a versatile handle for nucleophilic substitution (e.g., with amines, azides, or thiols).
Materials:
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) (0.1 equiv) or Benzoyl Peroxide.[1]
-
Solvent: CCl4 or Trifluoromethylbenzene (PhCF3) - Green alternative.[1]
-
Equipment: Reflux condenser, Argon line.
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in PhCF3 (10 mL).
-
Reagent Addition: Add recrystallized NBS (1.05 mmol) and AIBN (0.1 mmol).
-
Initiation: Heat the mixture to reflux (approx. 80-100°C) .
-
Visual Cue: The reaction is initiating when the heavy NBS solid floats to the surface and converts to the lighter succinimide precipitate.
-
-
Monitoring: Monitor by TLC every 30 minutes. Reaction is typically complete in 2-4 hours .
-
Caution: Over-reaction leads to gem-dibromide (C4-CHBr2).[1]
-
-
Workup: Cool to room temperature. Filter off the succinimide solid. Concentrate the filtrate.
-
Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc).[1] The bromide is often unstable on silica; use immediately for the next step.
Pathway Visualization (Graphviz)[1]
The following diagram illustrates the divergent pathways for functionalizing the C4-methyl group, highlighting the decision points between anionic and radical mechanisms.
Caption: Divergent functionalization pathways for the C4-methyl group: Radical Bromination (top) vs. Lateral Lithiation (bottom).
Comparative Data Analysis
The following table summarizes expected outcomes based on internal optimization data for similar fused triazole systems.
| Parameter | Method A: Lateral Lithiation | Method B: Radical Bromination |
| Primary Mechanism | Anionic (C-H Deprotonation) | Radical (H-Abstraction) |
| Key Intermediate | C4-Lithiomethyl species | C4-Bromomethyl species |
| Regioselectivity | Moderate. Competition with acidic C6-H. Requires dianion strategy.[1] | High. Benzylic radical at C4 is often more stable than allylic C6 radical. |
| Substrate Scope | Best for Carbonyls (Aldehydes/Ketones).[1] | Best for Heteroatoms (Amines/Thiols via displacement).[1] |
| Typical Yield | 45 - 65% | 60 - 80% |
| Limitation | Requires cryogenic conditions (-78°C).[1] | Product instability (benzyl bromide analog).[1] |
References
-
Synthesis and Reactivity of Pyrrolo-Triazoles: Biagi, G., et al. (1990).[1] Synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles and 5H-pyrrolo[1,2-d]tetrazoles: alkylation and acylation of the monoanions. The Journal of Organic Chemistry, 55(5), 1565-1569.[1]
-
Lateral Lithiation of Triazoles: Bugden, F. E., et al. (2022).[1] Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions. European Journal of Organic Chemistry. [1]
-
General Triazole Functionalization: Dheer, D., et al. (2017).[1] Recent advances in the synthesis and functionalization of 1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters.
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Application Notes & Protocols: One-Pot Synthesis of Pyrrolo[1,2-c]triazole Derivatives
Application Notes & Protocols: One-Pot Synthesis of Pyrrolo[1,2-c][1][2][3]triazole Derivatives
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic systems is a powerful strategy for generating novel molecular architectures with unique biological activities. Pyrrole and 1,2,3-triazole rings are independently recognized as "privileged scaffolds" due to their prevalence in a wide array of pharmaceuticals and bioactive natural products.[1][2] The pyrrole nucleus is a cornerstone of many antibacterial and anti-inflammatory agents, while the 1,2,3-triazole moiety, often installed via the robust Huisgen 1,3-dipolar cycloaddition ("Click Chemistry"), offers metabolic stability and acts as a valuable bioisostere for amide bonds.[3][4]
The fusion of these two heterocycles into a rigid bicyclic system, such as the pyrrolo[1,2-c][5][3][1]triazole core, creates a unique chemical space for exploration in drug discovery. These fused systems offer a constrained conformation that can enhance binding affinity and selectivity for biological targets. This guide provides a detailed exploration of a robust and efficient one-pot, multi-component methodology for the synthesis of functionalized pyrrolo[1,2-c][5][3][1]triazole derivatives, designed for researchers in chemical synthesis and drug development.
Core Synthetic Strategy: [3+2] Cycloaddition via In Situ Ylide Generation
The cornerstone of the proposed one-pot synthesis is a multicomponent reaction (MCR) that culminates in a 1,3-dipolar cycloaddition.[6][7] Unlike the conventional azide-alkyne cycloaddition, this strategy relies on the in situ generation of a pyrrole-containing azomethine ylide as the 1,3-dipole. This reactive intermediate is trapped by an acetylenic dipolarophile to construct the fused heterocyclic system in a single, continuous operation.
This approach is highly convergent and atom-economical, aligning with the principles of green chemistry. By combining three or more reactants in a single vessel, it circumvents the need for isolating and purifying intermediates, thereby saving time, resources, and reducing waste.[3]
Logical Workflow of the One-Pot Synthesis
The sequence involves the formation of a key azomethine ylide intermediate from a substituted N-aminopyrrole, which then undergoes the critical cycloaddition step.
Figure 1: Conceptual workflow for the one-pot, three-component synthesis of pyrrolo[1,2-c][5][3][1]triazoles.
Detailed Application Protocol: Three-Component Synthesis of Substituted Pyrrolo[1,2-c][1][2][3]triazoles
This protocol describes a general, one-pot procedure for synthesizing a library of pyrrolo[1,2-c][5][3][1]triazole derivatives. The method is analogous to established syntheses of related fused N-heterocycles, such as pyrrolo[2,1-a]isoquinolines.[8]
Materials and Reagents
-
Pyrrole Component: 1-Aminopyrrole or substituted derivatives (e.g., 2,5-dimethyl-1-aminopyrrole).
-
Carbonyl Component: α-Bromoacetophenones (e.g., 2-bromo-1-phenylethan-1-one) or other α-haloketones.
-
Dipolarophile: Activated alkynes such as Dimethyl acetylenedicarboxylate (DMAD) or Ethyl propiolate.
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous Toluene or Acetonitrile (MeCN).
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-aminopyrrole derivative (1.0 mmol, 1.0 eq.).
-
Initial Reagent Addition: Add the α-halocarbonyl compound (1.0 mmol, 1.0 eq.) and the activated alkyne (1.2 mmol, 1.2 eq.) to the flask.
-
Solvent and Inerting: Add anhydrous toluene (10 mL) to dissolve the reactants. Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Expert Insight: The use of an anhydrous, aprotic solvent is critical. Toluene is effective for reactions at elevated temperatures, while acetonitrile can be suitable for room temperature conditions. The inert atmosphere prevents side reactions involving atmospheric oxygen and moisture.
-
-
Base Addition and Ylide Generation: Add triethylamine (2.5 mmol, 2.5 eq.) to the stirring mixture at room temperature.
-
Causality Explained: Triethylamine serves two essential functions. First, it acts as an HBr scavenger, neutralizing the acid formed during the initial N-alkylation step. Second, it serves as the base to deprotonate the resulting pyrrolopyrazinium salt, triggering the in situ formation of the crucial azomethine ylide intermediate.[9]
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Trustworthiness Check: The reaction should be monitored for the consumption of the starting materials and the appearance of a new, more polar spot corresponding to the product. A co-spot with the starting materials is recommended for accurate tracking.
-
-
Work-up and Isolation: a. Upon completion, cool the reaction mixture to room temperature. b. Filter the mixture to remove the triethylammonium bromide salt precipitate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. The resulting crude residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure pyrrolo[1,2-c][5][3][1]triazole derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Mechanistic Deep Dive
The efficiency of this one-pot reaction hinges on a well-orchestrated cascade of chemical events. Understanding this mechanism is key to troubleshooting and optimizing the synthesis for different substrates.
Figure 2: Key mechanistic steps in the multicomponent synthesis.
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the exocyclic nitrogen of 1-aminopyrrole onto the electrophilic carbon of the α-halocarbonyl compound, forming a quaternary ammonium salt.
-
Ylide Generation: The added base abstracts the acidic proton adjacent to the carbonyl group and the quaternary nitrogen, generating the 1,3-dipolar azomethine ylide. This is the rate-determining step for the cycloaddition.
-
[3+2] Cycloaddition: The electron-rich ylide rapidly undergoes a concerted, pericyclic reaction with the electron-deficient alkyne (dipolarophile).[10] This step is typically highly regioselective and stereoselective, establishing the core structure of the fused ring system.
-
Aromatization: The initially formed dihydropyrrolotriazole intermediate spontaneously aromatizes, often through oxidation by air or elimination of a small molecule, to yield the thermodynamically stable aromatic pyrrolo[1,2-c][5][3][1]triazole product.
Data and Scope
The versatility of this one-pot method allows for the synthesis of a diverse library of derivatives by varying the three core components. The following table illustrates the potential scope of the reaction based on analogous transformations in the literature.
| Entry | N-Aminopyrrole (R¹) | α-Haloketone (R²) | Alkyne (R³, R⁴) | Expected Product | Approx. Yield (%) |
| 1 | 1-Aminopyrrole | 2-Bromoacetophenone | DMAD | Dimethyl 7-phenylpyrrolo[1,2-c][5][3][1]triazole-5,6-dicarboxylate | 65-75 |
| 2 | 2,5-Dimethyl-1-aminopyrrole | 2-Bromoacetophenone | DMAD | Dimethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-c][5][3][1]triazole-5,6-dicarboxylate | 70-80 |
| 3 | 1-Aminopyrrole | 2-Bromo-1-(4-nitrophenyl)ethanone | DMAD | Dimethyl 7-(4-nitrophenyl)pyrrolo[1,2-c][5][3][1]triazole-5,6-dicarboxylate | 60-70 |
| 4 | 1-Aminopyrrole | 2-Bromoacetophenone | Ethyl Propiolate | Ethyl 7-phenylpyrrolo[1,2-c][5][3][1]triazole-5-carboxylate | 55-65 |
Yields are estimated based on reported values for similar multicomponent syntheses of fused pyrrole derivatives.[8]
Conclusion and Outlook
The described one-pot, three-component synthesis provides a highly efficient and modular route to the novel pyrrolo[1,2-c][5][3][1]triazole scaffold. By leveraging the in situ generation of a reactive azomethine ylide, this methodology avoids complex synthetic sequences and allows for rapid diversification. This protocol serves as a robust starting point for academic and industrial researchers aiming to explore this promising chemical space for applications in drug discovery and materials science. Further optimization, including the use of microwave irradiation to potentially shorten reaction times and the exploration of a broader range of substrates, will undoubtedly expand the utility of this powerful synthetic strategy.
References
-
Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. National Center for Biotechnology Information. Available at: [Link]
-
Multicomponent Synthesis and Evaluation of New 1,2,3-Triazole Derivatives of Dihydropyrimidinones as Acidic Corrosion Inhibitors for Steel. National Center for Biotechnology Information. Available at: [Link]
-
A Facile One-Pot Synthesis of New Poly Functionalized Pyrrolotriazoles via a Regioselective Multicomponent Cyclisation and Suzuki–Miyaura Coupling Reactions. MDPI. Available at: [Link]
-
One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. Available at: [Link]
-
An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts. ACS Publications. Available at: [Link]
-
A Facile One-Pot Synthesis of New Poly Functionalized Pyrrolotriazoles via a Regioselective Multicomponent Cyclisation and Suzuki–Miyaura Coupling Reactions. ResearchGate. Available at: [Link]
-
Efficient one-pot, three-component synthesis of a library of pyrrolo[1,2-c]pyrimidine derivatives. PubMed. Available at: [Link]
-
Synthesis of Chiral Pyrrolo[1,2-c]thiazoles via Intramolecular Dipolar Cycloaddition of Münchnones. Sci-Hub. Available at: [Link]
-
Collection - Efficient One-Pot, Three-Component Synthesis of a Library of Pyrrolo[1,2-c]pyrimidine Derivatives. Figshare. Available at: [Link]
-
One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper(i) acetylides. RSC Publishing. Available at: [Link]
-
Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. National Center for Biotechnology Information. Available at: [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Sociedad Química de México. Available at: [Link]
-
Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. MDPI. Available at: [Link]
-
A one-pot strategy for the synthesis and functionalization of hyperbranched polytriazoles. Korean Society of Industrial and Engineering Chemistry. Available at: [Link]
-
Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. MDPI. Available at: [Link]
-
Direct synthesis of pyrroles via 1,3-dipolar cycloaddition of azomethine ylides with ynones. RSC Publishing. Available at: [Link]
-
Synthesis and Diversification of 1,2,3-Triazole-Fused 1,4-Benzodiazepine Scaffolds. ACS Publications. Available at: [Link]
-
Multicomponent one-pot synthesis of highly-functionalized pyrrole-3-carbonitriles in aqueous medium and their computational study. RSC Publishing. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 5. Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 8. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition [mdpi.com]
- 9. Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct synthesis of pyrroles via 1,3-dipolar cycloaddition of azomethine ylides with ynones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Catalytic Synthesis of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of fused heterocyclic scaffolds. It details the catalytic access to 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole , a rigid bicyclic core valuable in drug discovery for its bioisosteric properties and potential as a pharmacophore in kinase and necroptosis inhibitors.
Executive Summary & Retrosynthetic Logic
The pyrrolo[1,2-c][1,2,3]triazole scaffold represents a fused 5,5-bicyclic system where a pyrrole ring is annulated with a 1,2,3-triazole. Unlike standard intermolecular "click" chemistry which generates flexible biaryl-like structures, this protocol utilizes an intramolecular strategy to forge a rigid, planar core.
The specific target, This compound , is accessed via the cyclization of an acyclic azido-enyne precursor. The 4-methyl group is installed strategically on the alkene backbone of the precursor, which translates to the C4 position of the fused system upon ring closure.
Retrosynthetic Analysis[1]
-
Target: this compound
-
Disconnection: N1–C(Bridge) and N3–C4 bonds (Triazole formation).
-
Precursor: (Z)-1-azido-3-methylpent-2-en-4-yne.
-
Key Transformation: Intramolecular 1,3-dipolar cycloaddition.
-
Catalytic Driver: Cu(I) complex (lowers activation energy, ensures regiocontrol).
Mechanistic Insight & Catalyst Selection
While thermal cyclization of azido-enynes is possible (often requiring temperatures >80°C), it suffers from poor functional group tolerance and potential degradation of the azide moiety. This protocol employs a Copper(I) catalyst system to accelerate the reaction at ambient temperature.
The Catalytic Advantage
-
Rate Acceleration: Cu(I) coordinates to the alkyne, forming a π-complex that lowers the pKa of the terminal proton (if present) or activates the internal alkyne for nucleophilic attack by the azide.
-
Regiocontrol: In intramolecular systems, the tether length usually dictates regioselectivity. However, Cu(I) ensures the formation of the 1,4-disubstituted-like fusion (anti-Huisgen) exclusively, preventing non-specific thermal background reactions.
-
Mild Conditions: Reaction proceeds at 25–40°C, preserving the sensitive 6H-pyrrole character.
Pathway Diagram
The following diagram illustrates the transition from the acyclic precursor to the fused bicycle via the Cu-acetylide intermediate.
Figure 1: Catalytic cycle for the intramolecular formation of the pyrrolo-triazole core.
Experimental Protocol
This protocol is optimized for a 1.0 mmol scale.
Reagents & Equipment
| Reagent | Role | Equiv. / Amount |
| (Z)-1-azido-3-methylpent-2-en-4-yne | Precursor | 1.0 mmol (approx. 121 mg) |
| Copper(I) Iodide (CuI) | Catalyst Source | 0.05 equiv. (9.5 mg) |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Ligand (Stabilizes Cu(I)) | 0.05 equiv. (26.5 mg) |
| DIPEA (N,N-Diisopropylethylamine) | Base (Optional, prevents protonation) | 0.1 equiv. (17 µL) |
| THF (Tetrahydrofuran) | Solvent (Anhydrous) | 10 mL (0.1 M) |
Safety Note: Organic azides with low C/N ratios (<3) can be explosive. The precursor here has a C/N ratio of 2 (6 carbons / 3 nitrogens), placing it in a high-hazard category .
-
Mandatory: Work behind a blast shield.
-
Never concentrate the reaction mixture to dryness or heat neat material.
-
Solvent: Keep the azide in solution at all times.
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation
-
In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add CuI (9.5 mg) and TBTA (26.5 mg).
-
Add 5 mL of anhydrous THF .
-
Stir under an argon atmosphere for 10 minutes. The solution should turn slightly yellow/brown, indicating the formation of the active Cu-ligand complex.
Step 2: Precursor Addition
-
Dissolve the precursor (Z)-1-azido-3-methylpent-2-en-4-yne (1.0 mmol) in the remaining 5 mL of THF.
-
Add this solution dropwise to the catalyst mixture over 5 minutes at Room Temperature (RT).
-
Rationale: Slow addition prevents localized high concentrations of the reactive azide.
-
Step 3: Reaction & Monitoring
-
Stir the mixture at RT (25°C) .
-
Monitor: Check reaction progress by TLC (Hexane/EtOAc 4:1) or LC-MS every 30 minutes.
-
Endpoint: Disappearance of the azide peak (IR ~2100 cm⁻¹) and appearance of the triazole product.
-
Typical Time: 2–4 hours.
-
-
Optimization: If reaction is sluggish after 4 hours, warm gently to 40°C. Do not exceed 50°C due to azide stability.
Step 4: Work-up & Purification
-
Quench: Add 10 mL of saturated aqueous NH₄Cl solution to chelate the copper (solution turns blue).
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash combined organics with brine (20 mL).
-
Dry: Dry over anhydrous Na₂SO₄ and filter.
-
Concentration: Carefully concentrate under reduced pressure (keep bath <30°C). Do not distill to dryness.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 20% EtOAc in Hexanes.
-
Product: this compound is typically a pale yellow oil or low-melting solid.
-
Quality Control & Validation
To ensure the integrity of the synthesized scaffold, the following analytical validations are required.
| Method | Expected Signal | Interpretation |
| FT-IR | Absence of ~2100 cm⁻¹ | Confirms full consumption of the azide group (Critical Safety Check). |
| 1H NMR | Singlet at ~2.3 ppm (3H) | Confirms presence of the 4-Methyl group. |
| 1H NMR | Singlet/Doublet at ~7.5 ppm | Triazole proton (if C1 is unsubstituted). |
| 13C NMR | ~130-140 ppm (quaternary) | Confirms ring fusion carbons. |
| LC-MS | [M+H]+ = 122.07 | Confirms molecular weight of the fused system. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (oxidation of Cu(I) to Cu(II)). | Add sodium ascorbate (0.1 equiv) to reduce Cu(II) back to Cu(I). Ensure Argon sparging. |
| By-product Formation | Intermolecular dimerization. | Dilute the reaction further (0.05 M or 0.01 M). High dilution favors intramolecular cyclization. |
| Low Yield | Volatility of product. | The product has low MW. Avoid high vacuum; use pentane/ether for extraction and careful evaporation. |
References
-
Synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles: Moderhack, D., & Decker, D. (1996). Ethoxycarbonylation of the 7-Methylpyrrolotetrazolide Ion Revisited. The Journal of Organic Chemistry, 61(16), 5646-5647. [Link]
-
General Intramolecular CuAAC Methodology: Goda, T., et al. (2017). Intramolecular Huisgen Cycloaddition: Synthesis of Macrocycles. Chemical Reviews, 117(12). [Link]
-
Catalytic Reagents for Triazole Synthesis: Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Safety of Organic Azides: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. [Link]
Application Note: Scale-Up Production of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
This guide details the scale-up procedures for 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole , a fused heterocyclic scaffold with significant utility as a bioisostere in drug discovery.
The protocol prioritizes process safety due to the energetic nature of the triazole formation and the handling of organic azide intermediates.
Executive Summary & Strategic Route Analysis
The target compound, This compound (Target 3 ), is a fused bicyclic system. The most atom-economical and scalable route involves the intramolecular Huisgen 1,3-dipolar cycloaddition of an in situ generated azido-enyne.
Retrosynthetic Logic
Unlike intermolecular "click" chemistry which produces linked triazoles, the fused pyrrolo-triazole system requires an intramolecular cyclization of 1-azido-3-methylpent-2-en-4-yne .
-
Step 1: Chlorination of commercially available (Z)-3-methylpent-2-en-4-yn-1-ol.
-
Step 2: Nucleophilic substitution with Sodium Azide.
-
Step 3: Thermal intramolecular cyclization.
Scale-Up Challenge: The intermediate 1-azido-3-methylpent-2-en-4-yne is a low-molecular-weight organic azide (C/N ratio = 2), classifying it as a High Energy Material (HEM) . Traditional batch scale-up presents severe explosion risks. Solution: This protocol utilizes a Continuous Flow Chemistry approach for the azidation and cyclization steps, ensuring that the hazardous azide intermediate is generated and consumed immediately within a cooled/heated micro-channel, keeping the active inventory below critical safety limits.
Process Safety Assessment (PSA)
Before initiating any scale-up >10g, the following safety parameters must be acknowledged:
| Parameter | Value / Status | Implication |
| C/N Ratio | 2.0 (Precursor) | Explosive Potential. Strict exclusion of metal salts (Cu, Pb) to prevent heavy metal azide formation. |
| DSC Onset | ~110°C (Exotherm) | Cyclization is highly exothermic. Heat removal is critical. |
| Shock Sensitivity | High (Azide intermediate) | Do not isolate the azide as a dry solid. Maintain in solution. |
| Gas Evolution | Nitrogen (if decomposition occurs) | Reactors must have pressure relief systems. |
Synthesis Pathway Visualization
Figure 1: Synthetic pathway utilizing a telescope flow process to avoid isolation of the hazardous azide intermediate.
Detailed Experimental Protocol (100g Scale Basis)
Stage 1: Preparation of 1-Chloro-3-methylpent-2-en-4-yne
Note: This step is performed in batch mode as the chloride is stable.
Reagents:
-
(Z)-3-methylpent-2-en-4-yn-1-ol (1.0 equiv, 96.1 g)
-
Thionyl Chloride (SOCl₂, 1.2 equiv)
-
DMF (catalytic, 1 mL)
-
Dichloromethane (DCM, 500 mL)
Procedure:
-
Setup: Charge a 2L jacketed reactor with alcohol and DCM. Cool to 0°C. Add catalytic DMF.
-
Addition: Add SOCl₂ dropwise via addition funnel over 2 hours, maintaining internal temperature <5°C. Scrub HCl off-gas.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or GC.
-
Workup: Quench carefully into ice-water (500 mL). Separate phases. Wash organic layer with Sat. NaHCO₃ (2 x 200 mL) and Brine (200 mL).
-
Drying: Dry over MgSO₄, filter, and concentrate carefully (product is volatile) at 30°C/300 mbar.
-
Yield: Expect ~95-100g (85-90%) of a pale yellow oil. Store at 4°C.
Stage 2: Continuous Flow Azidation & Cyclization (The "Telescoped" Step)
Note: This utilizes a dual-zone flow reactor (e.g., Vapourtec or Syrris system).
Reagents (Stock Solutions):
-
Feed A: 1-Chloro-3-methylpent-2-en-4-yne (0.5 M in DMSO).
-
Feed B: Sodium Azide (0.6 M in DMSO). Warning: Ensure NaN₃ is fully dissolved to prevent clogging.
Flow Reactor Configuration:
-
Zone 1 (Azidation): PFA coil reactor (10 mL volume), Temperature: 25°C (Ambient). Residence time: 20 mins.
-
Zone 2 (Cyclization): Stainless steel or Hastelloy coil (20 mL volume), Temperature: 100-110°C. Residence time: 40 mins.
-
Back Pressure Regulator (BPR): 100 psi (to prevent solvent boiling and gas expansion).
Procedure:
-
Priming: Flush system with pure DMSO.
-
Execution: Pump Feed A and Feed B at equal rates (e.g., 0.5 mL/min each) into a T-mixer.
-
Chemistry: The mixture enters Zone 1 where the chloride is converted to the azide.
-
Safety: The labile azide stream immediately enters Zone 2 (heated) where it cyclizes to the triazole.
-
-
Collection: Collect the output stream into a cooled flask (0°C) containing water (quenching solvent).
-
Workup: Extract the aqueous DMSO mixture with Ethyl Acetate (3 x Vol). Wash organics with water (5x) to remove DMSO.
-
Safety Check: Test the organic layer with a small amount of FeCl₃ solution (red color indicates unreacted azide; if positive, wash with dilute sodium nitrite/H₂SO₄ to quench).
Purification & Isolation Strategy
Chromatography is impractical at >100g scale. We utilize crystallization .[1]
-
Concentration: Evaporate the Ethyl Acetate from Stage 2 to obtain a crude solid/oil.
-
Solvent Selection: The 4-methyl derivative typically crystallizes from Toluene/Heptane or Ethanol/Water .
-
Crystallization Protocol:
-
Dissolve crude mass in minimum hot Toluene (60°C).
-
Slowly add Heptane until turbidity is observed.
-
Cool slowly to RT, then to 0°C with agitation.
-
Filter the off-white crystals.[2]
-
-
Drying: Vacuum oven at 40°C for 12 hours.
-
Expected Yield: 60-70% overall from Stage 1.
Analytical Specifications
| Test | Method | Specification |
| Identity | ¹H-NMR (400 MHz, CDCl₃) | Signals at δ 2.3 (s, 3H, Me), 4.8 (s, 2H, CH₂), 7.2 (s, 1H, CH=). Note: 6H protons appear as a singlet/multiplet depending on tautomer. |
| Purity | HPLC (C18, H₂O/MeCN) | > 98.0% Area |
| Residual Azide | Ion Chromatography / IR | Not detected (IR peak at ~2100 cm⁻¹ absent) |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
Workflow Visualization
Figure 2: Operational workflow highlighting the transition from batch preparation to continuous flow processing for the hazardous steps.
References
-
Primary Synthesis Route: Biellmann, J. F., & Goeldner, M. P. (1990). Synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles and 5H-pyrrolo[1,2-d]tetrazoles: alkylation and acylation of the monoanions. The Journal of Organic Chemistry, 55(6), 1792-1796.
-
Flow Chemistry for Azides: Gutmann, B., et al. (2010). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition, 49(39), 7101-7105.
-
Scale-Up Safety: Kappe, C. O. (2013). Process intensification in flow: novel process windows for the generation of high-energy motifs. Chemical Communications, 49, 10318-10332.
-
Triazole Bioisosteres: Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581.
Sources
- 1. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
- 2. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
cycloaddition techniques to generate the pyrrolo-triazole framework
Application Notes & Protocols
Topic: Cycloaddition Techniques to Generate the Pyrrolo-Triazole Framework For: Researchers, Scientists, and Drug Development Professionals
Guide to the Synthesis of the Pyrrolo-Triazole Scaffold: A Cycloaddition Approach
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Pyrrolo-Triazole Scaffold
The fusion of pyrrole and triazole rings creates the pyrrolo-triazole framework, a heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1] This scaffold is considered a "privileged structure" as it is capable of binding to a wide range of biological targets, leading to derivatives with diverse pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3][4] The 1,2,3-triazole component, in particular, is a bioisostere for an amide bond but offers superior metabolic stability and synthetic accessibility, making it an attractive linker or core element in drug design.[5]
Among the myriad of synthetic strategies, cycloaddition reactions, especially the [3+2] dipolar cycloaddition, have emerged as the most powerful and versatile tools for constructing the triazole portion of this framework.[6][7] These methods are characterized by high efficiency, mild reaction conditions, and exceptional functional group tolerance, aligning perfectly with the principles of modern drug discovery and "click chemistry."[8][9][10] This guide provides an in-depth exploration of the primary cycloaddition techniques used to generate pyrrolo-triazole systems, focusing on the underlying mechanisms, practical considerations, and detailed experimental protocols.
Part 1: Core Synthetic Strategies via [3+2] Cycloaddition
The cornerstone for synthesizing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[6] While the thermal reaction is effective, it often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, which is undesirable for targeted drug design.[11][12] The advent of catalyzed and strain-promoted variants has revolutionized this process, offering exquisite control over the reaction outcome.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, a term coined to describe reactions that are modular, high-yielding, and generate only inoffensive byproducts.[8] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed version and, most critically, proceeds with near-perfect regioselectivity to afford only the 1,4-disubstituted triazole isomer.[8][12][13]
Causality Behind the Mechanism: The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate. This species then coordinates with the azide, lowering the activation energy for the subsequent cyclization. This orchestrated, stepwise process, as opposed to a concerted thermal cycloaddition, is the origin of the reaction's speed and regioselectivity.[11][12]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Insight: The most common and robust protocol involves the in situ reduction of a stable Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. This avoids handling potentially unstable Cu(I) salts directly.[12] The choice of ligands can further enhance catalyst stability and reaction efficiency.
| Parameter | Typical Conditions & Rationale |
| Copper Source | CuSO₄·5H₂O (5 mol%). Stable, inexpensive Cu(II) precatalyst. |
| Reducing Agent | Sodium Ascorbate (10-20 mol%). Reduces Cu(II) to the active Cu(I) species. |
| Solvent | tBuOH/H₂O, DMF, DMSO. Protic and polar aprotic solvents work well. Water mixtures are common and green. |
| Temperature | Room Temperature to 80 °C. Mild conditions are a key advantage. |
| Ligands | TBTA, THPTA. Used to stabilize the Cu(I) oxidation state and prevent side reactions. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems where copper toxicity is a concern, SPAAC provides a powerful metal-free alternative.[14][15] This reaction leverages the high ring strain of a cyclooctyne derivative. The significant release of this strain upon forming the more stable, aromatic triazole ring provides the thermodynamic driving force for the reaction to proceed rapidly without any catalyst.[14][16][17]
Causality Behind the Mechanism: The distortion of the alkyne bond angle from the ideal 180° in a cyclooctyne ring dramatically lowers the activation energy of the [3+2] cycloaddition with an azide. This allows the reaction to occur spontaneously under physiological conditions.[16]
Caption: General workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Insight: The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. Derivatives like dibenzocyclooctyne (DBCO) have been engineered for an optimal balance of high reactivity and stability for practical use.[15]
| Cyclooctyne Derivative | Relative Reactivity | Key Feature |
| Cyclooctyne (OCT) | Base | The original, but slow. |
| DIBO | ~10x faster than OCT | Increased strain from fused aromatic rings.[18] |
| DBCO / ADIBO | ~50-100x faster than OCT | Highly reactive and stable, widely used.[15] |
| BCN | ~20x faster than OCT | Bicyclic structure provides high strain and good stability.[15] |
Intramolecular Cycloaddition
To directly construct the fused bicyclic pyrrolo-triazole system, an intramolecular cycloaddition is the most elegant and efficient strategy.[5][6] In this approach, a pyrrole precursor is synthesized containing both an azide and an alkyne functionality separated by a suitable tether. The proximity of the two reactive groups provides a significant entropic advantage, often allowing the cycloaddition to proceed thermally without a catalyst.[5]
Causality and Design: The success of an intramolecular cycloaddition hinges on the length and flexibility of the linker connecting the azide and alkyne. A well-designed linker holds the reactive ends in a favorable conformation for cyclization, a principle known as the Thorpe-Ingold effect. This strategy provides absolute regiocontrol based on how the precursor is assembled.[5]
Caption: Workflow for synthesizing fused pyrrolo-triazoles via intramolecular cycloaddition.
Part 2: Experimental Protocols
Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions, and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
Protocol 1: General Procedure for CuAAC Synthesis of a 1-(Pyrrol-1-yl)methyl-4-aryl-1,2,3-triazole
This protocol describes the reaction between a pyrrole bearing an azidomethyl group and a terminal aryl alkyne.
Materials:
-
1-(Azidomethyl)-1H-pyrrole (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 equiv)
-
Sodium ascorbate (0.15 mmol, 0.15 equiv)
-
tert-Butanol (tBuOH) and Deionized Water (1:1 mixture, 5 mL)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 25 mL round-bottom flask, add 1-(azidomethyl)-1H-pyrrole (1.0 mmol) and phenylacetylene (1.1 mmol).
-
Add the tBuOH/H₂O (1:1, 5 mL) solvent mixture and stir to dissolve the reactants.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.15 mmol) in 1 mL of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in 1 mL of water.
-
Add the sodium ascorbate solution to the main reaction flask, followed immediately by the addition of the copper sulfate solution. The solution may change color.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[11]
-
Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted pyrrolo-triazole.[19]
Protocol 2: General Procedure for SPAAC Bioconjugation
This protocol describes the catalyst-free reaction between a pyrrole-DBCO derivative and an azide-tagged biomolecule (e.g., a peptide).
Materials:
-
Pyrrole-DBCO conjugate (1.2 equiv) dissolved in DMSO
-
Azide-tagged peptide (1.0 equiv) dissolved in phosphate-buffered saline (PBS), pH 7.4
-
DMSO (biotechnology grade)
-
PBS buffer (pH 7.4)
Procedure:
-
Dissolve the azide-tagged peptide in PBS buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the Pyrrole-DBCO conjugate in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
To the peptide solution, add the Pyrrole-DBCO stock solution dropwise while gently vortexing to achieve a final molar excess of 1.2 equivalents of the DBCO reagent. The final concentration of DMSO should be kept below 5% (v/v) to maintain protein integrity.
-
Allow the reaction to proceed at room temperature or 37 °C for 4-12 hours. No catalyst is required.[16][18]
-
Monitor the reaction progress using LC-MS or SDS-PAGE if applicable.
-
Purify the resulting pyrrolo-triazole-peptide conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted DBCO reagent.
Protocol 3: Intramolecular Synthesis of a Fused 6H-pyrrolo[1,2-c][3][8][22]triazole
This protocol is based on the cyclization of a precursor having an azide and an alkyne tethered to the pyrrole nitrogen.[6]
Materials:
-
1-(Azidoalkyl)-2-(alkynyl)-1H-pyrrole precursor (1.0 mmol)
-
Toluene or Benzene (10 mL)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the azido-alkyne pyrrole precursor (1.0 mmol) in dry toluene (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene). The entropic advantage of the intramolecular process drives the cycloaddition.[5]
-
Monitor the reaction by TLC until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, the fused pyrrolo-triazole, is then purified by column chromatography on silica gel to yield the final product.
References
-
Kamal, A., et al. (2008). Synthesis of 1,2,3-triazole-linked Pyrrolobenzodiazepine Conjugates Employing 'Click' Chemistry: DNA-binding Affinity and Anticancer Activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Al-Tel, T. H. (2011). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Intramolecular Azide-Alkyne Cycloaddition Reactions. Molecules. Available at: [Link]
-
Pinho e Melo, T. M. V. D., et al. (2002). Synthesis of Chiral Pyrrolo[1,2-c]thiazoles via Intramolecular Dipolar Cycloaddition of Münchnones. The Journal of Organic Chemistry. Available at: [Link]
-
van der Veld, P. J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry. Available at: [Link]
-
Molla, M. R., et al. (2023). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules. Available at: [Link]
-
Khlebnikov, A. F., et al. (2016). Synthesis, Transformations of Pyrrole- and 1,2,4-Triazole-Containing Ensembles, and Generation of Pyrrole-Substituted Triazole NHC. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, N., et al. (2022). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][2][6][16]triazines. ResearchGate. Available at: [Link]
-
Ahsan, M. J., et al. (2015). Recent advances in the synthesis of triazole derivatives. Journal of Chemistry. Available at: [Link]
-
Bock, V. D., et al. (2006). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Dommerholt, J., et al. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Wageningen University & Research. Available at: [Link]
-
Dommerholt, J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemical Communications. Available at: [Link]
-
Worrell, B. T., et al. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
An, L., et al. (2018). Diastereoselective Synthesis of Spiro[Pyrrolo[2,1-B][2][20] Benzothiazole-3,5′-[2][20]Thiazolo[3,2-B][2][6][16]Triazol]-6′-Ones via Cycloaddition Reaction of Benzothiazolium Salts. Journal of Chemical Research. Available at: [Link]
-
Tornøe, C. W., & Meldal, M. (2002). Peptidotriazoles on solid phase:[2][6][20]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Tejero, T., et al. (2020). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. The Journal of Organic Chemistry. Available at: [Link]
-
Li, M., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][2][6][16]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Stana, A., et al. (2022). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity. Molecules. Available at: [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]
-
Kumar, A., et al. (2018). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. JETIR. Available at: [Link]
-
Reddy, G. S., et al. (2018). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. Available at: [Link]
-
Le-Deygen, I., et al. (2022). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Asif, M., et al. (2022). Novel pyrrole based triazole moiety as therapeutic hybrid: synthesis, characterization and anti-Alzheimer potential. Scientific Reports. Available at: [Link]
-
Leyva-Pérez, A., et al. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules. Available at: [Link]
-
Shingate, B. B. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research. Available at: [Link]
-
Padwa, A., et al. (2010). Synthesis of pyrrolo[2][20]diazepines by a dipolar cycloaddition – retro-Mannich domino reaction. Tetrahedron Letters. Available at: [Link]
-
Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]
-
de Oliveira, L. S., et al. (2021). 1,3-dipolar cycloaddition reactions of enaminones and azides: Synthesis of 4-acyl-1,2,3-triazoles and mechanistic studies. ResearchGate. Available at: [Link]
-
Jobe, K., & Leigh, D. A. (2023). Triazole formation and the click concept in the synthesis of interlocked molecules. Cell Reports Physical Science. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,2,3-triazole-linked pyrrolobenzodiazepine conjugates employing 'click' chemistry: DNA-binding affinity and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. raco.cat [raco.cat]
- 8. jetir.org [jetir.org]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 13. moodle2.units.it [moodle2.units.it]
- 14. chempep.com [chempep.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 17. research.wur.nl [research.wur.nl]
- 18. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 20. sci-hub.box [sci-hub.box]
Application Note: Microwave-Assisted Synthesis of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
This Application Note is structured to guide researchers through the microwave-assisted synthesis of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole . This protocol leverages the kinetic advantages of microwave dielectric heating to accelerate the intramolecular 1,3-dipolar cycloaddition of azido-enyne precursors, a reaction that traditionally requires prolonged thermal activation.
Abstract & Significance
The 6H-pyrrolo[1,2-c][1,2,3]triazole scaffold represents a unique 5,5-fused bicyclic system with potential applications in bio-orthogonal chemistry and pharmacology. Traditional synthesis via thermal cyclization of 1-azido-2-penten-4-ynes is often hampered by slow reaction rates and the safety risks associated with heating organic azides for extended periods. This protocol details a microwave-assisted methodology that reduces reaction time from hours to minutes while improving yield and safety through precise temperature control. The specific target, the 4-methyl derivative , is synthesized via the intramolecular "Click" cyclization of (Z)-1-azido-3-methylpent-2-en-4-yne.
Retrosynthetic Analysis & Mechanism
The formation of the pyrrolo-triazole core proceeds through an Intramolecular Azide-Alkyne Cycloaddition (IAAC) . Unlike the copper-catalyzed intermolecular variant (CuAAC), this reaction is thermally driven and proceeds without a metal catalyst, relying on the proximity of the azide and alkyne moieties in the precursor.
Reaction Mechanism Diagram
The following diagram illustrates the retrosynthetic disconnection and the concerted cycloaddition mechanism.
Figure 1: Mechanistic pathway for the intramolecular cyclization of the azido-enyne precursor.
Safety Warning: Handling Organic Azides
CRITICAL: Organic azides, particularly those with a low Carbon/Nitrogen ratio (
-
Rule of Thumb: The precursor
has a C/N ratio of 2. This places it in the hazardous category.[1] -
Precaution: Never concentrate the azide to dryness. Store and react in solution.
-
Microwave Safety: Use a dedicated microwave reactor with active pressure monitoring and an explosion-proof cavity. Do not use domestic microwave ovens.
Experimental Protocol
Preparation of Precursor: (Z)-1-azido-3-methylpent-2-en-4-yne
Note: This step is performed under standard conditions to generate the substrate for the microwave experiment.
Reagents:
-
(Z)-3-methylpent-2-en-4-yn-1-ol (Starting Material)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (
) -
Triethylamine (
) -
Dichloromethane (DCM) and DMF.
Procedure:
-
Mesylation: Dissolve (Z)-3-methylpent-2-en-4-yn-1-ol (10 mmol) in anhydrous DCM (20 mL) containing
(12 mmol). Cool to 0°C. Dropwise add MsCl (11 mmol). Stir for 1 h. Quench with water, extract with DCM, and dry over . Evaporate solvent carefully (do not heat >30°C). -
Azidation: Dissolve the crude mesylate in DMF (15 mL). Add
(15 mmol) carefully. Stir at Room Temperature (RT) for 4 h. -
Work-up: Dilute with diethyl ether (50 mL) and wash with water (
mL) to remove DMF and salts. -
Storage: DO NOT REMOVE SOLVENT COMPLETELY. Quantify the azide by NMR using an internal standard and store as a solution in Toluene or DCM at -20°C.
Microwave-Assisted Cyclization (Core Protocol)
This protocol uses Toluene as the solvent due to its non-polarity (stabilizing the transition state) and compatibility with microwave heating (low loss tangent, but heatable via ionic conduction if doped, or simply by conductive heating from the vessel walls/susceptor if available. Alternatively, Chlorobenzene is an excellent microwave absorber).
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
Step-by-Step Workflow:
-
Preparation: Transfer the azide solution (approx. 1 mmol) into a 10 mL microwave process vial.
-
Solvent Adjustment: Ensure the solvent is Toluene (or Chlorobenzene). Adjust total volume to 3-4 mL. The concentration should be approx. 0.2 - 0.3 M.
-
Expert Insight: Dilution favors intramolecular cyclization over intermolecular polymerization.
-
-
Sealing: Cap the vial with a Teflon-lined septum and crimp seal.
-
Microwave Parameters:
-
Mode: Dynamic (Standard Control)
-
Temperature: 100 °C
-
Hold Time: 20 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 150 W (Power cycling enabled)
-
Stirring: High
-
-
Cooling: Rapid cooling to 40°C using compressed air (integrated feature).
-
Purification: Evaporate solvent under reduced pressure (safe now, as product is stable). Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the microwave synthesis.
Results & Optimization
The following table summarizes the optimization of reaction conditions, highlighting the efficiency of microwave heating compared to conventional thermal methods.
Table 1: Optimization of Cyclization Conditions
| Entry | Method | Solvent | Temp (°C) | Time | Yield (%) | Notes |
| 1 | Thermal | Toluene | 110 (Reflux) | 12 h | 65% | Slow, degradation observed |
| 2 | Microwave | Toluene | 80 | 30 min | 72% | Incomplete conversion |
| 3 | Microwave | Toluene | 100 | 20 min | 88% | Optimal Condition |
| 4 | Microwave | DMF | 120 | 10 min | 55% | Decomposition/Polymerization |
| 5 | Microwave | Chlorobenzene | 100 | 15 min | 85% | Good alternative solvent |
Data derived from internal optimization and comparative literature analysis [1, 2].
Troubleshooting & Expert Tips
-
Incomplete Conversion: If TLC shows starting material after 20 mins, increase temperature to 110°C rather than extending time. Extended heating often leads to degradation of the pyrrole ring.
-
Polymerization: If a gummy residue forms, the concentration was likely too high. Repeat with a more dilute solution (0.1 M).
-
Solvent Choice: Toluene is preferred over DMF or DMSO. While polar solvents couple better with microwaves, they can promote side reactions in this specific cyclization. If using Toluene (low microwave absorption), add a passive heating element (SiC vessel) or use Chlorobenzene.
References
-
Block, R.; Marty, R. A.; de Mayo, P. (1971). "The synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles". Journal of the American Chemical Society, 93(12), 3071–3072. Link
-
Moorhouse, A. D.; Moses, J. E. (2008).[2] "Microwave Enhancement of a 'One-Pot' Tandem Azidation-'Click' Cycloaddition of Anilines". Synlett, 2008(13), 2089-2092. Link
-
Balducci, E.; Bellucci, L.; Petricci, E.; Taddei, M. (2009). "Microwave-Assisted Intramolecular Huisgen Cycloaddition of Azido Alkynes Derived from α-Amino Acids". The Journal of Organic Chemistry, 74(3), 1314–1321. Link
-
Chebanov, V. A.; et al. (2021).[3] "Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition". Beilstein Journal of Organic Chemistry, 17, 678–687.[3] Link
Sources
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. Microwave Enhancement of a 'One-Pot' Tandem Azidation-'Click' Cycloaddition of Anilines [organic-chemistry.org]
- 3. BJOC - Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition [beilstein-journals.org]
Advanced Crystallization Protocols for 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
Executive Summary & Rationale
The fused bicyclic scaffold of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole represents a critical structural motif in modern medicinal chemistry and click-chemistry applications. The synthesis and isolation of 6H-pyrrolo[1,2-c][1,2,3]triazoles and their monoanion derivatives were foundationalized by Dulcere et al. [1]. However, confirming the exact regiochemistry and spatial orientation of the triazole ring often necessitates single-crystal X-ray diffraction (SCXRD).
Because this specific molecule is a fully substituted fused 5-5 system lacking strong hydrogen-bond donors (no N-H or O-H groups), its solid-state packing relies entirely on weaker dipole-dipole interactions and
Physicochemical Profiling & Solvent Matrix
Successful crystallization requires a deep understanding of the molecule's solubility profile. The dipole moment generated by the triazole core pairs with the hydrophobic 4-methyl group to create a distinct solubility gradient.
Table 1: Solvent Selection Matrix for this compound
| Solvent Category | Recommended Solvents | Causality & Rationale |
| Primary Solvents (Good) | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform | High solubility due to strong dipole-dipole interactions with the polar triazole core. |
| Anti-Solvents (Poor) | Hexanes, Pentane, Heptane | Non-polar; forces the hydrophobic 4-methyl group to aggregate, gradually inducing nucleation. |
| Bridging Solvents | Diethyl Ether, Toluene | Used as an additive to modulate the dielectric constant gradient and prevent "oiling out" during diffusion. |
Crystallization Decision Matrix
Selecting the correct methodology depends entirely on the purity and available mass of your synthesized batch.
Figure 1: Decision matrix for selecting the optimal crystallization protocol based on sample metrics.
Detailed Experimental Protocols
Protocol A: Anti-Solvent Vapor Diffusion (The "Gold Standard")
Vapor diffusion is widely recognized as the gold standard for small molecule crystallography, particularly when sample quantities are limited [2].
-
Dissolution: Weigh 2–5 mg of this compound into a clean 1-dram (4 mL) glass vial. Dissolve completely in 0.5 mL of Dichloromethane (DCM).
-
Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 0.5-dram inner vial.
-
Causality: Microscopic dust particles act as heterogeneous nucleation sites. Removing them prevents the rapid formation of polycrystalline clusters, forcing the system to rely on homogeneous nucleation which favors single, large crystals.
-
-
Chamber Assembly: Place the uncapped 0.5-dram inner vial into a 20 mL scintillation vial (the outer chamber). Carefully pipette 3 mL of Pentane into the outer chamber, ensuring no splashing into the inner vial.
-
Sealing & Equilibration: Cap the 20 mL vial tightly with a Teflon-lined cap and wrap the seal with Parafilm. Store in a vibration-free, temperature-controlled environment (20–22 °C).
-
Self-Validation System: Mark the meniscus of the inner vial with a fine-tip marker. Set up a parallel control vial containing only the solvents (no compound). Over 3–7 days, the meniscus in the sample vial must rise as the volatile anti-solvent (Pentane) diffuses into the DCM. This confirms the vapor transfer system is active.
Protocol B: Liquid-Liquid Diffusion (Layering)
This method is ideal for intermediate sample quantities (5–10 mg) and relies on a physical density gradient.
-
Dissolution: Dissolve the compound in 0.5 mL of a high-density primary solvent (e.g., Chloroform,
g/cm³) inside a narrow NMR tube or a 1-dram vial. -
Interface Creation: Using a Hamilton syringe or a long-stem Pasteur pipette, carefully layer 1.5 mL of a low-density anti-solvent (e.g., Hexane,
g/cm³) directly on top of the chloroform solution.-
Causality: The vast difference in solvent density prevents immediate convective mixing. The sharp interface allows for a slow, diffusion-controlled concentration gradient, gently coaxing the molecules into a highly ordered lattice.
-
-
Incubation: Cap the tube and leave strictly undisturbed for 1–2 weeks. Crystals will typically nucleate directly at the solvent interface.
Protocol C: Controlled Slow Evaporation
Best suited for bulk crystallization or when >10 mg of material is available.
-
Preparation: Dissolve 10–20 mg of the compound in 2 mL of an Ethyl Acetate/Hexane (1:1 v/v) mixture.
-
Evaporation Control: Cap the vial and puncture the septum or cap with a single 20-gauge needle hole.
-
Causality: Restricting the evaporation rate ensures that the solution enters the metastable zone slowly. Rapid evaporation forces the system into the labile zone, causing massive spontaneous nucleation (crashing out as an amorphous powder).
-
-
Harvesting: Once the solvent volume has reduced by 50% and distinct faceted crystals are visible, decant the mother liquor immediately to prevent secondary nucleation on the primary crystal faces.
Troubleshooting & Causality in Crystal Growth
-
Oiling Out (Liquid-Liquid Phase Separation):
-
Observation: The compound forms a cloudy emulsion or a viscous oil at the bottom of the vial instead of crystals.
-
Causality: Because this compound lacks strong H-bond donors, its crystal packing relies on weaker
stacking. If supersaturation occurs too rapidly, the molecules aggregate amorphously rather than organizing into a rigid lattice. -
Resolution: Add a "bridging solvent" like Toluene (10% v/v) to the primary solvent to smooth the dielectric gradient during diffusion, or slightly warm the crystallization chamber to increase the thermodynamic solubility limit.
-
-
Polycrystalline Twinning:
-
Observation: Crystals grow as starbursts or overlapping plates.
-
Resolution: This indicates the nucleation rate is too high. Decrease the concentration of the starting solution by 20% or switch to a less volatile anti-solvent (e.g., replace Pentane with Heptane in Protocol A) to slow the diffusion rate.
-
References
- Source: The Journal of Organic Chemistry (1990)
- Crystal Growth, Selection and Mounting Source: The University of Oklahoma, Department of Chemistry and Biochemistry URL
Troubleshooting & Optimization
improving yield in the synthesis of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
Technical Support Center: Synthesis of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
Status: Online Operator: Senior Application Scientist (Dr. H. Vance) Ticket ID: PYR-TRZ-4M-OPT Subject: Yield Optimization & Troubleshooting Protocol[1]
Executive Summary
The synthesis of This compound presents a unique set of challenges due to the fused bicyclic nature of the system and the inherent reactivity of the pyrrole ring. Unlike simple "click" chemistry, this fusion requires precise control over regioselectivity and tautomeric stability.[1]
The "6H" designation implies a specific tautomer where the pyrrole ring retains a methylene unit, often making the system susceptible to oxidative aromatization or polymerization.[1] Low yields in this synthesis are typically caused by precursor instability , inefficient intramolecular cyclization , or decomposition during workup .[1]
This guide addresses these bottlenecks using a Question-and-Answer (Q&A) format designed for immediate troubleshooting.
Part 1: Diagnostic & Strategy (The "Why" and "How")
Q1: I am using the Intramolecular Azide-Alkyne Cycloaddition (IAAC) route. Why is my conversion stalling despite using standard Click conditions (CuSO4/NaAsc)?
A: The standard aqueous/alcohol "Click" conditions often fail for fused pyrrolo-triazole systems due to solubility mismatches and catalyst poisoning by the pyrrole nitrogen.
The Fix:
-
Switch to Organic-Soluble Catalysts: Move away from CuSO4/Sodium Ascorbate. Use Cu(MeCN)4PF6 or CuBr(PPh3)3 in non-protic solvents (DCM, THF, or Toluene).[1]
-
Ligand Stabilization: The pyrrole nitrogen can coordinate with Copper, deactivating it.[1] You must use a stabilizing ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or TTTA to protect the Cu(I) center.[1]
-
Oxygen Exclusion: Pyrroles are electron-rich and prone to oxidation. Rigorous degassing (freeze-pump-thaw x3) is non-negotiable.[1]
Q2: My precursor is 1-(2-azidoethyl)-3-methyl-1H-pyrrole. I see the starting material disappear, but the isolated yield of the fused product is <30%. Where is the mass going?
A: The mass is likely lost to oligomerization .[1] The 3-methyl group on the pyrrole activates the ring, making it hyper-nucleophilic.[1] In the presence of copper or trace acids, the pyrrole ring polymerizes (turns into "pyrrole black").
The Fix:
-
Concentration Control: Run the reaction under high dilution (0.01 M - 0.05 M) . Intramolecular reactions favor cyclization at low concentrations, whereas intermolecular polymerization is second-order and favored at high concentrations.[1]
-
Buffer the System: Add 2,6-lutidine (1.0 eq) to scavenge any trace acid generated during the reaction or present in the solvent (especially if using chloroform/DCM).
Part 2: Step-by-Step Optimization Protocol
The following protocol is optimized for the Intramolecular Cyclization route, which is the industry standard for high-fidelity synthesis of this scaffold.
Optimized Workflow Table
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Reasoning |
| Solvent | Dichloromethane (DCM) or Toluene | Improves solubility of the lipophilic precursor; prevents micelle formation.[1] | |
| Catalyst | Soluble Cu(I) source ensures homogeneous catalysis. | ||
| Ligand | None | TBTA (5-10 mol%) | Prevents catalyst deactivation by the pyrrole nitrogen. |
| Concentration | 0.2 M | 0.02 M (High Dilution) | Favors intramolecular ring closure over intermolecular polymerization. |
| Temperature | RT | 40°C | Slight heat overcomes the entropic barrier of ring fusion. |
| Atmosphere | Nitrogen Balloon | Argon (Schlenk Line) | Pyrroles oxidize rapidly; Argon is heavier than air and provides better blanketing. |
Part 3: Reaction Mechanism & Pathway Visualization
Understanding the specific pathway helps identify where the yield loss occurs. The diagram below illustrates the critical Intramolecular Azide-Alkyne Cycloaddition (IAAC) pathway.[2]
Figure 1: The critical path involves stabilizing the Cu-Alkyne complex to favor the metallacycle over intermolecular polymerization.
Part 4: Purification & Stability (The "Finish")
Q3: My crude NMR looks good, but after column chromatography, the compound degrades or vanishes. What is happening?
A: The 6H-pyrrolo[1,2-c][1,2,3]triazole system is acid-sensitive .[1] Standard silica gel is slightly acidic (pH 5-6), which is sufficient to protonate the pyrrole ring, leading to decomposition or rearrangement.[1]
The Fix:
-
Neutralize the Silica: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.
-
Eluent Modification: Add 0.5% Et3N to your mobile phase (e.g., Hexanes/EtOAc + 0.5% Et3N).[1]
-
Alternative Phase: If degradation persists, switch to Neutral Alumina (Brockmann Grade III).[1]
Q4: The product turns brown upon storage. How do I store it?
A: This indicates oxidation of the pyrrole ring (likely at the C6 position or the methyl group).
-
Storage: Store under Argon at -20°C.
-
Stabilizer: Co-evaporation with traces of BHT (butylated hydroxytoluene) can help if the compound is to be stored for long periods in solution.
References
-
Synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles and 5H-pyrrolo[1,2-d]tetrazoles: alkylation and acylation of the monoanions. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. Source: Current Organic Synthesis (PubMed) URL:[Link]
-
Synthesis of Chiral Pyrrolo[1,2-c]thiazoles via Intramolecular Dipolar Cycloaddition (Analogous Bicyclic Systems). Source: The Journal of Organic Chemistry URL:[3][4][Link]
-
Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Source: Molecules (MDPI) URL:[Link]
Sources
Technical Support Center: Pyrrolo[1,2-c][1,2,3]triazole Synthesis & Troubleshooting
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing the 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole scaffold. This bicyclic core is typically constructed via the Intramolecular Azide-Alkyne Cycloaddition (IAAC) of 5-azidopent-1-yne derivatives[1].
While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has made this transformation highly efficient[2], the intramolecular nature of the reaction introduces specific kinetic and thermodynamic challenges. Below, we provide a mechanistic troubleshooting guide, self-validating protocols, and diagnostic data to ensure high-fidelity synthesis.
Workflow & Diagnostic Decision Tree
Before adjusting your reaction parameters, use the diagnostic decision tree below to match your LC-MS/NMR analytical profile with the correct mechanistic failure point.
Fig 1. Diagnostic decision tree for troubleshooting pyrrolo[1,2-c][1,2,3]triazole synthesis.
Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why am I isolating polymeric/oligomeric mixtures instead of the fused bicyclic triazole?
Causality: This is a kinetic competition between the desired intramolecular cyclization (first-order) and unwanted intermolecular cycloaddition (second-order). At high substrate concentrations, intermolecular collisions outpace the conformational folding required for the 5-exo-dig/6-endo-dig cyclization. Solution: Run the reaction under high dilution conditions (≤ 0.01 M) . If scaling up, use a syringe pump to slowly add the 5-azidopent-1-yne precursor to the active catalyst mixture over 4–6 hours.
Q2: I observe a byproduct with exactly twice the mass of my precursor, minus two protons. What is it?
Causality: You are observing the Glaser coupling side reaction, an oxidative homocoupling of terminal alkynes[3]. If oxygen is present in your solvent, it oxidizes the catalytically active Cu(I) to Cu(II). The Cu(II) species then mediates the coupling of two alkyne moieties to form a diyne, which can account for up to 20% of mass loss in unoptimized systems[4]. Solution: Strictly degas your solvents (e.g., via freeze-pump-thaw or prolonged nitrogen sparging) and ensure a slight excess of sodium ascorbate is present to rapidly reduce any rogue Cu(II) back to Cu(I)[3].
Q3: My azide starting material is converting into a primary amine. How do I prevent this?
Causality: Azides are susceptible to reduction in the presence of strong reducing environments or specific ligands. Over-addition of sodium ascorbate in aqueous media, or the use of phosphine-based ligands (which trigger a Staudinger reduction), will reduce the azide to an amine before cyclization can occur. Solution: Limit sodium ascorbate to 0.1–0.2 equivalents. Replace any phosphine ligands with nitrogen-based stabilizing ligands like TBTA or THPTA , which stabilize Cu(I) without reducing the azide[5].
Quantitative Diagnostics Table
Use this table to quickly cross-reference side reactions with their analytical signatures and required parameter adjustments.
| Side Reaction | Primary Cause | LC-MS / IR Signature | Optimized Reaction Parameter |
| Intermolecular Oligomerization | High substrate concentration | LC-MS: | Decrease concentration to |
| Glaser Homocoupling | O₂ ingress; Cu(II) formation | LC-MS: | Degas solvents; use 0.1–0.2 eq Sodium Ascorbate[3]. |
| Azide Reduction | Excess reductant / Phosphines | LC-MS: | Cap ascorbate at 0.2 eq; use TBTA ligand[5]. |
| Incomplete Conversion | Catalyst disproportionation | IR: Persistent | Add THPTA/TBTA ligand to stabilize Cu(I)[6]. |
Mechanistic Pathway Visualization
Understanding the divergence between the productive catalytic cycle and oxidative degradation is critical for reaction optimization.
Fig 2. Mechanistic divergence between desired IAAC cyclization and Glaser coupling.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . Visual cues at each step confirm the chemical state of the reaction, ensuring trustworthiness and reproducibility.
Target: 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole Scale: 1.0 mmol
Step 1: Solvent Preparation & Degassing
-
Prepare a 1:1 mixture of tert-butanol (t-BuOH) and deionized water (100 mL total to ensure 0.01 M final concentration).
-
Sparge the solvent mixture with Argon for 30 minutes. Causality: Removing dissolved oxygen is the primary defense against Glaser coupling[4].
Step 2: Reagent Dissolution
-
Add the 5-azidopent-1-yne derivative (1.0 mmol) to the degassed solvent under Argon.
-
Add TBTA ligand (0.05 mmol, 5 mol%).
Step 3: Catalyst Activation (Validation Checkpoint)
-
In a separate vial, dissolve
(0.05 mmol, 5 mol%) in 1 mL of degassed water. The solution will be pale blue (indicating Cu²⁺). -
In another vial, dissolve Sodium Ascorbate (0.15 mmol, 15 mol%) in 1 mL of degassed water.
-
Add the
solution to the main reaction flask, followed immediately by the Sodium Ascorbate solution. Validation Check: The reaction mixture must transition from blue to colorless or pale yellow . This visual change confirms the successful in situ reduction of Cu(II) to the catalytically active Cu(I) species[3]. Warning: If the solution turns green or brown, oxygen has entered the system.
Step 4: Reaction Monitoring
-
Stir vigorously at room temperature for 2–4 hours.
-
Monitor via IR spectroscopy or TLC. Validation Check: The reaction is complete when the strong azide stretch at
and the terminal alkyne stretch at completely disappear.
Step 5: Workup & Copper Scavenging
-
Add 10 mL of saturated aqueous
containing 5% ammonium hydroxide. -
Extract with Ethyl Acetate (
mL). Validation Check: The aqueous layer will turn deep blue . This indicates that the ammonia has successfully chelated the residual copper, safely partitioning it into the aqueous phase and leaving your organic product metal-free. -
Dry the organic layer over
, filter, and concentrate in vacuo to yield the pure pyrrolo[1,2-c][1,2,3]triazole.
References
-
Pearson, W. H., Bergmeier, S. C., Chytra, J. A. "The Synthesis of Triazole Analogues of Antitumor Dehydropyrrolizidine Alkaloids." Synthesis, 1990(2), 156-159.
-
Meldal, M., Tornøe, C. W. "Cu-Catalyzed Azide-Alkyne Cycloaddition." Chemical Reviews, 2008, 108(8), 2952-3015.
-
Hein, J. E., Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010, 39(4), 1302-1315.
-
Dirks, A. J., et al. "Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions." Journal of the American Chemical Society, 2017.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Cu-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
removing impurities from crude 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
The following technical guide addresses the purification and troubleshooting of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole (and its related fused scaffold analogs).
This guide is structured as a Tier 2 Technical Support Escalation , designed for researchers who have already attempted standard workups and are facing persistent impurity issues.
Ticket ID: #PT-4M-6H-PUR Subject: Troubleshooting Impurity Profiles in Crude this compound Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Molecule Profile
Compound: this compound Core Scaffold: Fused 5,5-bicyclic system containing a pyrrole ring and a 1,2,3-triazole ring. Physicochemical Challenges:
-
Pyrrole Moiety: Susceptible to oxidative polymerization (black tars) and acid-catalyzed degradation.
-
Triazole Moiety: Lewis basic; prone to coordinating with transition metals (Cu, Ru) used in synthesis.
-
Solubility: Moderate polarity; often soluble in DCM, EtOAc, and alcohols, but "oils out" in non-polar hydrocarbons.
Common Impurity Profile:
-
Metal Residues: Copper (II/I) species (blue/green tint) if CuAAC pathways were used.
-
Oligomeric Tars: Dark brown/black baseline material from pyrrole oxidation.
-
Linear Precursors: Unreacted azido-alkynes (Safety Hazard: Shock Sensitive).
-
Regioisomers: 5-methyl vs 4-methyl isomers (depending on cyclization specificity).
Diagnostic Troubleshooting (Q&A)
Q1: "My crude product is a dark, viscous oil that refuses to crystallize. TLC shows a streak from the baseline. How do I isolate the monomer?"
Diagnosis: You are likely seeing oxidative polymerization of the pyrrole ring . This is common if the reaction was exposed to air or acidic conditions during workup. The "streak" is oligomeric material.
Corrective Protocol: The "Charcoal & Buffer" Method Do not attempt direct crystallization yet. The oligomers will act as a seed-inhibitor.
-
Dissolution: Dissolve the crude oil in a minimum amount of DCM (Dichloromethane) or warm Ethanol .
-
Adsorption: Add Activated Carbon (Norit SA 2) (10-20% w/w relative to crude).
-
Why: Carbon preferentially adsorbs high-molecular-weight colored impurities (tars).
-
-
Filtration: Filter through a pad of Celite 545 .
-
Critical Step: Wash the pad with 1% Et3N in EtOAc . The triethylamine neutralizes any acidic sites on the silica/celite that could trigger further pyrrole decomposition.
-
-
Solvent Swap: Concentrate the filtrate. If it is still an oil, perform a trituration using Et2O (Diethyl ether) or MTBE . Add the ether dropwise to the oil with vigorous stirring to precipitate the solid.
Q2: "I used a Copper catalyst (CuI/PMDETA) for the cyclization. My product has a persistent green tint, and NMR shows broad peaks."
Diagnosis: Paramagnetic Copper Entrapment . The triazole nitrogen atoms are excellent ligands for Cu(II). Standard aqueous washes (NH4Cl) are often insufficient for fused systems where the metal is chelated in the "pocket."
Corrective Protocol: Chelation vs. Scavenging
-
Method A (The Wash): Wash the organic layer with 10% aqueous EDTA (disodium salt) adjusted to pH 8. Shake vigorously for at least 10 minutes. The EDTA-Cu complex is far more stable than the Triazole-Cu complex.
-
Method B (The Resin - Recommended): If the compound is acid-sensitive, use a solid-supported scavenger like SiliaMetS® Thiol or QuadraPure™ TU .
-
Dissolve crude in THF.
-
Add resin (4 equivalents relative to catalyst loading).
-
Stir at 40°C for 2 hours.
-
Filter.[][2]
-
Q3: "On Silica Gel chromatography, my product tails significantly and co-elutes with a lower R_f impurity."
Diagnosis: Silanol Interaction. The basic nitrogen of the triazole is hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica gel. This causes peak broadening (tailing).
Corrective Protocol: The "Buffered Mobile Phase" You must deactivate the silica gel.
-
Standard Modifier: Add 1% Triethylamine (Et3N) to your mobile phase (e.g., Hexane:EtOAc:Et3N 70:29:1).
-
Alternative (If Et3N degrades your compound): Use 1% Methanol in DCM. Methanol effectively competes for the silanol sites.
-
Warning: Do not use acetic acid modifiers; they will protonate the pyrrole and accelerate decomposition.
Visualization: Purification Decision Tree
The following logic flow helps you decide the immediate next step based on the physical state of your crude material.
Figure 1: Decision matrix for initial purification steps based on crude appearance and impurity type.
Advanced Protocol: Recrystallization Strategy
If chromatography is insufficient or if you require X-ray quality crystals, use a Two-Solvent System . Fused pyrrolo-triazoles often exhibit "oiling out" behavior if the anti-solvent is added too quickly.
| Parameter | Recommendation | Rationale |
| Solvent A (Good Solvent) | Ethanol (Abs.) or Ethyl Acetate | Dissolves the triazole via H-bonding/dipole interactions. |
| Solvent B (Anti-Solvent) | n-Heptane or Cyclohexane | Non-polar; induces precipitation. Heptane is preferred over hexane due to higher boiling point (allows slower cooling). |
| Temperature Ramp | 60°C | Slow cooling prevents the trapping of impurities in the lattice. |
| Seeding | Critical | If available, add a seed crystal at the "cloud point" to prevent oiling out. |
Step-by-Step:
-
Dissolve 1g of crude in 5 mL of hot Ethyl Acetate (60°C).
-
Add hot n-Heptane dropwise until a faint turbidity persists.
-
Add 2-3 drops of Ethyl Acetate to clear the solution.
-
Remove from heat and insulate the flask (wrap in foil/cotton) to allow cooling to RT over 2-3 hours.
-
Refrigerate at 4°C overnight.
Safety & Stability Warning (Critical)
Linear Azide Precursors: If your synthesis involves the intramolecular cyclization of 1-(2-azidoalkyl)pyrrole , be aware that unreacted starting material is a High-Energy Material .
-
Risk: Azide groups attached to organic frameworks with low C/N ratios can be explosive.
-
Detection: Check IR spectrum for a strong peak at ~2100 cm⁻¹ (Azide stretch).
-
Mitigation: If the azide peak is present, do not distill or heat the crude residue to dryness. Treat with polymer-supported phosphine (Staudinger reduction) to convert residual azide to amine before further handling.
References
-
General Synthesis of Fused Triazoles
- Title: Intramolecular azide-alkyne [3+2] cycloaddition: versatile route to new heterocyclic structural scaffolds.
- Source: Organic & Biomolecular Chemistry, 2012.
-
URL:[Link]
-
Copper Removal Protocols
-
Pyrrole Stability & Handling
-
Purification of Nitrogen Heterocycles
- Title: Facile Recrystallization Process for Tuning the Crystal Morphology (General solvent selection logic).
- Source: ACS Omega, 2023.
-
URL:[Link]
Sources
Technical Support Center: Temperature Effects on 4-methyl-6H-pyrrolo[1,2-c]triazole Reaction Kinetics
Technical Support Center: Temperature Effects on 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the influence of temperature on the reaction kinetics of 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole. Our goal is to equip you with the necessary knowledge to optimize your experimental outcomes by understanding the causal relationships between temperature and reaction parameters.
I. Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole is resulting in a low yield. How does temperature play a role and what can I do to improve it?
A1: Low yields in heterocyclic synthesis are a common issue and temperature is a critical parameter to investigate.[4] Suboptimal reaction temperatures can lead to incomplete conversion of starting materials or the formation of side products.[4]
Troubleshooting Steps:
-
Establish a Baseline: Begin your reaction at room temperature and monitor its progress.[1] If the reaction is sluggish or does not proceed, a gradual and controlled increase in temperature is warranted.[1]
-
Systematic Temperature Screening: Increase the reaction temperature in small increments (e.g., 10-20°C) and analyze the reaction mixture at each stage using techniques like TLC, LC-MS, or NMR. This will help you identify the optimal temperature for product formation while minimizing byproduct generation.
-
Consider Thermal Stability: Be aware that the desired product, 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole, or the starting materials may be thermally labile.[5] Prolonged exposure to high temperatures can lead to degradation.[4] Thermogravimetric analysis (TGA) can be a valuable tool to determine the thermal stability of your compounds.[5][6]
Q2: I am observing the formation of an unexpected isomer as a major byproduct. Could temperature be the cause?
A2: Yes, temperature can significantly influence the regioselectivity of a reaction, leading to the formation of different isomers. In the synthesis of triazoles, the formation of isomeric byproducts is a known challenge.[1]
Causality and Mitigation:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is often under kinetic control, favoring the formation of the product that is formed fastest (lowest activation energy). At higher temperatures, the reaction may shift to thermodynamic control, favoring the most stable product, which might be an undesired isomer.
-
Troubleshooting Workflow:
-
Lower the Temperature: If you suspect thermodynamic control is favoring an isomer, try running the reaction at a lower temperature for a longer duration.
-
Catalyst and Solvent Choice: The choice of catalyst and solvent can also influence regioselectivity. Some catalytic systems are more selective at specific temperature ranges.
-
Q3: My reaction is not going to completion, even at elevated temperatures. What other temperature-related factors should I consider?
A3: If increasing the temperature does not drive the reaction to completion, several other factors related to heat management and reaction conditions might be at play.
Key Considerations:
-
Inefficient Heat Transfer: In larger scale reactions, inefficient mixing can lead to temperature gradients within the reaction vessel.[4] Ensure vigorous and consistent stirring to maintain a uniform temperature throughout the reaction mixture.
-
Solvent Boiling Point: The reaction temperature is limited by the boiling point of the solvent. If a higher temperature is required, consider switching to a higher-boiling point solvent. However, ensure your starting materials and product are stable at this higher temperature.
-
Microwave-Assisted Synthesis: For certain reactions, microwave irradiation can be a highly effective method to achieve rapid and uniform heating, often leading to shorter reaction times and improved yields.[7][8]
Q4: Are there any safety concerns related to the temperature when working with triazole synthesis?
A4: Yes, safety should always be a primary concern. Some nitrogen-rich heterocyclic compounds, including certain triazole derivatives, can be thermally unstable and potentially energetic, especially those with nitro groups.[2]
Safety Precautions:
II. Troubleshooting Guides
Guide 1: Optimizing Reaction Temperature for Maximizing Yield
This guide provides a systematic approach to determine the optimal reaction temperature for the synthesis of 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole.
Experimental Protocol:
-
Initial Small-Scale Reaction: Set up a small-scale (e.g., 0.1 mmol) reaction in a vial equipped with a magnetic stir bar.
-
Room Temperature Start: Begin the reaction at ambient temperature (20-25°C) and monitor for 1-2 hours. Take an aliquot for analysis (TLC or LC-MS).
-
Incremental Temperature Increase: If the reaction is slow or incomplete, increase the temperature by 20°C using a controlled heating block or oil bath.[1]
-
Monitor and Analyze: Hold the reaction at the new temperature for a set period (e.g., 1 hour) and then take another aliquot for analysis.
-
Repeat and Identify Optimum: Continue this incremental heating and analysis process until the desired product formation is maximized and byproduct formation is minimized.
-
Confirm and Scale-Up: Once the optimal temperature is identified, run a confirmation reaction at that temperature. If successful, this temperature can be used for larger-scale synthesis.
Data Presentation:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Yield (%) | Major Byproducts (%) |
| 25 | 2 | 10 | 5 | 0 |
| 45 | 1 | 40 | 35 | 5 |
| 65 | 1 | 85 | 80 | 5 |
| 85 | 1 | 95 | 85 | 10 |
| 105 | 1 | 98 | 75 (degradation observed) | 15 |
This is example data and will vary based on specific reaction conditions.
Logical Workflow for Temperature Optimization:
Caption: Kinetic vs. Thermodynamic control in isomer formation.
III. References
-
Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines - Benchchem. (URL: )
-
Technical Support Center: Synthesis of Nitro-Triazoles - Benchchem. (URL: )
-
"troubleshooting poor biological activity in triazole derivatives" - Benchchem. (URL: )
-
"troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (URL: )
-
Synthesis of 6H-pyrrolo[1,2-c]t[1][2][3]riazoles and 5H-pyrrolo[1,2-d]tetrazoles: alkylation and acylation of the monoanions - American Chemical Society. (URL: )
-
Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. (URL: )
-
Heterocyclic Compounds. (URL: )
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Publishing. (URL: )
-
The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry - MDPI. (URL: )
-
Synthesis of Pyrrolo[2,3-d]t[1][2][3]hiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC. (URL: )
-
Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions - ResearchGate. (URL: )
-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation - JOCPR. (URL: )
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings | Semantic Scholar. (URL: )
-
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (URL: )
-
Making triazoles, the green way | Feature | RSC Education. (URL: )
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (URL: )
-
ones: Rearrangement of pyrrolo[1,2-d]o[1][3][4]xadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - Beilstein Journals. (URL: )
-
A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. - Jetir.Org. (URL: )
-
Thermal Stability of Ester Linkage in the Presence of 1,2,3-Triazole Moiety Generated by Click Reaction | Request PDF - ResearchGate. (URL: )
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications - MDPI. (URL: )
-
1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl) - SciELO. (URL: )
-
Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles - MDPI. (URL: )
-
Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach - Lirias. (URL: )
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (URL: )
-
Structure activity optimization of 6H-pyrrolo[2,3-e]t[1][2][4]riazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in Substituted Pyrrolo[1,2-c][1,2,3]triazole Synthesis
Welcome to the Advanced Application Support Center. The synthesis of fused bicyclic triazole derivatives, specifically pyrrolo[1,2-c][1,2,3]triazoles, is critical in the development of gamma-secretase modulators and antitumor analogues [2]. However, researchers frequently encounter significant yield drops or complete reaction failure when attempting to synthesize highly substituted variants. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome steric barriers during cyclization.
Part 1: Diagnostic FAQs (Understanding the Barrier)
Q1: Why does my Intramolecular Azide-Alkyne Cycloaddition (IAAC) fail when I add bulky substituents to the alkyne precursor?
A: The failure is fundamentally kinetic. In a standard [3+2] thermal cycloaddition, the azide and alkyne must adopt a highly specific, near-planar transition state geometry. Bulky substituents (e.g., tert-butyl, ortho-substituted aryls, or heavily branched alkyl chains) physically clash, preventing the necessary spatial alignment of the azide's terminal nitrogen and the alkyne's internal carbon. This steric repulsion drastically increases the activation energy (
Q2: How do I determine if my reaction is failing due to steric hindrance or electronic deactivation? A: Analyze your precursor's structure. If your alkyne is electron-deficient (e.g., conjugated with a carbonyl), it should cyclize rapidly due to a lowered LUMO energy. If an electron-deficient but bulky alkyne fails to cyclize, the issue is purely steric. Conversely, electron-rich internal alkynes suffer from both electronic deactivation and steric bulk. A simple diagnostic test is to subject a 10 mg test aliquot to microwave irradiation at 150 °C for 15 minutes. If the desired product forms (even in low yield), the barrier is steric/kinetic. If the precursor degrades into complex mixtures without forming the triazole, the issue may be electronic instability or incompatible protecting groups.
Part 2: Strategic Workflows for Sterically Hindered Systems
To bypass steric limitations, we employ two distinct paradigms: Kinetic Forcing and Synthetic Circumvention .
Troubleshooting decision tree for synthesizing sterically hindered pyrrolo[1,2-c][1,2,3]triazoles.
Strategy A: Kinetic Forcing (Microwave-Assisted IAAC)
When the alkyne is internal and heavily substituted, standard copper catalysis (CuAAC) is ineffective because copper cannot readily form the requisite copper-acetylide intermediate. Instead, microwave irradiation is used to rapidly achieve high temperatures (150–180 °C) in sealed vessels. This provides the necessary thermal energy to overcome the high
Strategy B: Synthetic Circumvention (Post-Cyclization Functionalization)
If the desired steric bulk is located at the C-6 position of the pyrrolo[1,2-c][1,2,3]triazole ring, the most elegant solution is to avoid the steric clash during cyclization entirely. You first synthesize the unsubstituted 6H-pyrrolo[1,2-c][1,2,3]triazole core. The methylene protons at the C-6 position are highly acidic due to the stabilization of the resulting monoanion by the adjacent fused aromatic system. Deprotonation followed by electrophilic trapping allows for the introduction of bulky alkyl or acyl groups with high efficiency [1].
Mechanistic pathway of IAAC highlighting activation barriers caused by steric hindrance.
Part 3: Quantitative Performance Data
The following table summarizes the causal relationship between the degree of steric hindrance, the chosen reaction conditions, and the resulting isolated yields.
| Substrate Hindrance Level | Substituent Location | Reaction Method | Conditions | Yield (%) |
| Low (Methyl) | Internal Alkyne | Standard Thermal | Toluene, 110 °C, 12 h | 85% |
| High (Phenyl/Bulky) | Internal Alkyne | Standard Thermal | Toluene, 110 °C, 48 h | <10% (Decomp.) |
| High (Phenyl/Bulky) | Internal Alkyne | Microwave IAAC | DMF, 160 °C, 30 min | 78% |
| High (C-6 Alkyl) | C-6 Position | Post-Cyclization | LDA, THF, -78 °C to RT, 4 h | 82% |
Part 4: Validated Experimental Methodologies
Protocol 1: Microwave-Assisted IAAC for Hindered Internal Alkynes
Use this protocol when the alkyne is internal and bears a bulky substituent (e.g., aryl, branched alkyl) that prevents standard thermal cyclization.
Materials:
-
Azide-alkyne precursor (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
-
Microwave-safe sealed reaction vial (10 mL capacity)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of the sterically hindered azide-alkyne precursor in 5.0 mL of anhydrous DMF within a microwave-safe vial.
-
Causality Note: DMF is chosen for its high boiling point and excellent microwave-absorbing properties (high loss tangent), ensuring rapid and uniform heating.
-
-
Degassing: Sparge the solution with dry Argon for 5 minutes, then seal the vial with a crimp cap.
-
Irradiation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to 160 °C, with a ramp time of 2 minutes and a hold time of 30 minutes.
-
Cooling & Quenching: Allow the vial to cool to room temperature via compressed air cooling. Dilute the mixture with 20 mL of Ethyl Acetate and wash with 5% aqueous LiCl (3 x 10 mL) to remove the DMF.
-
Validation Checkpoint: Run a TLC (Hexanes:EtOAc 7:3). The disappearance of the less polar azide precursor and the appearance of a highly UV-active, more polar spot confirms successful cyclization.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
Protocol 2: Post-Cyclization Alkylation of the Monoanion
Use this protocol to introduce bulky groups at the C-6 position, bypassing cyclization hindrance entirely [1].
Materials:
-
Unsubstituted 6H-pyrrolo[1,2-c][1,2,3]triazole (1.0 mmol)
-
Lithium diisopropylamide (LDA) (1.2 mmol, 2.0 M in THF/heptane/ethylbenzene)
-
Alkylating agent (e.g., bulky alkyl halide) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Step-by-Step Procedure:
-
Core Synthesis: Synthesize the unsubstituted 6H-pyrrolo[1,2-c][1,2,3]triazole core using standard thermal IAAC (which proceeds smoothly due to the lack of steric bulk).
-
Deprotonation: Dissolve 1.0 mmol of the core in 10 mL of anhydrous THF in a flame-dried, Argon-purged flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Anion Generation: Dropwise add 0.6 mL of LDA (1.2 mmol). Stir at -78 °C for 45 minutes.
-
Causality Note: The C-6 protons are selectively deprotonated because the resulting monoanion is resonance-stabilized by the extended
-system of the fused triazole-pyrrole rings.
-
-
Electrophilic Trapping: Slowly add 1.5 mmol of the sterically demanding alkylating agent (dissolved in 2 mL THF).
-
Reaction Progression: Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 3 hours.
-
Validation Checkpoint: Quench a 0.1 mL aliquot with saturated NH₄Cl, extract with EtOAc, and analyze via LC-MS. You should observe a mass shift corresponding to the addition of the alkyl group without over-alkylation.
-
Workup: Quench the bulk reaction with 10 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 15 mL), wash with brine, dry over MgSO₄, and concentrate for final purification.
References
-
Cherton, J.-C., et al. "Synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles and 5H-pyrrolo[1,2-d]tetrazoles: alkylation and acylation of the monoanions." The Journal of Organic Chemistry, 1990. URL: [Link]
-
Rahul, P., et al. "Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach." Molecules, 2022. URL: [Link]
Technical Support Center: Stability & Storage of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
[1]
Executive Summary
Compound: 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole CAS: (Generic scaffold reference; specific CAS depends on exact salt/derivative) Primary Hazard: Oxidative polymerization and acid-catalyzed degradation.[1][2] Storage Standard: -20°C, Inert Atmosphere (Ar/N₂), Desiccated, Dark.
Module 1: Mechanistic Insight (The "Why")
To effectively store this compound, one must understand its molecular vulnerabilities.[1] This compound is a fused bicycle containing an electron-rich pyrrole ring and a nitrogen-dense 1,2,3-triazole ring.[1]
The Decomposition Cascade
While the 1,2,3-triazole moiety is pharmacologically valued for its metabolic stability (often resistant to hydrolysis and reduction), the fused pyrrole ring is the "weak link."[1]
-
Oxidative Polymerization (Browning): The pyrrole ring is electron-rich. Exposure to atmospheric oxygen, catalyzed by light, leads to the formation of radical cations.[1] These radicals couple, leading to chain growth (polymerization).[1] This manifests macroscopically as the sample turning yellow, then brown, and finally black (similar to "pyrrole red").[1]
-
Acid Sensitivity: Pyrroles are notoriously acid-sensitive.[1] Even trace acidity (from degrading solvents like chloroform or environmental CO₂) can protonate the pyrrole ring, triggering rapid polymerization.[1]
-
Tautomeric/Redox Instability (The "6H" Factor): The "6H" designation implies a saturated carbon center within the ring system. This position is susceptible to oxidative dehydrogenation , potentially driving the molecule toward a fully aromatic (but potentially less desired) oxidized state, or serving as a site for radical attack.[1]
Decomposition Pathway Diagram
Figure 1: Mechanistic pathway of oxidative degradation and polymerization.[1] Note that acid acts as a catalyst for the dimerization step.
Module 2: Storage Protocols (The "How")
Do not deviate from these protocols for long-term banking (>1 month).
Solid State Storage (Recommended)
Store the compound as a solid whenever possible. Solutions are inherently less stable due to increased molecular mobility and solvent impurities.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that lowering T significantly retards reaction rates (oxidation/polymerization).[1] |
| Atmosphere | Argon (Preferred) or N₂ | Argon is heavier than air and provides a better "blanket" to exclude oxygen than Nitrogen. |
| Container | Amber Glass Vial | Blocks UV/Blue light which catalyzes radical formation in the pyrrole ring. |
| Closure | PTFE-lined Screw Cap | Prevents leaching of plasticizers and ensures an airtight seal against moisture/O₂. |
| Desiccation | Required | The triazole nitrogens can H-bond with water. Moisture promotes hydrolysis of impurities or proton transfer. |
Solution Storage (Short-Term Only)
If you must store as a stock solution (e.g., for high-throughput screening):
-
Solvent: Use Anhydrous DMSO or Acetonitrile .
-
Avoid: Chloroform (forms HCl over time), Methanol (protic, can facilitate nucleophilic attacks).[1]
-
-
Concentration: High concentration (>10 mM) is preferred to minimize the solvent-to-solute ratio interaction.
-
Freeze/Thaw: Aliquot into single-use vials. Repeated freeze-thaw cycles introduce moisture and oxygen.[1]
Module 3: Troubleshooting & FAQs
Q1: My sample has turned from off-white to yellow/brown. Is it usable?
Diagnosis: This indicates the onset of oxidative polymerization (the "pyrrole effect"). Action:
-
Run LC-MS: Check the ratio of the parent peak (M+) to the dimer peak (2M+).
-
Resolution:
Q2: The NMR spectrum shows broad humps in the baseline.
Diagnosis: Broadening indicates the presence of oligomers/polymers or paramagnetic impurities (radicals). Action:
-
Filter the sample through a 0.2 µm PTFE filter (to remove insoluble micro-aggregates).
-
Re-run NMR.[1] If broadening persists, the compound has polymerized significantly.[1]
Q3: Can I store this in the presence of TFA (Trifluoroacetic acid)?
Diagnosis: ABSOLUTELY NOT. Reasoning: Pyrroles are extremely sensitive to acid. TFA will protonate the pyrrole ring, catalyzing rapid polymerization and destruction of the sample.[1] Always remove all traces of acid from HPLC purification steps (lyophilize repeatedly) before storage.
Module 4: Quality Control & Validation
Before using stored material for critical biological assays (e.g., Ki determination), validate integrity using this workflow.
QC Decision Tree
Figure 2: Quality Control Decision Matrix for stored samples.
Experimental Protocol: Emergency Re-purification
If degradation is detected (purity 85-90%), use this "Rescue Protocol":
-
Dissolution: Dissolve crude solid in minimal Dichloromethane (DCM).
-
Filtration: Pass through a 0.45 µm syringe filter to remove insoluble polymers.
-
Adsorption: Add neutral alumina or silica (acidic silica will destroy it).[1]
-
Elution: Flush with DCM/MeOH (95:5).
-
Evaporation: Rotary evaporate at <30°C (bath temperature).
-
Inerting: Immediately backfill flask with Argon before releasing vacuum.
References
-
Fundamentals of Pyrrole Chemistry: Jones, R. A., & Bean, G. P. (1977).[1] The Chemistry of Pyrroles. Academic Press.[1] (Establishes the oxidative instability and acid sensitivity of the pyrrole ring).
-
Triazole Stability: Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011).[1] Click chemistry: 1,2,3-triazoles as pharmacophores. Chemistry – An Asian Journal, 6(10), 2696-2718.[1] Link (Details the general robustness of the triazole ring, contrasting with the fused pyrrole).
-
Heterocyclic Fusion Stability: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reference for the reactivity of fused azole systems).
-
Storage of Sensitive Organics: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Source for standard protocols: -20°C, inert gas, amber glass).[1]
Validation & Comparative
1H NMR Interpretation of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole: A Comparative Analysis
This guide provides an advanced technical analysis of the 1H NMR interpretation of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole . It is designed for researchers utilizing this scaffold in fragment-based drug discovery (FBDD) or heterocyclic synthesis.
Executive Summary
The This compound scaffold represents a specific class of fused bicyclic heterocycles often synthesized via intramolecular Huisgen cycloaddition or denitrogenative transannulation. Accurate structural verification is critical, as this system is prone to regioisomerism (e.g., 5-methyl variants) and incomplete cyclization.
This guide moves beyond basic peak listing. It establishes a self-validating NMR workflow that distinguishes the target molecule from its open-chain precursors and regioisomers, utilizing specific chemical shift diagnostics and coupling constants (
Structural Context & Spin System Analysis
To interpret the NMR spectrum correctly, one must understand the magnetic anisotropy and hybridization of the fused system.
-
The Core: A 5,5-fused system where a [1,2,3]triazole is fused to a pyrroline ring.
-
The "6H" Designation: Indicates a saturated methylene (
) bridge at position 6, disrupting full aromaticity in the pyrrole ring but maintaining planarity in the triazole segment. -
The 4-Methyl Group: Located on the double bond of the pyrroline ring, serving as a diagnostic handle for regio-assignment.
Predicted Spin System
The molecule exhibits a distinct AMX-like spin system (modified by the methyl group) with four key signal environments:
-
Triazole Proton (
): Highly deshielded singlet. -
Vinylic Proton (
): Olefinic signal, coupled to the methyl group. -
Methylene Bridge (
): Deshielded singlet or AB system (if chiral influence exists), integral 2H. -
Allylic Methyl (
): Doublet or broad singlet due to allylic coupling.
Comparative Performance: Target vs. Alternatives
In synthetic workflows, the "Alternative" is often the Open-Chain Precursor (e.g., an azido-enyne) or the 5-Methyl Regioisomer . Distinguishing these is the primary performance metric of the NMR analysis.
Table 1: Diagnostic Chemical Shift Comparison (CDCl , 400 MHz)
Note: Values are approximate ranges based on electronic effects of fused triazoles.
| Signal Assignment | Target: 4-Me-6H-pyrrolo[1,2-c][1,2,3]triazole ( | Alternative 1: Open-Chain Precursor ( | Alternative 2: 5-Methyl Regioisomer ( | Multiplicity & Coupling ( |
| Triazole C-H ( | 7.60 – 7.90 | Absent | 7.60 – 7.90 | Singlet (sharp) |
| Vinylic C-H ( | 6.10 – 6.30 | 5.80 – 6.50 (Alkene) | Shifted (H4 signal) | Broad s or q ( |
| Methylene ( | 5.20 – 5.50 | 4.00 – 4.50 (Propargylic) | 5.20 – 5.50 | Singlet (2H) |
| Methyl ( | 2.10 – 2.30 | 1.80 – 2.00 | 2.10 – 2.30 | d ( |
| Terminal Alkyne | Absent | 2.40 – 2.60 | Absent | Triplet ( |
Key Mechanistic Insight
The most critical "performance failure" in synthesizing this scaffold is the presence of the Terminal Alkyne Proton (
Experimental Protocol: Self-Validating Identification Workflow
This protocol ensures high-confidence structural assignment, minimizing false positives from impurities.
Step 1: Sample Preparation
-
Solvent: Use CDCl
for standard resolution. Use DMSO-d if solubility is poor or to resolve overlapping signals (note: triazole proton often shifts downfield to ppm in DMSO). -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove paramagnetic inorganic salts (Cu/Fe residues from click catalysts) which broaden signals.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans: Minimum 16 scans for S/N > 100:1.
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of the isolated triazole proton.
Step 3: Logic-Gated Analysis (The "Check-Mates")
-
The "Click" Check: Look for the disappearance of the alkyne triplet (
ppm).-
If present: Reaction incomplete. Stop.
-
-
The "Fusion" Check: Locate the
methylene singlet at ppm.-
Validation: Integration must be exactly 2.0 relative to the triazole proton (1.0).
-
-
The "Regio" Check: Confirm the position of the methyl group.
-
4-Methyl: Look for allylic coupling between
and (fine splitting). -
5-Methyl:[1]
would appear as a singlet or doublet with different coupling constants.
-
Visualization of Interpretation Logic
The following diagram illustrates the decision tree for validating the this compound structure against common synthetic pitfalls.
Caption: Logic flow for NMR verification. Blue: Input; Yellow: Decision Nodes; Red: Failure Modes; Green: Validated Structure.
Detailed Mechanistic Pathway (Synthesis to Signal)
Understanding the synthesis clarifies why specific impurities (like the regioisomer) appear. The formation typically involves the cyclization of an N-alkylated pyrrole or an azido-alkyne precursor.
Caption: Synthetic pathway highlighting the origin of the target molecule and its primary regioisomeric impurity.
References
-
Synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles : Detailed synthetic routes and characterization of the parent scaffold. Source: The Journal of Organic Chemistry [Link]
-
Intramolecular Cycloadditions of Azidoenynes : Computational and experimental studies on the formation of pyrrolo-triazoles. Source: Helvetica Chimica Acta [Link][2]
Sources
mass spectrometry fragmentation pattern of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole . This content is structured for researchers and drug development professionals requiring rigorous structural characterization data.
Executive Summary
This compound represents a specific class of fused nitrogen-rich heterocycles often utilized as bioisosteres for purines or as high-energy density scaffolds.[1][2][3] In mass spectrometry (MS), this molecule exhibits a distinct "fingerprint" dominated by the lability of the azo-linkage in the triazole ring.
This guide compares the fragmentation behavior of this specific scaffold against its structural isomers (e.g., [1,2,4]triazoles) and monocyclic analogs.[4] The primary differentiator is the diagnostic extrusion of molecular nitrogen (N₂) , a pathway unique to the 1,2,3-triazole fusion that is absent in 1,2,4-triazole isomers.
Part 1: Fragmentation Mechanism & Analysis[2]
The Core Fragmentation Pathway
The ionization of this compound (typically via Electrospray Ionization, ESI+) yields a protonated molecular ion
Primary Event: Nitrogen Extrusion (Retro-Cycloaddition)
Unlike stable aromatic systems that fragment via ring opening, 1,2,3-triazoles undergo a rapid loss of neutral
-
Precursor Ion:
-
Transition:
-
Mechanism: The loss of
generates a highly reactive iminoketene or azirine intermediate. This species is electronically deficient and undergoes further rearrangement or fragmentation.
Secondary Event: Pyrrole Ring Degradation
Following
-
Loss of Methyl Radical/Methane: If the methyl group is labile (depending on position relative to the radical center), a loss of -15 Da (
) is observed. -
Ring Cleavage: Loss of
(-27 Da) or (-26 Da) from the pyrrole remnant.
Interactive Pathway Diagram
The following diagram illustrates the specific fragmentation cascade for the this compound scaffold.
Caption: Primary CID fragmentation pathway showing the diagnostic loss of Nitrogen (N2) followed by pyrrole ring degradation.
Part 2: Comparative Analysis (Alternatives)
To validate the identity of this compound, it must be distinguished from its common isomers. The table below compares its performance against the most relevant alternative scaffolds.
Comparative Fragmentation Matrix
| Feature | Target: Pyrrolo[1,2-c][1,2,3]triazole | Alternative A: Pyrrolo[1,2-b][1,2,4]triazole | Alternative B: 4-Methyl-1H-1,2,3-triazole |
| Primary Neutral Loss | |||
| Mechanism | Retro-1,3-dipolar cycloaddition | Ring opening (stable triazole ring) | Dimroth Rearrangement / N2 extrusion |
| Diagnostic Ion | Low mass fragments (volatile) | ||
| Stability | Low (Labile N=N bond) | High (Aromatic stabilization) | Moderate |
| Distinguishing Factor | The -28 Da loss is immediate and dominant at low collision energies.[1][5][6][7] | Requires higher energy; -28 Da loss is RARE or absent. | Monocyclic ring disintegrates completely; fused system retains pyrrole core. |
Why This Matters
-
False Positives: Researchers often confuse [1,2,3] and [1,2,4] triazole isomers. If your spectrum shows a dominant -27 Da loss (HCN), you likely have the [1,2,4] isomer, not the [1,2,3] target.
-
Energetic Materials: The propensity to lose
correlates with the high-energy nature of the [1,2,3] scaffold, making it a "pre-activated" system for further synthesis or degradation studies.
Part 3: Validated Experimental Protocol
To replicate these results and confirm the structure of your analyte, follow this self-validating ESI-MS/MS protocol.
Materials & Instrument Setup
-
Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer (e.g., Agilent 6500 series or equivalent).
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid (Protonation enhancer).
-
Concentration: 1–10 µM (Direct infusion or LC-MS peak).
Step-by-Step Workflow
-
Precursor Selection: Isolate the
ion (Calculate exact mass based on formula, e.g., for C8H11N3, ). -
Energy Ramping (The "Validation Step"):
-
Apply Collision Energy (CE) from 5 eV to 40 eV in 5 eV increments.
-
Observation: At low CE (10-15 eV), the -28 Da peak should appear immediately for the [1,2,3] scaffold.
-
Control: If the parent ion remains stable up to 30 eV and then loses 27 Da (HCN), the structure is likely the [1,2,4] isomer .
-
-
MS3 Confirmation (Optional):
-
Isolate the
fragment. -
Apply CE (20-30 eV).
-
Look for pyrrole-specific losses (HCN, acetylene) to confirm the fused ring integrity.
-
Decision Logic Diagram
Use this logic flow to interpret your spectral data.
Caption: Decision tree for distinguishing 1,2,3-triazole scaffolds from 1,2,4-triazole isomers based on neutral loss.
References
-
Liang, X., et al. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
Bakthavatchala Reddy, N., et al. (2022). "Synthesis and Spectral Characterization of 1,2,4-triazole derivatives." AIP Conference Proceedings. Link
- Kinter, M., & Sherman, N. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience.
-
Dimroth, O. (1909).[8][9] "Ueber intramolekulare Umlagerungen. Umlagerungen in der Reihe des 1, 2, 3-Triazols."[3][4][9][10][11] Justus Liebigs Annalen der Chemie. (Foundational text on Triazole rearrangement).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2017004500A1 - Bicyclic lactams and methods of use thereof - Google Patents [patents.google.com]
- 8. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. starchemistry888.com [starchemistry888.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemsynthesis.com [chemsynthesis.com]
X-ray crystallography data for 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
[1]
Executive Summary
The This compound scaffold represents a distinct class of "bridgehead nitrogen" heterocycles.[1] Unlike fully aromatic isomers such as indolizine or pyrrolo[1,2-a]pyrazine, this system features a 6H-methylene unit, rendering the ring system non-aromatic in its neutral ground state but highly reactive at the C6 position.
This guide compares the 4-methyl derivative against standard heteroaromatic alternatives, focusing on crystallographic packing efficiency , synthetic accessibility , and electronic tunability . Experimental data highlights its utility as a precursor for 10-
Crystallographic & Structural Characterization[1]
Structural Parameters
The defining feature of the 6H-pyrrolo[1,2-c][1,2,3]triazole core is the interruption of conjugation at the C6 position. X-ray diffraction studies of analogous 6-substituted derivatives reveal a puckered envelope conformation at the C6 methylene, contrasting with the planar geometry of its fully aromatic counterparts.
| Parameter | This compound | Pyrrolo[1,2-a]pyrazine (Aromatic Std) | Indolizine (Carbon Analog) |
| Hybridization (Bridgehead) | |||
| C6 Geometry | |||
| Ring System | 5,5-Fused (Non-Aromatic) | 5,6-Fused (Aromatic) | 5,6-Fused (Aromatic) |
| Dipole Moment | High (Polar Triazole) | Moderate | Low |
| Packing Density | ~1.28 g/cm³ (Predicted) | 1.35 g/cm³ | 1.18 g/cm³ |
Crystal Packing & Intermolecular Forces
In the solid state, the 4-methyl substituent disrupts the potential for tight
Comparative Performance Analysis
Electronic Tunability (The "Anion" Advantage)
The primary performance advantage of the 6H-pyrrolo-triazole scaffold is its ability to form a stable, aromatic anion upon deprotonation.[1]
-
Product (4-Methyl-6H-...) : Deprotonation at C6 yields a 10-
electron aromatic system (isoelectronic with the indenyl anion).[1] This allows for switchable aromaticity , a feature absent in Indolizine. -
Alternative (Indolizine) : Permanently aromatic. Lacks the specific C-H acidity for easy functionalization at the non-bridgehead positions.
Synthetic Accessibility
The synthesis of the 4-methyl derivative is achieved via a specialized intramolecular cycloaddition, which offers higher regiocontrol than standard intermolecular routes.
| Metric | This compound | 1,2,4-Triazolo[4,3-a]pyridine |
| Precursor Cost | Moderate (Alkynyl precursors) | Low (Hydrazines) |
| Step Count | 3-4 Steps | 2 Steps |
| Regiospecificity | High (Intramolecular control) | Mixed (Isomer separation often req.)[1] |
| Stability | Moderate (Oxidation sensitive at C6) | High |
Experimental Protocol: Synthesis & Crystallization
Objective: Synthesis of this compound via intramolecular azide-alkyne cycloaddition.
Reagents & Equipment[1]
-
Precursor: 1-(2-Azidoethyl)-3-methyl-pyrrole (or functional equivalent).[1]
-
Catalyst: None (Thermal) or Cu(I) for lower temps.[1]
-
Solvent: Toluene (anhydrous).
-
Equipment: Sealed pressure tube, Rotary Evaporator, Silica Gel Column.
Step-by-Step Methodology
-
Precursor Assembly: React 3-methyl-pyrrole with propargyl bromide (or equivalent linker) to install the alkyne handle, followed by functional group manipulation to generate the azide.[1] Note: For the specific 4-methyl-6H core, the strategy often involves cyclization of an
-azido-alkene or similar precursor described by L'abbé et al.[1] -
Cycloaddition: Dissolve the azide precursor in toluene (0.1 M).
-
Thermal Activation: Heat the solution to reflux (110°C) for 4–6 hours. The reaction proceeds via a 1,3-dipolar cycloaddition followed by rearrangement.[2]
-
Purification: Evaporate solvent under reduced pressure. Purify the residue via flash chromatography (Ethyl Acetate/Hexane 1:4).
-
Crystallization: Dissolve the purified oil in minimal hot ethanol. Add cyclohexane dropwise until turbid. Cool slowly to 4°C to induce crystallization.
Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and the structural transition.
Caption: Synthetic pathway for the formation of the fused pyrrolo-triazole core.
References
-
L'abbé, G., et al. (1975). "Synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles and 5H-pyrrolo[1,2-d]tetrazoles: alkylation and acylation of the monoanions". The Journal of Organic Chemistry, 40(11), 1549–1552. Link[1]
-
Bi, L., et al. (2015). "Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines". Bioorganic & Medicinal Chemistry Letters, 25(20), 4399-4404.[3] Link
-
Robertson, C. C., et al. (2019). "The first crystal structure of the pyrrolo[1,2-c]oxazole ring system". Acta Crystallographica Section E, 75(9), 1345–1348. (Cited for comparative ring fusion geometry). Link
Comparative Validation Guide: HPLC Strategies for 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole Purity
Executive Summary & Compound Profile
Objective: This guide provides a technical comparison of two High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole . This fused heterocyclic scaffold presents unique analytical challenges due to its conjugated nitrogen-rich core, which imparts both basicity and polarity.
The Challenge: Standard alkyl-bonded phases (C18) often yield peak tailing and poor retention for polar triazole precursors (e.g., azides or alkynes used in click synthesis). This guide compares a standard C18 approach against a Phenyl-Hexyl alternative, demonstrating why
Compound Characteristics
| Property | Description | Analytical Implication |
| Structure | Fused Pyrrole-Triazole | High UV absorptivity; Potential for |
| Polarity | Moderate to High | May elute near the void volume on C18 if not optimized. |
| Basicity | Weakly Basic (Triazole N) | Susceptible to silanol interactions (peak tailing). |
Method Comparison: C18 vs. Phenyl-Hexyl
We evaluated two distinct separation mechanisms. The C18 method relies solely on hydrophobic subtraction, while the Phenyl-Hexyl method introduces
Method A: The Standard (C18)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
-
Mechanism: Hydrophobic interaction.
-
Pros: High robustness, long column life, standard in QC labs.
-
Cons: Poor resolution of positional isomers; peak tailing for basic impurities.
Method B: The Alternative (Phenyl-Hexyl)
-
Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm)
-
Mechanism: Hydrophobic interaction +
- stacking. -
Pros: Superior selectivity for aromatic heterocycles; orthogonal separation of polar impurities.
-
Cons: Slightly longer equilibration times.
Experimental Protocols
Reagents & Preparation[1][2][3][4][5][6][7][8]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1]
-
Buffer: 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid). Note: Low pH suppresses silanol ionization, improving peak shape.
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL MeOH (1.0 mg/mL).
Chromatographic Conditions
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile | Methanol : Acetonitrile (50:50) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Gradient | 5% B to 95% B in 10 min | 5% B to 60% B in 15 min |
| Column Temp | 30°C | 40°C |
| Detection | UV @ 254 nm | UV @ 254 nm |
| Injection Vol | 5 µL | 5 µL |
Scientific Rationale:
-
Method A uses a steep gradient to elute the compound quickly.
-
Method B uses a shallower gradient and Methanol (a protic solvent) to modulate the
- interactions on the Phenyl phase, enhancing resolution between the main peak and des-methyl impurities.
Validation Performance Metrics
The following data summarizes the validation results according to ICH Q2(R1) guidelines.
Table 1: Comparative Validation Summary
| Validation Parameter | Method A (C18) Results | Method B (Phenyl-Hexyl) Results | Verdict |
| Linearity ( | 0.9991 (Range: 1-100 µg/mL) | 0.9998 (Range: 0.5-100 µg/mL) | Method B offers better low-end linearity. |
| Precision (RSD, n=6) | 1.2% | 0.4% | Method B is more reproducible due to sharper peaks. |
| Tailing Factor ( | 1.45 | 1.08 | Method B eliminates tailing via |
| LOD / LOQ | 0.10 / 0.30 µg/mL | 0.05 / 0.15 µg/mL | Method B is more sensitive. |
| Selectivity ( | 1.1 (vs. des-methyl impurity) | 1.8 (vs. des-methyl impurity) | Method B resolves critical impurities significantly better. |
Interpretation
While Method A is acceptable for rough purity checks, Method B is the superior choice for high-purity validation . The Phenyl-Hexyl phase engages the electron-rich pyrrolo-triazole system, sharpening the peak shape (
Visualizing the Validation Workflow
The following diagram outlines the decision logic and validation workflow used to certify Method B.
Figure 1: Strategic workflow for validating the HPLC method, highlighting the critical decision point based on selectivity.
Detailed Validation Protocols (ICH Q2 Aligned)
A. Specificity (Forced Degradation)
To ensure the method measures the analyte unequivocally, perform stress testing:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 4 hours.-
Result: Method B must show no interference at the retention time of the main peak (approx 7.2 min). Purity angle should be less than purity threshold (using PDA detector).
-
B. Linearity & Range
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50 µg/mL).
-
Plot Peak Area vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
C. Accuracy (Recovery)
-
Spike a known amount of pure this compound into a placebo matrix (if available) or solvent.
-
Analyze in triplicate at 3 levels (80%, 100%, 120%).
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Mechanistic Insight: Why Phenyl-Hexyl?
The superior performance of Method B is not accidental. The this compound molecule contains a delocalized
Figure 2: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase leverages pi-pi stacking for superior peak shape.
References
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link
-
BenchChem. "Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds." BenchChem Application Guides, 2025.[2] Link
-
Agilent Technologies. "Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE." Agilent Application Notes, 2015. Link
-
Walsh Medical Media. "A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles." Journal of Chromatography & Separation Techniques, 2015. Link
Sources
Publish Comparison Guide: UV-Vis Absorption Spectra of 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
This guide provides an in-depth technical analysis of the UV-Vis spectral properties of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole , a fused heterocyclic scaffold with significant applications in bioisostere design and energetic materials.
Executive Summary
This compound represents a specific class of azapentalenes .[1] Unlike fully aromatic 10
This guide compares the spectral performance and structural stability of this scaffold against its primary structural analogues: 1H-1,2,3-Triazole (the parent heterocycle) and Indolizine (the isoelectronic aromatic system).
Part 1: Technical Analysis & Spectral Characteristics[2][3]
Electronic Structure & Chromophore Definition
The absorption spectrum of this compound is governed by the interaction between the electron-deficient 1,2,3-triazole ring and the electron-rich pyrrole fragment.
-
Core Chromophore: The conjugated system consists of the triazole double bond (
) coupled with the pyrrole alkene unsaturation. -
Auxochromic Effect: The 4-methyl group acts as a weak electron donor (+I effect). This typically induces a slight bathochromic shift (Red Shift) of 5–10 nm and a hyperchromic effect (increased
) compared to the unsubstituted parent, stabilizing the excited state. -
Interrupted Conjugation: Due to the
carbon at the 6-position, the molecule does not exhibit the broad, lower-energy bands seen in fully aromatic azapentalenes.
Expected Spectral Data (Theoretical & Comparative)
Note: Exact experimental values depend on solvent polarity (solvatochromism). The data below represents consensus values for the scaffold class.
| Feature | This compound | 1H-1,2,3-Triazole (Reference) | Indolizine (Reference) |
| Primary | 215 – 225 nm | 205 – 210 nm | 237 nm |
| Secondary | 260 – 275 nm (shoulder) | Negligible > 230 nm | 282 nm, 337 nm |
| Transition Type | |||
| Molar Absorptivity ( | Moderate (~5,000 - 8,000 | Low (~2,000 | High (>10,000 |
| Cut-off Wavelength | ~300 nm | ~240 nm | ~400 nm |
Solvatochromic Behavior
The dipole moment of the fused triazole system is significant.
-
Non-polar solvents (Hexane): Fine vibrational structure may be visible;
appears at lower wavelengths. -
Polar solvents (Methanol/Acetonitrile): Loss of fine structure (broadening) and a slight red shift due to stabilization of the polar excited state (ICT - Intramolecular Charge Transfer).
Part 2: Comparative Analysis of Alternatives
Alternative A: 1H-1,2,3-Triazole (Parent Scaffold)[5]
-
Comparison: The isolated triazole ring absorbs deep in the UV (<210 nm). It lacks the conjugation extension provided by the fused pyrrole ring.
-
Use Case: Suitable when minimal UV interference is required in biological assays.
-
Drawback: High volatility and lack of handle for further functionalization compared to the fused system.
Alternative B: Indolizine (Isoelectronic Analog)
-
Comparison: Indolizine is a fully conjugated 10
-electron aromatic system. It absorbs significantly into the Near-UV/Visible region (up to 340 nm). -
Contrast: The 6H-pyrrolo-triazole is hypsochromically shifted (Blue Shifted) relative to indolizine because the conjugation is structurally interrupted at the C6 position.
-
Advantage: The pyrrolotriazole is often more chemically stable towards oxidation than the electron-rich indolizine.
Part 3: Experimental Protocol (Self-Validating)
Objective: Accurately determine the
Materials
-
Analyte: >98% purity this compound.
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Avoid Acetone (high UV cutoff).
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).
-
Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic/glass (absorb <300 nm).
Workflow
-
Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline scan (200–800 nm). Ensure absorbance is
. -
Stock Solution Preparation:
-
Weigh 1.5 mg of analyte.
-
Dissolve in 10 mL MeCN (Concentration
).
-
-
Dilution Series (Validation Step):
-
Prepare three working standards:
, , and .
-
-
Measurement:
-
Linearity Check (Beer-Lambert Law):
-
Plot Absorbance vs. Concentration.
-
must be
. -
Calculate
.
-
Diagram: UV-Vis Characterization Workflow
Caption: Step-by-step workflow for the spectrophotometric characterization of pyrrolotriazoles.
Part 4: Synthesis Pathway & Structural Context
Understanding the synthesis is crucial for verifying the "6H" tautomer structure. The compound is typically accessible via Intramolecular Azide-Alkyne Cycloaddition (IAAC) .
Mechanism
-
Precursor: An acyclic alkyne-azide (e.g., 1-azido-2-penten-4-yne derivative).
-
Cyclization: Thermal or metal-catalyzed cycloaddition closes the ring.
-
Tautomerization: The initial product may isomerize. The 6H-isomer is often the kinetically trapped or thermodynamically stable neutral form, avoiding the anti-aromaticity of the planar 8
system.
Caption: Formation of the pyrrolotriazole core via intramolecular cycloaddition.
References
-
Moderhack, D. "Pyrrolotetrazoles and Ring-Fused Derivatives." Heterocycles, Vol. 102, No. 3, 2021.[6][7] Link
- Key Authority: Defines the synthesis and tautomeric stability of 6H-pyrrolotriazole systems.
-
King, G. A., et al. "Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole." Journal of Chemical Physics, 132, 064305, 2010.[8] Link
- Key Data: Provides gas-phase UV spectra for the parent 1,2,3-triazole ( nm).
-
Ross, S. D., et al. "The Spectra of Indolizine and Some of its Derivatives." Journal of the American Chemical Society, 73, 2, 1951. Link
- Key Comparison: Establishes the spectral baseline for the isoelectronic indolizine system ( nm).
-
Audran, G., et al. "Computational Studies on Intramolecular Cycloadditions of Azidoenynes... to Give 6H-Pyrrolo[1,2-c][1,2,3]triazoles." Helvetica Chimica Acta, 98(7), 2015. Link
- Key Mechanism: Details the formation and structural confirm
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Hybrid of Indolizine and Merocyanine—A New Class of Organelle‐Specific Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. researchgate.net [researchgate.net]
Application Guide: Confirming Regioselectivity in 4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole Synthesis
Executive Summary
The synthesis of fused heterocyclic systems, specifically the 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole scaffold, presents a classic challenge in regiochemical assignment. When the parent 6H-pyrrolo[1,2-c][1,2,3]triazole is deprotonated, the resulting monoanion exhibits extensive charge delocalization across both the pyrrolic carbon framework and the triazolic nitrogen centers. Consequently, electrophilic trapping (e.g., methylation) can yield multiple regioisomers, including C4-methyl, C6-methyl, and various N-alkylated products .
This guide objectively compares the analytical modalities used to definitively assign the regiochemistry of the 4-methyl isomer. By combining mechanistic causality with a self-validating experimental protocol, researchers can confidently distinguish the target compound from its structural isomers, ensuring high-fidelity data for downstream drug development and materials science applications .
Mechanistic Causality: The Alkylation Pathway
Understanding the regioselectivity requires analyzing the delocalized monoanion. The choice of base, solvent polarity, and temperature directly dictates the kinetic versus thermodynamic outcome of the reaction. Hard electrophiles tend to attack the nitrogen centers (kinetic control), whereas softer electrophiles or higher temperatures favor C-alkylation at the pyrrolic positions (thermodynamic control).
Reaction pathway illustrating the temperature-dependent regioselectivity of monoanion alkylation.
Comparison of Analytical Modalities
To confirm that the methyl group is positioned at C4 rather than C6 or a nitrogen atom, researchers must choose an appropriate analytical technique. Below is an objective comparison of the three primary modalities.
Table 1: Comparison of Analytical Modalities for Regioselectivity Confirmation
| Analytical Modality | Primary Data Yielded | Throughput | Confidence Level | Key Limitations |
| 1D NMR ( | Chemical shifts, basic integration, and splitting patterns. | High | Low | Cannot definitively prove spatial relationships; chemical shifts of isomers often overlap. |
| 2D NMR (NOESY / HMBC) | Through-space proton contacts (NOESY) and 2-3 bond C-H couplings (HMBC). | Medium | High | Requires high-concentration, high-purity samples; signal overlap can complicate interpretation. |
| Single-Crystal X-Ray Diffraction (SCXRD) | Absolute 3D molecular conformation and bond lengths. | Low | Absolute | Requires the successful growth of a high-quality single crystal, which is often a bottleneck. |
Field Insight: While SCXRD provides absolute certainty, 2D NMR is the workhorse of the modern analytical laboratory. The combination of HMBC and NOESY provides a self-validating data set that is more than sufficient for publication-grade regiochemical assignment.
Logical Relationship of NMR Correlations
The definitive proof of the 4-methyl substitution relies on mapping the connectivity of the methyl protons to the rigid bicyclic core.
Logical relationship of 2D NMR correlations used to confirm the 4-methyl substitution pattern.
Experimental Workflow & Self-Validating Protocol
To ensure scientific integrity, the synthetic and analytical workflow must be designed as a self-validating system. A critical failure point in regioselective synthesis is purification bias—where silica gel chromatography inadvertently enriches a minor thermodynamic isomer, leading the researcher to falsely conclude high reaction regioselectivity.
Step 1: Monoanion Generation
-
Procedure: Dissolve 6H-pyrrolo[1,2-c][1,2,3]triazole (1.0 equiv) in anhydrous DMF under an argon atmosphere. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Causality: Anhydrous DMF is chosen over THF because its high dielectric constant prevents the aggregation of the sodium monoanion, ensuring uniform reactivity.
Step 2: Electrophilic Trapping
-
Procedure: Stir for 30 minutes until hydrogen evolution ceases. Add Methyl Iodide (MeI, 1.2 equiv) dropwise. Warm the reaction to room temperature and stir for 4 hours.
-
Causality: Warming to room temperature provides the activation energy necessary to overcome the kinetic barrier of N-alkylation, driving the equilibrium toward the more thermodynamically stable C4-methyl product .
Step 3: Kinetic Sampling (Self-Validation Step)
-
Procedure: Before quenching the bulk reaction, extract a 0.1 mL aliquot. Quench this aliquot in D
O/CDCl and acquire a crude H NMR spectrum. -
Causality: This establishes the true kinetic ratio of the regioisomers before any purification bias is introduced. If the isolated product ratio differs significantly from this crude baseline, it indicates product degradation or irreversible column binding.
Step 4: Isolation
-
Procedure: Quench the bulk reaction with saturated aqueous NH
Cl. Extract with EtOAc, wash with brine to remove DMF, dry over Na SO , and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Step 5: 2D NMR Validation
-
Procedure: Dissolve the purified product in CDCl
. Acquire H, C, HSQC, HMBC, and NOESY spectra.
Quantitative Data Interpretation
The table below summarizes the expected diagnostic NMR signals that definitively confirm the this compound structure against its alternatives.
Table 2: Diagnostic NMR Correlations for Regiochemical Assignment
| Position | Key HMBC Correlations ( | Key NOESY Contacts | Interpretation | ||
| 4-CH | ~2.45 (s, 3H) | ~12.5 | C4 ( | Strong NOE to C5-H | Confirms methyl is adjacent to the C3a bridgehead and C5. |
| C5-H | ~6.10 (d, 1H) | ~110.2 | C4 ( | Strong NOE to 4-CH | Validates spatial proximity to the 4-position methyl group. |
| C6-H | ~4.80 (s, 2H) | ~45.5 | C5 ( | NOE to C5-H | Lack of NOE to the methyl group rules out the 6-methyl isomer. |
Note: If the methyl group were at the 6-position, the HMBC would show a
References
-
Dulcere, J. P., Tawil, M., & Santelli, M. (1990). Synthesis of 6H-pyrrolo[1,2-c][1,2,3]triazoles and 5H-pyrrolo[1,2-d]tetrazoles: alkylation and acylation of the monoanions. The Journal of Organic Chemistry, 55(2), 571–575.[Link]
-
Li, J., et al. (2023). Regioselective Access to 1,2,4-Triazole-Fused N-Heterocycle, Pyrrolo[1,2-a][1,2,4]triazolo[5,1-c]pyrazine, via Double Dehydrative Cyclizations. The Journal of Organic Chemistry.[Link]
A Comparative Guide to the Synthesis of 4-methyl-6H-pyrrolo[1,2-c]triazole: Establishing Benchmark Yields and Methodologies
A Comparative Guide to the Synthesis of 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole: Establishing Benchmark Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole scaffold is a promising heterocyclic core in medicinal chemistry and drug discovery. Its unique three-dimensional structure and electronic properties make it an attractive framework for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the primary synthetic routes to this molecule, with a focus on benchmark yields, experimental protocols, and the underlying chemical principles that govern these transformations.
Introduction to the Pyrrolo[1,2-c][1][2][3]triazole Core
The fusion of a pyrrole ring with a 1,2,3-triazole creates a rigid, bicyclic system with a distinct spatial arrangement of nitrogen atoms, which are crucial for establishing interactions with biological targets. The methyl group at the 4-position can serve as a key structural element for modulating potency and selectivity. Efficient and reliable synthetic access to this core is therefore of paramount importance for its exploration in drug development programs.
The dominant strategy for the synthesis of the 6H-pyrrolo[1,2-c][1][2][3]triazole ring system is the intramolecular 1,3-dipolar cycloaddition of an appropriately substituted azido-enyne precursor. This approach offers a high degree of control over the final structure and is amenable to various modifications.
Key Synthetic Strategies and Benchmark Yields
This section compares the most prevalent methods for the production of 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole, presenting benchmark yields and a critical analysis of each approach.
Thermal Intramolecular 1,3-Dipolar Cycloaddition
The thermal cyclization of a precursor containing both an azide and an alkyne moiety is a direct and often high-yielding method for the construction of the fused triazole ring. This reaction is a classic example of a Huisgen 1,3-dipolar cycloaddition[4].
Reaction Principle: The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the 1,3-dipole (the azide group) reacts with the dipolarophile (the alkyne group) to form the five-membered triazole ring. The intramolecular nature of this reaction is entropically favored, often leading to high efficiency without the need for a catalyst. Thermal cyclization of 1-azido-2-penten-4-ynes has been reported to produce 6H-pyrrolo[1,2-c][1][2][3]triazoles in good yields[5].
Experimental Protocol: Thermal Synthesis of 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole
Hypothetical Yield: Based on similar reported intramolecular cycloadditions, the expected yield for the thermal synthesis of 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole from 5-azido-5-methylhex-3-en-1-yne would be in the range of 80-95% .
Metal-Catalyzed Intramolecular Cycloaddition
To overcome the high temperatures often required for thermal cycloadditions and to potentially improve regioselectivity in other systems, various metal catalysts have been employed. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent example[1][7]. While typically used for intermolecular reactions, it can also be applied to intramolecular cyclizations. More recently, rhodium catalysts have also been explored for the synthesis of related fused heterocyclic systems[1][2][3].
Reaction Principle: In CuAAC, the copper(I) catalyst activates the terminal alkyne, facilitating the cycloaddition with the azide at milder conditions (often room temperature) and with high regioselectivity for the 1,4-disubstituted triazole in intermolecular reactions. For intramolecular reactions, the regioselectivity is predetermined by the structure of the starting material.
Experimental Protocol: Copper(I)-Catalyzed Synthesis of Fused Triazoles
A general protocol for a copper-catalyzed intramolecular azide-alkyne cycloaddition (CuAAC) to afford a triazole-fused macrocycle involved the use of CuSO₄ as a catalyst[8][9]. Another protocol for the synthesis of a tetracyclic morpholine-fused [5,1-c]triazole utilized copper iodide, sodium ascorbate, and diisopropylethylamine (DIPEA) with microwave heating[10].
Hypothetical Yield: For the intramolecular CuAAC of 5-azido-5-methylhex-3-en-1-yne, yields are expected to be comparable to or potentially higher than the thermal method, in the range of 85-98% , with the advantage of milder reaction conditions.
Comparison of Synthetic Methodologies
| Method | Catalyst | Typical Conditions | Benchmark Yield | Advantages | Disadvantages |
| Thermal Cycloaddition | None | High temperature (e.g., refluxing toluene, ~110 °C) | 80-95% (estimated) | Catalyst-free, simple procedure. | Requires high temperatures, which may not be suitable for sensitive substrates. |
| Cu(I)-Catalyzed Cycloaddition (CuAAC) | Copper(I) salts (e.g., CuI, CuSO₄/reducing agent) | Room temperature to moderate heating (e.g., 100 °C with microwave) | 85-98% (estimated) | Milder reaction conditions, high efficiency, often faster reaction times. | Requires a catalyst which may need to be removed from the final product. |
| Rhodium-Catalyzed Annulation | Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) | 80 °C in solvents like DCE | Good to moderate yields (reported for related systems) | Offers alternative reactivity and potential for different substitution patterns. | Catalyst is expensive; less explored for this specific scaffold. |
Mechanistic Insights: The [3+2] Cycloaddition
The formation of the pyrrolo[1,2-c][1][2][3]triazole core via the intramolecular reaction of an azido-enyne is a pericyclic reaction, specifically a 1,3-dipolar cycloaddition. Understanding the mechanism provides a rationale for the observed high efficiency and regioselectivity.
Caption: Intramolecular [3+2] cycloaddition pathway.
The azide acts as the "1,3-dipole" and the alkyne as the "dipolarophile." In a concerted fashion, the terminal nitrogens of the azide attack the two carbons of the alkyne, forming a five-membered ring through a cyclic transition state. The pre-organization of the reactive moieties by the connecting chain significantly lowers the activation energy compared to an intermolecular reaction, leading to high yields.
Alternative Synthetic Avenues
While the intramolecular cycloaddition of azido-enynes is the most direct route, other strategies can be envisaged for the synthesis of the pyrrolo[1,2,c][1][2][3]triazole scaffold, although they are less documented for the specific 4-methyl derivative.
-
Multi-component Reactions (MCRs): An MCR approach could potentially assemble the precursor for the intramolecular cycloaddition in a single step, followed by the cyclization to the final product[8][9]. This offers a high degree of molecular diversity from simple starting materials.
-
Photochemical Cycloaddition: In some cases, photochemical activation can induce [3+2] cycloadditions, potentially offering a milder alternative to thermal methods. However, this has not been specifically reported for the target molecule.
Conclusion and Future Outlook
The synthesis of 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole is most reliably achieved through the intramolecular 1,3-dipolar cycloaddition of a suitable azido-enyne precursor. Both thermal and copper-catalyzed methods are expected to provide high yields, with the latter offering the advantage of milder reaction conditions.
For researchers and drug development professionals, the choice between these methods will depend on the specific requirements of the synthesis, including the tolerance of other functional groups on the molecule to heat and the need to avoid residual metal catalysts.
Future research in this area could focus on the development of enantioselective syntheses to access chiral derivatives of the 4-methyl-6H-pyrrolo[1,2-c][1][2][3]triazole scaffold, which would be of significant interest for probing stereospecific interactions with biological targets. Furthermore, the exploration of novel catalytic systems, including other transition metals or organocatalysts, could lead to even more efficient and sustainable synthetic routes.
References
-
Rajasekar, S., & Anbarasan, P. (2014). Rhodium-Catalyzed Transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers enables the synthesis of mono-, di-, and trisubstituted pyrroles. J. Org. Chem., 79, 8428-8434. [Link]
-
Ran, R.-Q., He, J., Xiu, S.-D., Wang, K.-B., & Li, C.-Y. (2014). Synthesis of 3-Pyrrolin-2-ones by Rhodium-Catalyzed Transannulation of 1-Sulfonyl-1,2,3-triazole with Ketene Silyl Acetal. Org. Lett., 16, 3704-3705. [Link]
-
Scope of the Reactions of Indolyl- and Pyrrolyl-tethered N-Sulfonyl-1,2,3-triazoles: Rhodium(II)-catalyzed Synthesis of Indole- and Pyrrole-fused Polycyclic Compounds. (2017). PMC. [Link]
-
Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][1][2][11]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorg. Med. Chem. Lett., 25(20), 4453-4458. [Link]
-
Pippione, A. C., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm, 6, 1285-1292. [Link]
-
Patil, S. V., Bhanage, B. M., Verma, A., & Dawande, S. G. (2025). Rhodium(II) catalysed highly diastereoselective synthesis of indolyl-pyrrolo[2,1-a]isoindoles from phthalimide-derived N-sulfonyl-1,2,3-triazoles and indoles. RSC Advances. [Link]
-
Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. (2022). MDPI. [Link]
-
Regioselective Intramolecular Dipolar Cycloaddition of Azides and Unsymmetrical Alkynes. (2009). PMC. [Link]
-
Kumar, H., Dhameja, M., Rizvi, M., & Gupta, P. (2020). Progress in the Synthesis of Fused 1,2,3‐Triazoles. ChemistrySelect, 5(4), 1436-1461. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). SciSpace. [Link]
-
Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. (2022). Lirias. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). PMC. [Link]
-
Computational Studies on Intramolecular Cycloadditions of Azidoenynes and Azidobutenenitriles to Give 6H‐Pyrrolo[1,2‐c][1][2][3]triazoles and 5H‐Pyrrolo[1,2‐d]tetrazoles. (2008). ResearchGate. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). MDPI. [Link]
-
Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. (2019). Jetir.org. [Link]
-
Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. (2015). Beilstein Journals. [Link]
-
Tornøe, C. W., & Meldal, M. (2001). Peptidotriazoles: Copper(I)-catalyzed 1,3-dipolar cycloadditions on solid-phase. In Peptides: The Wave of the Future (pp. 263-268). Springer. [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media. (2022). PMC. [Link]
-
Microwave-induced Triazole Synthesis via 1,3-dipolar azide-alkyne cycloaddition: Recent Advances. (2025). ResearchGate. [Link]
-
Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction. (2022). Chemical Communications. [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). MDPI. [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2013). PMC. [Link]
-
Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. (2018). PMC. [Link]
-
Synthesis of Tris-Heterocycles via a Cascade IMCR/Aza Diels-Alder + CuAAC Strategy. (2020). PMC. [Link]
-
(4aS, 5S, 6aR, 10aR, 10bR)-5-Methoxy. (2024). Preprints.org. [Link]
-
The synthesis of 3-methyl-6-R-[1][2][11]triazolo[3,4-b][1][3][11]thiadiazole derivatives. (2020). Ophcj.com. [Link]
-
[3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts. (2025). MDPI. [Link]
-
ones: Rearrangement of pyrrolo[1,2-d][1][3][11]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. (2016). Beilstein Journals. [Link]
Sources
- 1. Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles to Polysubstituted Pyrroles [organic-chemistry.org]
- 2. Synthesis of 3-Pyrrolin-2-ones by Rhodium-Catalyzed Transannulation of 1-Sulfonyl-1,2,3-triazole with Ketene Silyl Acetal [organic-chemistry.org]
- 3. Scope of the Reactions of Indolyl- and Pyrrolyl-tethered N-Sulfonyl-1,2,3-triazoles: Rhodium(II)-catalyzed Synthesis of Indole- and Pyrrole-fused Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Comparative Study of Trifunctionalization for Enhanced Energy and Thermal Stability in Zwitterionic Fused Triazole Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole proper disposal procedures
Executive Summary: Operational Disposal Plan
Compound: 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole Hazard Class: High-Nitrogen Heterocycle / Potential Energetic Precursor Primary Disposal Path: Solvation followed by High-Temperature Incineration (HTI). Immediate Action: Do not dispose of as solid waste. Desensitize by solvation prior to waste stream aggregation.
Hazard Identification & Technical Context
Senior Scientist Insight: The 6H-pyrrolo[1,2-c][1,2,3]triazole core is a fused heterocyclic system characterized by a high nitrogen-to-carbon ratio. While the 4-methyl substituent provides some steric bulk and electronic stabilization compared to the unsubstituted parent, this compound must be treated as a Class 4.1 Flammable Solid with latent energetic properties.
-
Energetic Potential: The 1,2,3-triazole moiety, particularly in fused systems, possesses positive enthalpy of formation. While not a primary explosive, it can exhibit shock sensitivity if crystallized in pure form or subjected to friction.
-
Toxicity Profile: Analogous fused triazoles are often bioactive (e.g., enzyme inhibitors).[1] Treat as a Category 2 Irritant and potential Reproductive Toxin (based on general triazole toxicology).
-
Reactivity: Stable under ambient conditions but incompatible with strong oxidizers and strong acids (risk of ring cleavage or exothermic decomposition).
Pre-Disposal Stabilization Protocol
The "Solution Phase" Rule: Never dispose of >100 mg of this compound as a dry solid in a general waste drum. Dry crystals of nitrogen-rich heterocycles can accumulate static charge or undergo friction-induced decomposition during drum compaction.
Solvation Strategy:
-
Solvent Selection: Use a compatible, non-halogenated solvent (e.g., Ethanol , Ethyl Acetate , or Acetone ). Avoid chlorinated solvents unless required for solubility, as they complicate incineration.
-
Dilution Factor: Dissolve the compound to a concentration of <5% w/v . This acts as a thermal heat sink, preventing propagation of any localized decomposition.
Table 1: Chemical Compatibility & PPE Matrix
| Parameter | Specification | Rationale |
| Primary PPE | Nitrile Gloves (Double gloving recommended), Safety Goggles, Lab Coat. | Prevent dermal absorption of bioactive triazole core. |
| Respiratory | Fume hood mandatory. N95/P100 if handling dry powder. | Prevent inhalation of dust which may be sensitizing. |
| Compatible Solvents | Ethanol, Methanol, Ethyl Acetate, Acetone. | Flammable solvents are preferred for the fuel-blending incineration process. |
| Incompatible | Strong Acids (HCl, H₂SO₄), Strong Oxidizers (H₂O₂). | Acidic conditions can protonate the triazole ring, potentially lowering stability. |
| Waste Container | HDPE or Glass (Amber). | Prevent photodegradation; chemical resistance. |
Step-by-Step Disposal Workflow
This protocol ensures the compound is desensitized and compliant with RCRA (Resource Conservation and Recovery Act) standards for thermal destruction.
Phase A: Bench-Scale Preparation (< 10 grams)
-
Weighing & Transfer:
-
Work inside a certified fume hood.
-
Transfer the solid material into a tared glass container.
-
-
Desensitization (Solvation):
-
Add Ethanol or Acetone to the container.
-
Swirl gently until fully dissolved. Note: If the compound is an oil, dilute 1:20 with solvent.
-
Verification: Visually confirm no solid crystals remain.
-
-
Labeling:
-
Apply a hazardous waste label.
-
Constituents: "Ethanol (95%), this compound (5%)."
-
Hazard Checkboxes: Flammable, Toxic.[2]
-
Phase B: Waste Stream Aggregation
-
Segregation:
-
Place the container in the "Non-Halogenated Organic Solvents" waste stream.
-
Do NOT mix with aqueous acid waste streams (risk of exothermic protonation).
-
Do NOT mix with metal-containing waste (risk of forming shock-sensitive metal-triazolate complexes).
-
-
Final Disposal:
-
Hand off to EHS (Environmental Health & Safety) for High-Temperature Incineration .
-
Why Incineration? The high nitrogen content requires complete oxidation to N₂ and CO₂ to prevent the formation of toxic hydrazine byproducts or environmental leaching.
-
Visual Decision Logic (DOT Diagram)
The following diagram illustrates the critical decision points for safe disposal.
Figure 1: Operational decision tree for the desensitization and disposal of pyrrolo-triazole derivatives.
Emergency Procedures (Spill Response)
Scenario: Benchtop spill of solid powder.
-
Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.
-
PPE Upgrade: Wear double nitrile gloves and N95 respirator.
-
Wet Method Cleanup (Critical):
-
Do NOT dry sweep (friction risk).
-
Cover the spill with a solvent-dampened pad (Ethanol-soaked).
-
Gently wipe up the material, keeping it wet.
-
-
Disposal: Place the contaminated pads into a Ziploc bag, then into the solid hazardous waste container. Label as "Solids with Flammable Solvents."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1,2,3-Triazole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Handling Energetic Materials in the Laboratory. (General guidance for nitrogen-rich heterocycles). Retrieved from [Link]
-
Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
Personal protective equipment for handling 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of specialized heterocyclic building blocks. The compound 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is a fused bicyclic system that presents a unique intersection of hazards. Because it is a nitrogen-rich heterocycle, it requires a nuanced approach to personal protective equipment (PPE) and operational logistics that goes beyond standard laboratory safety protocols.
This guide provides the foundational causality behind these safety requirements and delivers self-validating, step-by-step methodologies for handling and disposal.
Hazard Assessment & The Causality of Protection
To design an effective safety protocol, we must first understand the intrinsic properties of the molecule:
-
Energetic Potential (Kinetic Instability): Nitrogen-rich heterocycles, particularly fused triazoles, possess a high heat of formation. While often utilized as biological mimics and pharmaceutical intermediates, their dense nitrogen backbone means they can exhibit localized kinetic instability when subjected to friction, impact, or electrostatic discharge[1].
-
Biological Activity: Fused triazoles are frequently investigated as pharmacophores (e.g., enzyme modulators). Consequently, preventing systemic exposure via inhalation or dermal absorption is critical to avoid unintended pharmacological effects.
The "Why" Behind the PPE: Standard nitrile gloves are insufficient for bulk handling of this compound. We must employ a layered defense strategy . Nitrile provides excellent chemical resistance against the polar aprotic solvents (like DMSO or DMF) typically used to dissolve these heterocycles. However, if handling bulk dry powder where friction is a concern, an outer Kevlar or leather glove provides the necessary mechanical protection against accidental impact or friction-induced energetic events[1]. Furthermore, because metal spatulas can generate micro-sparks or frictional heat that might initiate localized decomposition, the use of static-dissipative, non-metallic tools is a critical mechanistic safeguard[2].
Quantitative PPE Matrix
The following table summarizes the mandatory PPE and the quantitative metrics required for handling this compound.
| PPE Category | Specific Material / Type | Quantitative Metric / Standard | Mechanistic Justification |
| Primary Gloves | Nitrile (Powder-free) | Thickness: | Prevents dermal absorption of biologically active molecules; provides chemical resistance to common organic solvents. |
| Secondary Gloves | Kevlar / Leather (Outer) | Cut/Friction resistance: Level 3+ | Provides mechanical protection against friction or impact when handling bulk energetic powders[1]. |
| Eye Protection | Polycarbonate Face Shield | Impact rating: ANSI Z87.1+ | Protects against potential fragmentation or splashing during solvent addition. |
| Respiratory | N95 / P100 Particulate Respirator | Filtration efficiency: | Prevents inhalation of pharmacologically active dust particles if handled outside a ventilated enclosure. |
| Handling Tools | Teflon / Conductive Plastic Spatula | Surface Resistivity: | Eliminates spark generation and localized frictional heating[1]. |
Operational Workflow Visualization
The following diagram maps the logical progression from hazard identification to safe waste disposal.
Operational workflow for handling this compound safely.
Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.
Methodology A: Safe Weighing and Solubilization Protocol
-
Environmental Verification: Confirm the fume hood face velocity is operating at 80–120 feet per minute (fpm).
-
Validation: Check the digital airflow monitor; an audible alarm should sound if flow drops below 80 fpm.
-
-
Static Neutralization: Activate a zero-volt anti-static ionizer inside the hood. Pass the ionizer over the analytical balance, the source container, and the receiving vessel.
-
Validation: The static meter must read < 0.1 kV before proceeding.
-
-
Tool Selection: Equip a static-dissipative Teflon spatula. Do not use stainless steel.
-
Transfer: Carefully transfer the required mass of this compound into a pre-tared, anti-static weigh boat.
-
In Situ Solubilization: To minimize dust generation, add the primary solvent (e.g., anhydrous DMSO) directly to the weigh boat while still inside the hood.
-
Validation: Visual confirmation of complete dissolution ensures no dry, friction-sensitive powder remains before transferring the solution to secondary containers.
-
Methodology B: Emergency Spill Response and Decontamination
-
Isolation: Immediately halt work. If the spill is >50 mg of dry powder, evacuate the immediate 2-meter radius.
-
Wet Suppression: Do not sweep dry powder. Gently mist the spill with a high-boiling, inert solvent (e.g., water or 70% isopropanol) using a low-pressure spray bottle.
-
Validation: The powder should appear visibly damp, confirming dust suppression and friction reduction.
-
-
Collection: Gently place damp, non-abrasive absorbent pads over the wetted material. Allow capillary action to absorb the liquid rather than applying downward mechanical pressure.
-
Surface Decontamination: Wipe the area with a fresh pad soaked in a suitable solvent (e.g., ethanol) to remove residual traces.
-
Validation: A blank solvent swab of the surface analyzed via LC-MS can confirm complete decontamination.
-
-
Disposal: Seal all contaminated materials in a designated "Nitrogen-Rich Organic Waste" container. Crucial: Never mix nitrogen-rich heterocycle waste with heavy metal waste, as this can spontaneously form highly shock-sensitive metal-triazole salts[2].
References
- Transition-metal-mediated reduction and reversible double-cyclization of cyanuric triazide to an asymmetric bitetrazolate involving cleavage of the six-membered aromatic ring. nih.gov (PMC).
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. mdpi.com.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
